molecular formula C15H24N4O2 B1429068 Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1052705-54-0

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Katalognummer: B1429068
CAS-Nummer: 1052705-54-0
Molekulargewicht: 292.38 g/mol
InChI-Schlüssel: SLQMJGIAJSACJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate (CAS 1052705-54-0) is a piperidine-carbamate compound serving as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . This chemical is characterized by both a protected amine (as a tert-butyl carbamate, or Boc group) and a free amino group on the pyridine ring, making it a versatile precursor for the development of more complex molecules . Its primary research application is as a key scaffold in pharmaceutical research and development. The compound's structure is particularly relevant in the exploration of kinase inhibitors . Research indicates that derivatives of this piperidine-carbamate scaffold have been investigated in the parallel optimization of potency and pharmacokinetic parameters for potential inhibitors of extracellular signal-related kinase 5 (ERK5), a target implicated in cancer therapy . The compound is supplied as a high-purity material, typically analyzed by techniques such as HPLC, GC, MS, and NMR to ensure quality and consistency . This product is intended for research purposes in a laboratory setting and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMJGIAJSACJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of Tert-butyl (1-(3-aminopyrin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and optimized pathway for the synthesis of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key building block in contemporary drug discovery. The synthesis hinges on a critical palladium-catalyzed Buchwald-Hartwig amination reaction. This document provides in-depth mechanistic insights, step-by-step experimental protocols, and crucial considerations for process optimization and safety. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Importance of the 2-Amino-3-substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The 2-amino-3-substituted pyridine motif, in particular, is a cornerstone for the development of various therapeutic agents, including kinase inhibitors for oncology and immunology.

1.1 Significance in Medicinal Chemistry

The arrangement of a substituted piperidine at the 2-position of a 3-aminopyridine core creates a versatile three-dimensional structure. This structure is adept at forming key hydrogen bond interactions with protein targets, making it a valuable component in the design of highly selective and potent drug candidates.

1.2 Overview of the Target Molecule

This compound serves as a crucial intermediate, providing a protected amine on the piperidine ring. This allows for further selective functionalization, making it a highly sought-after building block for constructing complex molecular architectures.

1.3 Retrosynthetic Analysis and Chosen Synthetic Strategy

A retrosynthetic analysis of the target molecule points to a convergent synthesis strategy. The key disconnection is the C-N bond between the pyridine and piperidine rings. This bond is ideally formed via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] This approach offers high efficiency and functional group tolerance. The two primary building blocks required are a suitable 2-halopyridine and a protected aminopiperidine.

The Core Synthesis Pathway: A Step-by-Step Elucidation

The synthesis is a two-step process starting from commercially available precursors.

Diagram of the Overall Synthetic Workflow

Synthesis_Pathway 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Buchwald-Hartwig_Amination Buchwald-Hartwig Amination 2-Chloro-3-aminopyridine->Buchwald-Hartwig_Amination tert-Butyl (piperidin-3-yl)carbamate tert-Butyl (piperidin-3-yl)carbamate tert-Butyl (piperidin-3-yl)carbamate->Buchwald-Hartwig_Amination Target_Molecule This compound Buchwald-Hartwig_Amination->Target_Molecule

Caption: Overall synthetic route to the target molecule.

Step 1: Preparation of Starting Materials

The successful execution of the core synthesis relies on the availability and purity of two key starting materials: 2-chloro-3-aminopyridine and tert-butyl (piperidin-3-yl)carbamate.

2.1.1 Synthesis of 2-Chloro-3-aminopyridine

This starting material can be synthesized from 3-aminopyridine through chlorination. Several methods exist, including the use of hydrochloric acid and hydrogen peroxide or chlorine gas in the presence of a catalyst.[2][3] A common laboratory-scale procedure involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide.[3]

Table 1: Reagents for 2-Chloro-3-aminopyridine Synthesis

ReagentMolecular WeightMoles (equiv.)Amount
3-Aminopyridine94.11 g/mol 1.018.8 g
Hydrochloric Acid (conc.)36.46 g/mol -110 mL
Hydrogen Peroxide (30%)34.01 g/mol 1.227.2 g
Sodium Sulfite126.04 g/mol 0.221 g

2.1.2 Synthesis of Tert-butyl (piperidin-3-yl)carbamate

This protected piperidine can be prepared from pyridin-3-ylcarbamate via catalytic hydrogenation to reduce the pyridine ring, followed by protection of the piperidine nitrogen if necessary.[4] Alternatively, it can be synthesized from L-glutamic acid through a multi-step process. For the purpose of this guide, we will assume it is a commercially available starting material or prepared according to established literature procedures.

Step 2: The Critical Buchwald-Hartwig Amination

This step is the cornerstone of the synthesis, forming the crucial C-N bond between the pyridine and piperidine rings.

2.2.1 Mechanistic Insights

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[1] The catalytic cycle involves the oxidative addition of the 2-chloropyridine to a Pd(0) complex, followed by coordination of the piperidine amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[6]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine Amine_Complex [Ar-Pd(II)(Amine)L2]+Cl- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

2.2.2 Detailed Experimental Protocol

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMolecular WeightMoles (equiv.)Amount
2-Chloro-3-aminopyridine128.56 g/mol 1.01.29 g
tert-Butyl (piperidin-3-yl)carbamate200.28 g/mol 1.12.20 g
Pd2(dba)3915.72 g/mol 0.02183 mg
Xantphos578.68 g/mol 0.04231 mg
Sodium tert-butoxide96.10 g/mol 1.51.44 g
Toluene--50 mL

Procedure:

  • To an oven-dried flask, add 2-chloro-3-aminopyridine, tert-butyl (piperidin-3-yl)carbamate, Pd2(dba)3, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

2.2.3 Optimization and Troubleshooting

  • Choice of Base: While sodium tert-butoxide is a common choice, other bases such as potassium phosphate or cesium carbonate can be screened if the reaction is sluggish.

  • Ligand Selection: If Xantphos does not provide satisfactory results, other biarylphosphine ligands like RuPhos or SPhos can be trialed.

  • Solvent: Dioxane or THF can be used as alternative solvents.

  • Temperature: The reaction temperature can be optimized between 80-120 °C.

Process Safety and Hazard Analysis

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Toluene is a flammable solvent and should be handled away from ignition sources.

Spectroscopic and Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The core of this synthesis, the Buchwald-Hartwig amination, is a versatile and powerful tool for C-N bond formation.[1] This key intermediate opens the door to the synthesis of a wide array of novel and complex molecules for drug discovery and development. Future work could focus on the development of more sustainable and cost-effective catalytic systems for this transformation.

References

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (n.d.). Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2016). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. Retrieved from [Link]

  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Regioselective 2-Amination of Polychloropyrimidines. (2016). Sci-Hub. Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2013). ResearchGate. Retrieved from [Link]

  • Amination of 2-halopyridines. (2013). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (n.d.). Google Patents.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (2020). ResearchGate. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved from [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data with established analytical methodologies to facilitate further investigation and application of this molecule.

Introduction

This compound is a complex heterocyclic molecule featuring a substituted pyridine ring linked to a piperidine moiety, which is further functionalized with a tert-butoxycarbonyl (Boc) protecting group. The presence of multiple functional groups, including a primary aromatic amine, a secondary amine within the piperidine ring, and a carbamate, imparts a unique combination of chemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its progression through the drug development pipeline, influencing everything from formulation and delivery to metabolic stability and target engagement.

While specific experimental data for this compound is not extensively available in public literature, this guide provides a robust framework for its characterization. This is achieved by leveraging data from structurally similar compounds and detailing the requisite experimental protocols for a thorough physicochemical evaluation.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific inquiry. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1052705-54-0J&K Scientific[1]
IUPAC Name tert-butyl N-[1-(3-amino-2-pyridinyl)piperidin-3-yl]carbamateJ&K Scientific[1]
Molecular Formula C16H26N4O2Calculated
Molecular Weight 306.41 g/mol Calculated
InChI Key SLQMJGIAJSACJO-UHFFFAOYSA-NJ&K Scientific[1]
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)NJ&K Scientific[1]

The structural formula of the compound is depicted below, illustrating the key functional groups that dictate its chemical behavior.

Caption: Chemical structure of this compound.

Predicted and Inferred Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of the target molecule can be inferred from its structural analogues. For instance, the Boc-protected piperidine moiety is a common structural motif in medicinal chemistry.

Table of Predicted Properties:

PropertyPredicted/Inferred ValueRationale/Comparison with Analogues
Melting Point Likely a solid at room temperature, with a melting point in the range of 100-180 °C.Structurally related compounds such as (S)-tert-butyl piperidin-3-ylcarbamate have a melting point of 122-127°C.[2] The addition of the aminopyridinyl group may influence crystal packing and alter the melting point.
Boiling Point Predicted to be >300 °C, likely with decomposition.High molecular weight and multiple polar functional groups suggest a high boiling point. For example, (S)-3-N-Boc-aminopiperidine has a predicted boiling point of 304.8±31.0 °C.[2]
Aqueous Solubility Expected to have low to moderate aqueous solubility.The molecule possesses both hydrophobic (Boc group, aromatic ring) and hydrophilic (amino groups, carbamate) regions. Solubility will be pH-dependent due to the basic amino groups. Generally, small molecules with a calculated LogP above 3 tend to have lower aqueous solubility.[3]
pKa The aminopyridine nitrogen and the piperidine nitrogen will have distinct basic pKa values. The pyridine amine is expected to be less basic than the piperidine amine due to resonance effects.The pKa of the piperidine nitrogen is likely to be in the range of 8-10, typical for secondary amines in a saturated ring. The pKa of the 3-aminopyridine moiety will be lower, likely in the range of 4-6. The carbamate nitrogen is generally not considered basic.
LogP The calculated LogP is likely to be in the range of 2-4.This prediction is based on the presence of both lipophilic (Boc group, pyridine ring) and hydrophilic (amino groups) functionalities. A higher LogP suggests greater lipophilicity and potentially lower aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To provide a definitive characterization of this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile: Heat the sample at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the expected melting range is approached.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of small molecules and for method development in further analytical studies.[4][5]

Workflow for HPLC Method Development:

G cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile/Water) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) prep_mobile->inject column_select Select C18 Reversed-Phase Column gradient Develop Gradient Elution (e.g., 5-95% B over 15 min) column_select->gradient detection Set UV Detection Wavelength (Scan for λmax, e.g., 254 nm, 280 nm) gradient->detection detection->inject chromatogram Acquire Chromatogram inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate Purity (%) integrate->purity

Caption: A typical workflow for HPLC method development for purity assessment.

Detailed Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound in the mobile phase (likely around 254 nm and 280 nm due to the pyridine ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing a drug's bioavailability.[3][6] The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[8]

  • Equilibration: Add an excess amount of the compound to each buffer solution in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Determination of pKa

The pKa value(s) dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[9] Potentiometric titration is a reliable method for pKa determination.[10][11]

Workflow for Potentiometric pKa Determination:

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Water/ Co-solvent (e.g., Methanol) acidify Acidify Solution with HCl dissolve->acidify calibrate Calibrate pH Electrode record Record pH vs. Titrant Volume calibrate->record titrate Titrate with Standardized NaOH acidify->titrate titrate->record plot Plot Titration Curve record->plot inflection Determine Inflection Points (1st & 2nd Derivatives) plot->inflection pka Calculate pKa from Half-Equivalence Points inflection->pka

Caption: Workflow for determining pKa values by potentiometric titration.

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if necessary to ensure solubility).

  • Titration Setup: Use an autotitrator or a manual setup with a calibrated pH electrode and a burette.

  • Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure all basic groups are protonated.

  • Titration: Titrate the solution with a standardized solution of NaOH, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often found using the first or second derivative of the curve).

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and providing fragmentation patterns that can aid in structural elucidation.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Infusion: Introduce a dilute solution of the compound (in a solvent such as methanol or acetonitrile) directly into the ESI source of the mass spectrometer.

  • Ionization: Use a positive ion mode to generate the protonated molecule [M+H]+.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio of the parent ion. The expected m/z for [M+H]+ would be approximately 307.4.

  • Tandem MS (MS/MS): If further structural confirmation is needed, select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can be analyzed to confirm the connectivity of the molecule.

Conclusion

References

  • J&K Scientific. This compound. [Link][1]

  • Gozalbes, R., et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Cheminformatics, 3(1), 1-13.[3]

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111.[4]

  • Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(16), 2686-2694.[5]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][7]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.[8]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][10]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link][9]

  • van der Waterbeemd, H., et al. (2001). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 22-23, 21-43.[11]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the general lack of publicly available, quantitative solubility data for such specific compounds, this document emphasizes robust experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the solubility profile of this and structurally similar molecules. The guide details the established shake-flask method for thermodynamic solubility, outlines a higher-throughput kinetic solubility assay, and discusses the influence of the compound's distinct structural motifs—the aminopyridine, piperidine, and tert-butyl carbamate groups—on its physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of successful drug development. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the overall feasibility of a compound's progression through the preclinical and clinical phases.[1][2] Poor aqueous solubility can lead to challenges in absorption, necessitating complex and often costly formulation approaches to achieve therapeutic efficacy.[2][3]

This compound is a heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[4][5] Its structure incorporates several functional groups that dictate its solubility behavior. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and for the formulation of any final API it is used to synthesize.

This guide will provide both the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment.

Physicochemical Properties and Predicted Solubility

While specific experimental data for the title compound is not widely published, we can infer its likely behavior based on its structural components and data from similar molecules.

PropertyValue/PredictionSource/Method
Molecular FormulaC15H24N4O2J&K Scientific[5]
Molecular Weight292.38 g/mol J&K Scientific[5]
PubChem CID69043415J&K Scientific[5]
Predicted LogP~2.5 - 3.5Prediction based on similar structures[6]
Predicted Aqueous SolubilityLow to sparingly solubleInferred from structural motifs

The presence of the aminopyridine moiety, a basic group, suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt.[7] Conversely, the bulky and hydrophobic tert-butyl group and the overall carbon framework contribute to lower solubility in aqueous media.[8] Compounds with similar aminopyridine structures have shown a wide range of solubilities depending on the other substituents.[9][10]

Experimental Determination of Solubility

A definitive understanding of a compound's solubility requires empirical measurement. Two primary methods are employed in drug discovery: thermodynamic and kinetic solubility assays.[11][12]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[11] The shake-flask method is the most widely accepted technique for this determination.[13][14]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, water, ethanol).

    • Ensure enough solid is present so that undissolved material remains visible after equilibration.[13]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker, typically at 25°C or 37°C.

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24-48 hours but should be confirmed by measuring the concentration at various time points until it plateaus.[13][14]

  • Sample Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.

    • If filtering, use a low-binding filter (e.g., PVDF) and pre-rinse the filter with the saturated solution to minimize loss of the compound due to adsorption.[12]

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

    • Construct a calibration curve using standards of known concentrations to accurately determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal and Shake (24-48h at 25°C) A->B C Centrifuge or Filter B->C D Dilute Supernatant C->D E Analyze via HPLC or LC-MS D->E F Calculate Solubility E->F

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[16][17] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[18] It is generally a faster but less precise measure than thermodynamic solubility.[17][18]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation:

    • Add the aqueous buffer of interest (e.g., Phosphate Buffered Saline, PBS) to the wells of a microplate.

    • Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations.

  • Precipitation and Measurement:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking.[18]

    • Measure the amount of precipitate formed using a microplate nephelometer, which detects light scattering from insoluble particles.[16]

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis A 10 mM Stock in DMSO B Add Stock to Aqueous Buffer A->B C Incubate (1-2h) & Read Plate B->C D Determine Precipitation Point C->D

Structural Analysis and Influence on Solubility

The solubility of this compound is a composite of the contributions from its three main structural components.

G A A D D A->D  contributes to B B E E B->E  contributes to C C F F C->F  contributes to

  • Aminopyridine Moiety : This part of the molecule is basic and contains nitrogen atoms capable of hydrogen bonding. The 2-aminopyridine structure generally confers some degree of polarity.[9] Its basicity means that at lower pH, the amino group will be protonated, forming a cation that is significantly more water-soluble.[7]

  • Piperidine Ring : This saturated heterocyclic ring is a common scaffold in medicinal chemistry.[19] While it is less aromatic and planar than a pyridine ring, its overall contribution is largely to the size and steric bulk of the molecule.

  • Tert-butyl Carbamate (Boc) Group : The Boc protecting group is known to be bulky and lipophilic.[20] This tert-butyl moiety significantly increases the nonpolar surface area of the molecule, which generally leads to a decrease in aqueous solubility. The carbamate group itself can act as a hydrogen bond acceptor.[20]

The interplay of these groups—the solubilizing potential of the aminopyridine at acidic pH versus the lipophilic nature of the Boc group—defines the compound's overall solubility profile. Strategies to improve the solubility of derivatives often focus on modifying these groups, for example, by replacing the Boc group or altering substituents on the pyridine ring.[21]

Conclusion and Best Practices

A comprehensive evaluation of the solubility of this compound is essential for its effective use in drug discovery and development. Since specific data is scarce, direct experimental determination is imperative.

Key Recommendations:

  • Prioritize Thermodynamic Solubility: For lead optimization and formulation development, always determine the thermodynamic solubility in relevant biorelevant media and at different pH values (e.g., 1.2, 4.5, 6.8).[2][15]

  • Use Kinetic Assays for Screening: Employ kinetic solubility assays for high-throughput screening of analog libraries to quickly rank compounds.[17]

  • Correlate with Physicochemical Properties: Analyze solubility data in the context of the compound's pKa, LogP, and solid-state properties (e.g., crystallinity) for a holistic understanding.

  • Self-Validation: Ensure protocols are self-validating by including standard compounds with known solubility in each assay to confirm the accuracy and reproducibility of the results.

By following the detailed protocols and considering the theoretical framework presented in this guide, researchers can confidently and accurately characterize the solubility of this important synthetic intermediate, enabling more informed decisions in the drug development pipeline.

References

  • Savić, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 195-224. Available from: [Link]

  • J&K Scientific. this compound | 1052705-54-0. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21947661, tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Available from: [Link]

  • Lund University Publications. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1133-1147. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Kawamura, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1545-1555. Available from: [Link]

  • Kaiser, M., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 11(9), 979-992. Available from: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • ResearchGate. (2024). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • Yalkowsky, S. H., et al. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 59(11), 5114-5121. Available from: [Link]

  • Chaudhari, S. P., & Patil, P. S. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195701. Available from: [Link]

  • Guerrieri, P., & Taylor, L. S. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(9), 4489-4502. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Crystal Pharmatech. Optimal Preclinical Formulation Development. Available from: [Link]

  • Ascendia Pharma. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

Sources

An In-Depth Technical Guide to CAS 1052705-54-0: A Key Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic synthesis of complex molecular architectures is paramount. The compound identified by CAS number 1052705-54-0, chemically known as this compound, has emerged as a critical building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant application as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

The intrinsic value of this molecule lies in its unique structural combination: a piperidine ring, a common scaffold in many pharmaceuticals; a protected amine in the form of a tert-butoxycarbonyl (Boc) group, which allows for selective deprotection and further functionalization; and an aminopyridine moiety, a key pharmacophoric element in many kinase inhibitors. This trifecta of functionalities makes it a versatile synthon for constructing molecules designed to interact with the ATP-binding sites of various kinases.

Chemical Structure and Physicochemical Properties

The foundational knowledge for any researcher working with a chemical entity begins with a thorough understanding of its structure and physical characteristics.

Chemical Structure:

The IUPAC name for CAS 1052705-54-0 is tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate. Its molecular structure consists of a piperidine ring substituted at the 1-position with a 3-aminopyridin-2-yl group and at the 3-position with a tert-butoxycarbonylamino group.

Molecular Formula: C₁₅H₂₄N₄O₂[1]

Molecular Weight: 292.38 g/mol [2]

PropertyValueSource
IUPAC Name tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate
CAS Number 1052705-54-0[2]
Molecular Formula C₁₅H₂₄N₄O₂[1]
Molecular Weight 292.38[2]
Appearance White to off-white solid (Typical)Supplier Data
Solubility Soluble in organic solvents such as DMSO and methanol.General knowledge

Application in the Synthesis of IRAK4 Inhibitors: A Mechanistic Perspective

The primary utility of this compound lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. A prominent example is its application in the development of IRAK4 inhibitors.

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[3] It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a highly attractive therapeutic target.[4][5]

The aminopyridine moiety of CAS 1052705-54-0 is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element forms critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

The general synthetic strategy involves utilizing the reactive functionalities of the intermediate to build the final inhibitor molecule. The Boc-protected amine on the piperidine ring provides a latent site for further chemical modification after the core scaffold is assembled.

Below is a conceptual workflow illustrating the role of CAS 1052705-54-0 in the synthesis of a hypothetical IRAK4 inhibitor.

G cluster_synthesis Synthetic Pathway A CAS 1052705-54-0 (this compound) C Coupling Reaction (e.g., Amide Bond Formation) A->C B Coupling Partner (e.g., Carboxylic Acid or Acyl Chloride) B->C D Boc-Protected Intermediate C->D Forms core structure E Boc Deprotection (e.g., TFA or HCl) D->E Exposes amine for further functionalization F Final IRAK4 Inhibitor E->F Final modification or use as is

Conceptual workflow for IRAK4 inhibitor synthesis.

Experimental Protocol: A Representative Synthetic Step

While specific, detailed protocols for the direct use of CAS 1052705-54-0 are often proprietary and found within patent literature, a general procedure for a key synthetic transformation, such as the deprotection of the Boc group, can be outlined. This step is crucial for unmasking the amine on the piperidine ring, allowing for subsequent reactions to build the final, more complex inhibitor.

Protocol: Boc Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the 3-amino position of the piperidine ring.

Materials:

  • This compound (CAS 1052705-54-0)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. The concentration is typically in the range of 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add an excess of the deprotecting agent. For example, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 1-(3-aminopyridin-2-yl)piperidin-3-amine. The crude product can be used in the next step or purified further by column chromatography if necessary.

G cluster_protocol Boc Deprotection Workflow Start Start: Dissolve Boc-protected amine in DCM AddAcid Add TFA or HCl/Dioxane Start->AddAcid Monitor Monitor reaction by TLC/LC-MS AddAcid->Monitor Evaporate Concentrate under reduced pressure Monitor->Evaporate Reaction complete Neutralize Neutralize with NaHCO₃ solution Evaporate->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer Extract->Dry Isolate Isolate deprotected product Dry->Isolate

Step-by-step workflow for Boc deprotection.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling CAS 1052705-54-0. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

This compound (CAS 1052705-54-0) is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a piperidine scaffold, a protected amine, and a kinase hinge-binding aminopyridine moiety makes it an ideal starting material for the synthesis of targeted therapeutics. The primary application of this intermediate in the development of IRAK4 inhibitors highlights its importance in the pursuit of novel treatments for inflammatory and autoimmune diseases, as well as cancer. As the field of kinase inhibitor research continues to expand, the demand for such well-designed and functionalized intermediates is expected to grow, solidifying the role of CAS 1052705-54-0 in the drug discovery and development pipeline.

References

  • Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1533-1539. Available from: [Link]

  • De, A., et al. (2022). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 23(23), 14795. Available from: [Link]

  • Kelly, P. N., et al. (2015). Selective IRAK4 kinase inhibitors for the treatment of autoimmune diseases and cancers. Trends in Pharmacological Sciences, 36(8), 524-533.
  • Google Patents. IRAK4 inhibitors. WO2023152349A1.
  • Google Patents. Inhibitors of irak4 activity. US20150274708A1.
  • Google Patents. Irak4 inhibiting agents. WO2017127430A1.
  • Google Patents. IRAK4 inhibitor crystal and preparation method therefor. US12358927B2.
  • Google Patents. Inhibitors of IRAK4 activity. US9969749B2.
  • Tum-Suk, P., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(16), 4967. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Boc-Protected (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. The (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique three-dimensional arrangement allows for precise interactions with a variety of biological targets. The strategic placement of a Boc (tert-butoxycarbonyl) protecting group on the 3-amino position of the piperidine ring renders it an invaluable and versatile building block in medicinal chemistry, facilitating the synthesis of complex molecules with high specificity and reduced side-effects.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing Boc-protected (1-(3-aminopyridin-2-yl)piperidin-3-yl)amine. We will delve into the synthesis of the key intermediates, the critical coupling reaction, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Retrosynthetic Analysis: A Convergent Approach

A convergent synthetic strategy is the most logical approach for the construction of the target molecule. This involves the independent synthesis of two key fragments, followed by their strategic coupling in the final step. This methodology enhances overall efficiency and allows for greater flexibility in analogue synthesis.

Our retrosynthetic analysis deconstructs the target molecule into two primary building blocks:

  • tert-Butyl (piperidin-3-yl)carbamate : A readily accessible, Boc-protected aminopiperidine derivative.

  • 2-Halo-3-aminopyridine : A functionalized pyridine ring poised for nucleophilic substitution.

The key transformation connecting these two fragments is a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.

Part 1: Synthesis of Key Intermediate: tert-Butyl (piperidin-3-yl)carbamate

The synthesis of this crucial piperidine building block can be approached via several distinct routes, each with its own set of advantages depending on the desired scale and stereochemical requirements.

Method 1: Direct Boc Protection of 3-Aminopiperidine

This is the most straightforward method for producing the racemic form of the intermediate. It involves the direct reaction of commercially available 3-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • To a stirred solution of 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (piperidin-3-yl)carbamate.

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Aminopiperidine1.0 eq
Di-tert-butyl dicarbonate1.05 eqCan be added neat or as a solution.
Triethylamine1.1 eqActs as a base to neutralize the acid formed.
Dichloromethane-A common solvent for this reaction.
Method 2: Synthesis from L-Glutamic Acid for Enantiopure Product

For applications where stereochemistry is critical, a chiral pool approach starting from a readily available and inexpensive chiral molecule like L-glutamic acid is often employed. This multi-step synthesis provides access to the enantiomerically pure (S)- or (R)-tert-butyl (piperidin-3-yl)carbamate.

The synthetic pathway from L-glutamic acid is outlined below:

G L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester SOCl₂, MeOH N-Boc Protected Diester N-Boc Protected Diester Diester->N-Boc Protected Diester (Boc)₂O, Base Diol Diol N-Boc Protected Diester->Diol NaBH₄ Ditosylate Ditosylate Diol->Ditosylate TsCl, Pyridine Cyclized Product Cyclized Product Ditosylate->Cyclized Product Amine, Heat Final Product Final Product Cyclized Product->Final Product Deprotection

Caption: Synthetic pathway from L-Glutamic Acid.

A detailed protocol for this transformation can be found in the work by Khom et al.[1][2]. This method involves esterification, Boc protection, reduction of the esters to alcohols, tosylation, and finally, a cyclization-deprotection sequence.

Part 2: Synthesis of Key Intermediate: 2-Chloro-3-aminopyridine

The preparation of this pyridine coupling partner is a critical step. A common and effective method involves the chlorination of 3-aminopyridine.

Method: Chlorination of 3-Aminopyridine

This transformation can be achieved using various chlorinating agents. A well-established method utilizes hydrochloric acid and hydrogen peroxide.[3] However, careful control of reaction conditions is crucial to avoid over-chlorination.

Experimental Protocol:

  • Dissolve 3-aminopyridine (1.0 eq) in concentrated hydrochloric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 70-80 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-aminopyridine.

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Aminopyridine1.0 eq
Conc. Hydrochloric Acid-Acts as both solvent and reactant.
Hydrogen Peroxide (30%)1.1 eqAdded slowly to control the exotherm.
Sodium Hydroxide-Used for neutralization.

Part 3: The Core Transformation: Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed coupling of the two key intermediates. The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and efficient method for coupling amines with aryl halides.[4]

The coupling of an unprotected 3-halo-2-aminopyridine presents a unique challenge due to the potential for the palladium catalyst to chelate with the adjacent amino and pyridine nitrogen atoms, thereby inhibiting the catalytic cycle. Research by Perez and Minatti has demonstrated that the use of specific bulky, electron-rich phosphine ligands can overcome this challenge and facilitate efficient coupling.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Oxidative Addition->Aryl-Pd(II)-Halide Ligand Exchange Ligand Exchange Aryl-Pd(II)-Amine Aryl-Pd(II)-Amine Ligand Exchange->Aryl-Pd(II)-Amine Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-NR₂ Aryl-Pd(II)-Halide->Ligand Exchange R₂NH, Base Aryl-Pd(II)-Amine->Reductive Elimination

Sources

Starting materials for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a di-substituted pyridine ring coupled to a protected aminopiperidine moiety, presents a unique synthetic challenge that requires a strategic and well-considered approach. This guide provides a comprehensive overview of the prevailing synthetic strategies, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will dissect the synthesis into its core components, offering detailed protocols and mechanistic insights tailored for researchers and drug development professionals.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule reveals two primary synthons: a nucleophilic, Boc-protected 3-aminopiperidine and an electrophilic 2-halopyridine bearing a latent amino group. This disconnection strategy forms the foundation of the most efficient and widely adopted synthetic route.

G cluster_0 Key Disconnection (C-N Bond Formation) cluster_1 Starting Materials TM Target Molecule This compound Piperidine Synthon A (Boc)-3-Aminopiperidine (Nucleophile) TM->Piperidine C-N Disconnection Pyridine Synthon B 2-Halo-3-aminopyridine (Electrophile) TM->Pyridine C-N Disconnection SM1 tert-Butyl piperidin-3-ylcarbamate Piperidine->SM1 Direct Precursor SM2 2-Chloro-3-nitropyridine Pyridine->SM2 Functional Group Interconversion (Amino -> Nitro)

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies tert-butyl piperidin-3-ylcarbamate and 2-chloro-3-nitropyridine as the ideal starting materials for a convergent synthesis. The nitro group in the pyridine component serves a dual purpose: it acts as a powerful electron-withdrawing group to activate the C-2 position for nucleophilic attack, and it serves as a stable precursor to the desired 3-amino group.[3][4]

Part I: The Nucleophilic Core - Preparation of tert-Butyl piperidin-3-ylcarbamate

The Boc-protected 3-aminopiperidine fragment is a crucial building block, and its synthesis can be approached through several well-established methods. The choice often depends on the required scale, cost, and desired stereochemistry.[5]

Method A: Direct N-Boc Protection

This is the most straightforward approach, involving the direct protection of commercially available 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an alcoholic solvent with a base to maintain the desired pH.[6]

Experimental Protocol: Direct N-Boc Protection

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 10-15°C using an ice bath.

  • Reagent Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (1.0 eq) and a 25% aqueous solution of sodium hydroxide (1.1 eq) dropwise. The rate of addition should be controlled to maintain the reaction pH between 11.8 and 12.2.[6]

  • Reaction: Stir the mixture for 1-2 hours at this temperature, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl piperidin-3-ylcarbamate. Further purification can be achieved by column chromatography if necessary.

Method B: Multi-Step Synthesis from Ethyl Nipecotate

An alternative route begins with ethyl nipecotate (ethyl piperidine-3-carboxylate). This method involves N-protection, conversion of the ester to an amide, and subsequent Hofmann rearrangement.[7]

Synthetic Workflow from Ethyl Nipecotate

G A Ethyl Nipecotate B N-Boc-3-piperidine ethyl formate A->B Boc₂O, Base C N-Boc-3-piperidine carboxamide B->C Ammonolysis D tert-Butyl piperidin-3-ylcarbamate C->D Hofmann Rearrangement (e.g., NaOCl, NaOH)

Caption: Synthesis of the piperidine core from ethyl nipecotate.

Method C: Chiral Synthesis from Amino Acids

For applications requiring specific stereoisomers, enantiomerically pure tert-butyl piperidin-3-ylcarbamate can be synthesized from the chiral pool. L-glutamic acid is a common starting material, undergoing a multi-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization.[8] Enzymatic cascades using imine reductases also provide an elegant, green chemistry approach to obtaining enantiopure products.[9][10]

MethodKey Starting MaterialNumber of StepsChirality ControlTypical YieldReference(s)
Direct Protection3-Aminopiperidine1Racemic (unless resolved)>90%[6]
From Ethyl NipecotateEthyl Nipecotate3Racemic (unless resolved)Moderate[7]
Chiral Pool SynthesisL-Glutamic Acid~5Enantiomerically Pure44-55% overall[8]
Enzymatic CascadeL-Ornithinol1 (One-Pot)Enantiomerically Pure~54%[10]

Part II: The Electrophilic Partner - 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a commercially available and highly effective electrophile for this synthesis. The pyridine nitrogen and the ortho-nitro group work in concert to withdraw electron density from the ring, making the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This high degree of activation allows the coupling reaction to proceed under relatively mild conditions. While various 2-halopyridines could be used, the chloro-derivative offers an optimal balance of reactivity and cost-effectiveness.[11]

Part III: The Core Coupling Reaction

The central C-N bond-forming event is the coupling of the protected piperidine with the activated pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The nitrogen atom of tert-butyl piperidin-3-ylcarbamate attacks the electron-deficient C-2 of 2-chloro-3-nitropyridine. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the coupled product.

SNAr Mechanism

G Reactants Piperidine-NH + 2-Cl-3-NO₂-Pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Coupled Product + Cl⁻ Meisenheimer->Product Loss of Leaving Group

Caption: The SNAr coupling mechanism.

Experimental Protocol: SNAr Coupling

  • Setup: To a solution of tert-butyl piperidin-3-ylcarbamate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add 2-chloro-3-nitropyridine (1.0-1.1 eq).

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-16 hours.[12] Monitor the consumption of starting materials by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate, can be purified by flash column chromatography on silica gel.

Part IV: The Final Transformation - Nitro Group Reduction

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation is critical for the molecule's utility as a pharmaceutical intermediate.

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields. A palladium-on-carbon (Pd/C) catalyst is commonly used under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker), purge with nitrogen, and then pressurize with hydrogen gas (typically 40-50 psi).

  • Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (usually 2-4 hours).[6]

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often of sufficient purity for subsequent use.

Alternative Reduction Methods

While catalytic hydrogenation is common, other chemical methods can be employed, particularly if the molecule contains other functional groups sensitive to hydrogenation.

Reduction MethodReagentsConditionsAdvantages/DisadvantagesReference(s)
Catalytic HydrogenationH₂, Pd/CRoom temp, 40-50 psi H₂Clean, high yield, but requires specialized equipment.[6]
Metal/Acid ReductionSnCl₂·2H₂O / HClElevated temperatureEffective, but requires stoichiometric metal salts.[13]
Metal/Neutral ReductionZn / NH₄ClRoom temp, often with sonicationMilder conditions, avoids strong acids.[14]

Overall Synthetic Scheme

G A tert-Butyl piperidin-3-ylcarbamate C tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate A->C SₙAr (Base, Heat) B 2-Chloro-3-nitropyridine B->C D Target Molecule This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Convergent synthesis of the target molecule.

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent three-step sequence starting from commercially available materials. The key steps involve the preparation of a Boc-protected 3-aminopiperidine, a nucleophilic aromatic substitution with 2-chloro-3-nitropyridine, and a final reduction of the nitro group. The choice of specific reagents and conditions for each step can be tailored based on scale, cost, and the desired stereochemical outcome, providing a flexible yet robust pathway for drug development professionals.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link][8]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). DOI: 10.1039/D0CC02976A. Retrieved from [Link][9]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents. Retrieved from [7]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). Organic Process Research & Development - ACS Publications. DOI: 10.1021/acs.oprd.2c00171. Retrieved from [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link][10]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved from [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Sussex. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved from [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2023). ResearchGate. Retrieved from [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2010). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link][15]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH. Retrieved from [Link][3]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved from [Link][4]

  • This compound, 97% Purity. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link][16]

  • The reduction of vic-substituted 3-nitropyridines with. (1993). ResearchGate. Retrieved from [Link][14]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents. Retrieved from [13]

Sources

Mechanism of formation of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound, a key intermediate in pharmaceutical development. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry. This document elucidates the catalytic cycle, explores the rationale behind the selection of reagents and conditions, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses alternative synthetic strategies and discusses the synthesis of the requisite starting materials, offering researchers and drug development professionals a holistic and actionable resource for the practical application of this critical transformation.

Introduction

The synthesis of molecules containing aryl-amine linkages is fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. This compound represents a classic example of a scaffold where a heteroaromatic pyridine ring is joined to a saturated piperidine heterocycle via a nitrogen atom. Historically, the formation of such C-N bonds was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like nucleophilic aromatic substitution (SNAr) under forcing conditions or the Ullmann condensation.

The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a mild, versatile, and highly efficient method for constructing these crucial bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and has become an indispensable tool in both academic and industrial laboratories.[3][4] This guide will dissect the formation of the title compound through the lens of the Buchwald-Hartwig reaction, providing the theoretical foundation and practical guidance necessary for its successful synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals the key disconnection at the pyridine-piperidine C-N bond. This disconnection points directly to a cross-coupling strategy between a suitably functionalized pyridine and a protected aminopiperidine.

The two primary precursors are identified as:

  • An electrophile : A 2-halo-3-aminopyridine (e.g., 2-chloro- or 2-bromo-3-aminopyridine).

  • A nucleophile : (±)-Tert-butyl piperidin-3-ylcarbamate.

The tert-butoxycarbonyl (Boc) group on the 3-amino substituent of the piperidine ring serves as a protecting group, preventing it from competing in the N-arylation reaction.

The Core Reaction: Buchwald-Hartwig Amination

The reaction proceeds via a palladium-catalyzed cross-coupling between the 2-halopyridine and the secondary amine of the piperidine ring.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex.[1][5][6] While several variations exist depending on the specific ligands and substrates, the core pathway remains consistent.

  • Active Catalyst Formation : If starting with a Pd(II) source like Pd(OAc)₂, it is first reduced in situ to the active Pd(0) species. Often, a pre-formed Pd(0) source like Pd₂(dba)₃ is used, or more advanced pre-catalysts are employed which generate the active LPd(0) species cleanly.[4]

  • Oxidative Addition : The active LPd(0) catalyst undergoes oxidative addition to the 2-halopyridine (Ar-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5][7] This step forms a Pd(II) intermediate, L₂Pd(Ar)(X).

  • Amine Coordination & Deprotonation : The piperidine amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex, [L₂Pd(Ar)(NR₂)]⁻.

  • Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium amido complex. This step yields the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 LPd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex [L₂Pd(II)(Ar)(NR₂)] Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ R₂NH, Base) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Catalyst_Regen ArX 2-Halo-3-aminopyridine (Ar-X) Amine Boc-aminopiperidine (R₂NH) Base Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Components & Experimental Choices

The success of the amination hinges on the careful selection of four key components:

ComponentExample(s)Role & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G4Serves as the catalyst precursor. Pre-catalysts like BrettPhos Pd G4 are often preferred as they are air-stable and efficiently generate the active Pd(0) species, leading to more reproducible results.[6][7]
Ligand Xantphos, RuPhos, BrettPhosStabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are crucial for coupling less reactive aryl chlorides by promoting the challenging oxidative addition step.[2][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Essential for deprotonating the amine to form the palladium amido complex, which is necessary for the final reductive elimination step. A strong, non-nucleophilic base like NaOtBu is typically most effective.[4][8]
Solvent Toluene, 1,4-Dioxane, THFAprotic, anhydrous, and degassed solvents are required to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are commonly used due to their high boiling points, allowing for elevated reaction temperatures.[7]

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
2-Chloro-3-aminopyridine128.561.01.0
Tert-butyl piperidin-3-ylcarbamate200.281.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
Xantphos578.680.040.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-
Step-by-Step Procedure
  • Inert Atmosphere Setup : To a flame-dried Schlenk flask, add 2-chloro-3-aminopyridine (128.6 mg, 1.0 mmol), tert-butyl piperidin-3-ylcarbamate (240.3 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Solvent Addition : Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching : After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Workup : Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents in Flask inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Anhydrous, Degassed Toluene inert->solvent heat Heat to 100-110 °C with Stirring solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Dilute with EtOAc & Quench with H₂O cool->workup extract Extract Aqueous Layer with EtOAc workup->extract dry Combine Organics, Wash, Dry (Na₂SO₄) extract->dry purify Concentrate & Purify via Chromatography dry->purify end End: Isolated Pure Product purify->end

Caption: Step-by-step workflow for the synthesis.

Mechanistic Insights & Alternative Pathways

Side Reactions

A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (e.g., 3-aminopyridine).[1][7] This can occur if reductive elimination is slow, allowing for competing pathways such as β-hydride elimination or reaction with trace water. The use of bulky, electron-rich ligands that accelerate reductive elimination can help suppress this undesired outcome.[7]

Comparison with Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is highly effective, SNAr is a potential alternative for activated heteroaryl halides. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack.[7][9] However, 2-chloropyridine is significantly less reactive than more activated substrates like 2-chloropyrimidine.[9][10] Achieving the SNAr reaction with a secondary amine like tert-butyl piperidin-3-ylcarbamate would likely require forcing conditions (high temperatures, strong base) that may not be compatible with all functional groups and could lead to lower yields compared to the milder, more general Buchwald-Hartwig method.

Synthesis of Key Precursors

Preparation of Tert-butyl piperidin-3-ylcarbamate

This precursor can be synthesized through various routes. A common method involves the protection of commercially available 3-aminopiperidine or its derivatives. For instance, (R)-3-Boc-aminopiperidine can be prepared from N-Cbz-3-piperidinecarboxylic acid through a multi-step sequence involving chiral resolution, amidation, Hofmann degradation, Boc protection, and final deprotection.[11] Another approach starts from natural amino acids like L-glutamic acid.

Preparation of 2-Halo-3-aminopyridine

2-Chloro-3-aminopyridine is commercially available. Its synthesis can be achieved from 3-aminopyridine via diazotization followed by a Sandmeyer-type reaction. Alternatively, it can be derived from 2-chloro-3-nitropyridine by reduction of the nitro group, a common transformation in heterocyclic chemistry.

Conclusion

The formation of this compound is most efficiently and reliably achieved through the Buchwald-Hartwig amination. A deep understanding of the catalytic cycle and the specific roles of the palladium source, ligand, base, and solvent is paramount for optimizing the reaction and ensuring high yields. By employing modern, air-stable pre-catalysts and bulky phosphine ligands, this transformation can be executed with high fidelity, providing a robust and scalable route to this valuable pharmaceutical intermediate. This guide provides the necessary scientific foundation and practical protocols to empower researchers in their synthetic endeavors.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction Source: Semantic Scholar URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - NIH URL: [Link]

  • Title: Regioselective 2-Amination of Polychloropyrimidines Source: Sci-Hub URL: [Link]

  • Title: Preparation method of (R)
  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL: [Link]

  • Title: Catalytic amination of 2-substituted pyridines with hydrazine derivatives Source: PubMed - NIH URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]

  • Title: Amination of 2-halopyridines Source: ResearchGate URL: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Aminopyridinyl-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridinyl-piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the potential research applications of this chemical class, offering a comprehensive resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers to effectively harness the therapeutic promise of aminopyridinyl-piperidine derivatives in a range of disease contexts, from inflammation and infectious diseases to metabolic and neurological disorders.

Introduction: The Versatility of the Aminopyridinyl-Piperidine Core

The aminopyridinyl-piperidine motif is a cornerstone in the development of novel therapeutics, offering a unique combination of structural rigidity and synthetic tractability.[1][2] This core structure allows for precise, three-dimensional exploration of chemical space, enabling the optimization of interactions with specific biological targets.[2] The piperidine ring provides a robust anchor, while the aminopyridine component can be readily modified to fine-tune electronic properties and engage in key hydrogen bonding interactions.[3] This inherent versatility has led to the discovery of aminopyridinyl-piperidine derivatives with potent activities against a diverse set of protein targets, underscoring their significance in contemporary drug discovery.[4][5]

This guide will explore the research applications of these derivatives across several key therapeutic areas, providing detailed methodologies to facilitate their investigation and development.

Anti-inflammatory and Anti-Cancer Applications: Targeting the NF-κB Pathway via IKK-2 Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell proliferation.[6] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers. IκB kinase 2 (IKK-2), a serine-threonine kinase, plays a central role in the canonical NF-κB pathway by phosphorylating the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent nuclear translocation of NF-κB.[6] Aminopyridinyl-piperidine derivatives have emerged as potent and selective inhibitors of IKK-2, offering a promising avenue for therapeutic intervention.[6]

Signaling Pathway: IKK-2 Mediated NF-κB Activation

The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines. This leads to the activation of the IKK complex, where IKK-2 phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in inflammation and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKK-1/IKK-2/NEMO) IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB Phosphorylates p_IkB_NFkB p-IκB-NF-κB NFkB NF-κB (p65/p50) p_IkB_NFkB->NFkB Releases Proteasome 26S Proteasome p_IkB_NFkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Aminopyridinyl_Piperidine Aminopyridinyl-Piperidine Derivative Aminopyridinyl_Piperidine->IKK_complex Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Gene_expression Target Gene Expression (Inflammation, Survival) DNA->Gene_expression Promotes G cluster_synthesis Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Core start1 2-Chloropyrimidine intermediate tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate start1->intermediate Nucleophilic Substitution (e.g., DIPEA, n-BuOH, heat) start2 tert-Butyl 4-aminopiperidine-1-carboxylate start2->intermediate final N-(Piperidin-4-yl)pyrimidin-2-amine intermediate->final Boc Deprotection (e.g., TFA or HCl in Dioxane)

Figure 2: General Synthesis of the Aminopyridinyl-Piperidine Core.

Further functionalization of the piperidine nitrogen and the pyrimidine ring can be achieved through standard organic chemistry transformations to generate a library of analogs for structure-activity relationship (SAR) studies. [6]

Antiviral Applications: CCR5 Antagonism for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that, in addition to its role in immune cell trafficking, serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. [7]Aminopyridinyl-piperidine derivatives have been developed as potent CCR5 antagonists, effectively blocking this viral entry mechanism.

Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Objective: To determine the binding affinity (Ki) of an aminopyridinyl-piperidine derivative for the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293)

    • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)

    • Test compound

    • Assay buffer

    • 96-well plates

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the CCR5-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. [3] 2. Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature). [3] 3. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. [3] 4. Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

This cell-based assay measures the inhibition of HIV-1 envelope-mediated cell-cell fusion.

  • Objective: To evaluate the functional antagonism of CCR5 by the test compound.

  • Materials:

    • Effector cells expressing the HIV-1 envelope protein (gp120) and a reporter gene (e.g., luciferase).

    • Target cells expressing CD4 and CCR5.

    • Test compound.

    • Cell culture medium.

    • Lysis buffer and luciferase substrate.

    • Luminometer.

  • Procedure:

    • Pre-incubate the target cells with serial dilutions of the test compound.

    • Co-culture the effector and target cells to allow for cell-cell fusion.

    • After the incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • Calculate the percent inhibition of fusion and determine the IC50 value.

Metabolic and Liver Diseases: Partial Agonism of the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. [8]While full FXR agonists have shown therapeutic promise, they can be associated with side effects. Partial agonists offer a more controlled modulation of FXR activity, potentially providing therapeutic benefits with an improved safety profile. [8]Aminopyridinyl-piperidine derivatives have been identified as potent and selective FXR partial agonists for the potential treatment of conditions like metabolic dysfunction-associated steatohepatitis (MASH). [8][9]

Experimental Protocols

This reporter gene assay measures the ability of a compound to activate FXR-mediated gene transcription.

  • Objective: To determine the EC50 and maximal efficacy of an aminopyridinyl-piperidine derivative as an FXR partial agonist.

  • Materials:

    • HepG2 cells.

    • Expression plasmids for human FXR and its heterodimer partner RXR.

    • A reporter plasmid containing an FXR response element driving a reporter gene (e.g., luciferase).

    • Transfection reagent.

    • Test compound and a full FXR agonist (e.g., obeticholic acid) as a positive control.

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Co-transfect HepG2 cells with the FXR, RXR, and reporter plasmids. [10] 2. After 24 hours, treat the cells with serial dilutions of the test compound or the full agonist. [10] 3. Following a further 24-hour incubation, measure the luciferase activity according to the manufacturer's protocol. [10] 4. Determine the EC50 value and the maximal efficacy relative to the full agonist.

This assay confirms the engagement of the FXR pathway by measuring the expression of known downstream target genes.

  • Objective: To validate the FXR-modulating activity of the test compound in a cellular context.

  • Materials:

    • HepG2 cells.

    • Test compound.

    • RNA extraction kit.

    • Reverse transcription reagents.

    • Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene.

    • qPCR master mix and instrument.

  • Procedure:

    • Treat HepG2 cells with the test compound for a specified time.

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of FXR target genes.

    • Analyze the data to determine the effect of the compound on gene expression.

Neurological Disorders: From BACE1 Inhibition to Multi-Target Antipsychotics

The aminopyridinyl-piperidine scaffold has also been explored for its potential in treating neurological and psychiatric disorders.

BACE1 Inhibition for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The aminopyridine motif has been investigated for its potential to bind to the active site of BACE1 and inhibit its activity. [11]

This fluorescence resonance energy transfer (FRET) assay provides a sensitive method for screening BACE1 inhibitors.

  • Objective: To measure the inhibitory activity of an aminopyridinyl-piperidine derivative against BACE1.

  • Materials:

    • Recombinant human BACE1 enzyme.

    • A FRET-based peptide substrate for BACE1.

    • Assay buffer.

    • Test compound.

    • Black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Add the BACE1 enzyme, FRET substrate, and varying concentrations of the test compound to the wells of a microplate. [12][13] 2. Incubate the reaction at the optimal temperature.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate by BACE1.

    • Calculate the rate of reaction and determine the IC50 of the inhibitor.

Multi-Target Approaches for Antipsychotic Activity

Many psychiatric drugs achieve their efficacy by interacting with multiple targets. Aminopyridinyl-piperidine derivatives have been designed as multi-target antipsychotics, often exhibiting affinities for dopamine and serotonin receptors. [14]

This involves screening the compound against a panel of receptors, transporters, and ion channels to determine its binding profile.

  • Objective: To characterize the multi-target engagement of an aminopyridinyl-piperidine derivative.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested in a battery of radioligand binding assays for a wide range of CNS targets, including dopamine (D1, D2, etc.), serotonin (5-HT1A, 5-HT2A, etc.), adrenergic, histaminergic, and muscarinic receptors. The results are reported as Ki values or percent inhibition at a fixed concentration.

Modulating the Complement System: C3a Receptor Ligands

The complement component 3a (C3a) is an anaphylatoxin that mediates inflammatory responses through its receptor, C3aR. Aminopiperidine derivatives have been identified as ligands for C3aR, offering a potential avenue for modulating complement-mediated inflammation.

Experimental Protocols

This functional assay measures the ability of a compound to inhibit C3a-induced degranulation of platelets.

  • Objective: To assess the antagonistic activity of a compound at the C3a receptor.

  • Materials:

    • Donor platelets.

    • Radiolabeled serotonin (e.g., ¹⁴C-serotonin).

    • Human C3a.

    • Test compound.

    • Tyrode's buffer.

  • Procedure:

    • Isolate platelets from healthy donors.

    • Load the platelets with radiolabeled serotonin.

    • Incubate the loaded platelets with the test compound.

    • Stimulate the platelets with C3a.

    • Pellet the platelets by centrifugation and measure the radioactivity in the supernatant, which corresponds to the amount of released serotonin.

    • Calculate the percent inhibition of serotonin release.

This assay measures the ability of a compound to reduce C3a-induced vascular permeability in vivo.

  • Objective: To evaluate the in vivo efficacy of a C3aR antagonist.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Evans blue dye.

    • Human C3a.

    • Test compound.

    • Formamide.

  • Procedure:

    • Administer the test compound to the animals.

    • Inject Evans blue dye intravenously. [3] 3. Inject C3a intradermally at a specific site.

    • After a set time, euthanize the animals and excise the skin at the injection site.

    • Extract the Evans blue dye from the tissue using formamide.

    • Quantify the amount of extravasated dye spectrophotometrically.

Conclusion and Future Directions

The aminopyridinyl-piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates targeting a wide range of diseases. The diverse biological activities and favorable physicochemical properties of these derivatives highlight their continued importance in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this versatile chemical class. Future research will undoubtedly uncover new biological targets and applications for aminopyridinyl-piperidine derivatives, further solidifying their role in the development of next-generation therapeutics.

References

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. PubMed.
  • Discovery of novel 1-(4-aminophenylacetyl)
  • Invitrogen™ BACE1 (β-Secretase) FRET Assay Kit, red. Fisher Scientific.
  • Discovery of piperidinyl aminopyrimidine deriv
  • Validating the Specificity of CCR5 Antagonist Binding: A Compar
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters.
  • What is the protocol for a serotonin release assay?. Dr.Oracle.
  • Assessment of Evans blue dye extravasation. (A) Schematic diagram of...
  • Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents.
  • Nuclear Factor Kappa B (NF-κB)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Discovery of novel 1-(4-aminophenylacetyl)
  • An in vivo Assay to Test Blood Vessel Permeability. PMC - NIH.
  • Serotonin Release Assay. MLabs.
  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Semantic Scholar.
  • The platelet serotonin‐release assay. The Blood Project.
  • Serotonin Releasing Assay (Sendout) | Laboratory Test Guide.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. PMC - PubMed Central.
  • Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. PMC.
  • Functional analysis and quantification of the complement C3 derived anaphylatoxin C3a with a monoclonal antibody. PMC - NIH.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed.
  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch. PMC - PubMed Central.
  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.
  • CCR5 receptor antagonist. Wikipedia.
  • CCR5 Antagonists and Tropism Testing in Clinical Practice. TheBodyPro.

Sources

Methodological & Application

Synthesis of Linagliptin from Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Guideline for the Synthesis of Linagliptin

For: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Linagliptin Synthesis

Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Its chemical structure, (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, consists of a xanthine scaffold linked to a chiral aminopiperidine moiety and a quinazoline group.[1]

This document provides a detailed guide to a common and industrially relevant synthetic pathway for Linagliptin. The core of this strategy involves a nucleophilic aromatic substitution reaction. The primary building blocks for this synthesis are a pre-functionalized xanthine derivative and a chiral protected aminopiperidine.

While the topic specifies starting from tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, established literature and patented routes for Linagliptin do not utilize this specific intermediate. Instead, the synthesis converges by coupling two key fragments:

  • The Xanthine Core: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

  • The Chiral Amine: (R)-tert-butyl piperidin-3-ylcarbamate, often referred to as (R)-3-Boc-aminopiperidine.

This guide will therefore focus on the synthesis and coupling of these two validated precursors, followed by the final deprotection step to yield Linagliptin. This approach ensures scientific accuracy and provides a protocol grounded in proven methodologies.[2][3]

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages: construction of the complex xanthine core, preparation of the chiral piperidine, and the final coupling and deprotection.

G cluster_0 Stage 1: Xanthine Core Synthesis cluster_1 Stage 2: Chiral Amine Preparation cluster_2 Stage 3: Final Assembly A 3-Methylxanthine B 8-Bromo-3-methylxanthine A->B Bromination C 8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine B->C N-Alkylation (Butynyl Bromide) D Xanthine Core (Final Precursor) C->D N-Alkylation (2-(chloromethyl)-4-methylquinazoline) H Boc-Protected Linagliptin D->H Coupling Reaction E Racemic 3-Aminopiperidine or Chiral Precursor F (R)-3-Aminopiperidine (via Resolution/Asymmetric Synthesis) E->F Chiral Resolution G (R)-3-Boc-aminopiperidine F->G Boc Protection G->H I Linagliptin (API) H->I Boc Deprotection

Caption: High-level overview of the Linagliptin synthetic strategy.

Part 1: Synthesis of the Xanthine Core Precursor

The xanthine core, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a complex molecule built sequentially from the commercially available 3-methylxanthine.[2]

Step 1.1: Bromination of 3-Methylxanthine
  • Causality: The introduction of a bromine atom at the C8 position of the xanthine ring is a critical activation step. Bromine is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the aminopiperidine nitrogen.

  • Protocol:

    • Suspend 3-methylxanthine in a suitable solvent such as acetic acid.

    • Add sodium acetate to buffer the reaction mixture.

    • Slowly add a solution of bromine in acetic acid while maintaining the temperature around 60-65 °C.

    • Stir for several hours until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

    • Cool the mixture, filter the resulting precipitate, wash with water and a suitable organic solvent (e.g., ether), and dry to yield 8-bromo-3-methylxanthine.

Step 1.2: N7-Alkylation with 1-Bromo-2-butyne
  • Causality: The butynyl group is installed at the N7 position. This moiety is a key structural feature of Linagliptin, contributing to its binding affinity and pharmacokinetic profile.

  • Protocol:

    • Dissolve 8-bromo-3-methylxanthine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), and a phase transfer catalyst like tributylmethylammonium chloride.[2]

    • Add 1-bromo-2-butyne (butynyl bromide) and heat the mixture to approximately 65-70 °C.[2]

    • Monitor the reaction by HPLC or TLC. Upon completion, the product can be isolated by precipitation upon adding water, followed by filtration and drying.

Step 1.3: N1-Alkylation with 2-(chloromethyl)-4-methylquinazoline
  • Causality: The final piece of the xanthine core is added at the N1 position. This large quinazoline group further enhances the molecule's interaction with the DPP-4 enzyme.

  • Protocol:

    • Combine the product from Step 1.2, 8-bromo-7-(but-2-yn-1-yl)-3-methylxanthine, with 2-(chloromethyl)-4-methylquinazoline in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or DMF.[2][4]

    • Add an inorganic base, typically potassium carbonate or sodium carbonate.[2][4]

    • Heat the reaction to 80-100 °C for several hours.[2][4]

    • After reaction completion, cool the mixture and isolate the product, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, by aqueous workup and crystallization.[4]

Parameter Step 1.1 Step 1.2 Step 1.3
Key Reagents 3-Methylxanthine, Br₂8-Bromo-3-methylxanthine, 1-Bromo-2-butyne8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine, 2-(chloromethyl)-4-methylquinazoline
Solvent Acetic AcidDMFNMP / DMF
Base Sodium AcetateDIPEAK₂CO₃ / Na₂CO₃
Temperature 60-65 °C65-70 °C80-100 °C
Typical Yield >90%~85-90%~85-90%
Table 1: Summary of reaction conditions for xanthine core synthesis.

Part 2: Preparation of (R)-3-Boc-aminopiperidine

The stereochemistry of the final drug product is dictated by the chiral piperidine intermediate. (R)-3-Boc-aminopiperidine is a common choice due to the stability of the Boc protecting group and its straightforward removal under acidic conditions.[3] It can be prepared via various methods, including chiral resolution of a racemic mixture or asymmetric synthesis.[5][6][7]

  • Causality (Boc Protection): The tert-butoxycarbonyl (Boc) group is used to protect the primary amine of the piperidine. This is essential to prevent side reactions during the subsequent coupling step. The Boc group ensures that only the secondary amine of the piperidine ring acts as the nucleophile to displace the bromine on the xanthine core. It is stable to the basic conditions of the coupling reaction but can be easily removed in the final step.

A common laboratory-scale approach involves treating commercially available (R)-3-aminopiperidine dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol: Boc Protection of (R)-3-aminopiperidine
  • Dissolve (R)-3-aminopiperidine dihydrochloride in a mixed solvent system, such as water and dioxane or THF.

  • Cool the solution in an ice bath (0-5 °C).

  • Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and deprotonate the amine.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the organic solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor for completion via TLC.

  • Perform an extractive workup and purify the product, typically by crystallization or column chromatography, to yield pure (R)-tert-butyl piperidin-3-ylcarbamate.

Part 3: Final Assembly - Coupling and Deprotection

This final stage brings the two key fragments together to form the Linagliptin molecule.

Caption: The final coupling and deprotection steps in Linagliptin synthesis.

Step 3.1: Nucleophilic Aromatic Substitution (Coupling Reaction)
  • Mechanism & Causality: This is a classic SₙAr reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient C8 carbon of the xanthine ring and displacing the bromide leaving group. A non-nucleophilic base is required to neutralize the HBr generated in situ. The reaction is typically performed at an elevated temperature to overcome the activation energy barrier.

  • Protocol:

    • Charge a reaction vessel with the xanthine core precursor (from Part 1), (R)-3-Boc-aminopiperidine (from Part 2), and a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃).[2]

    • Add a polar aprotic solvent, such as DMF.[2]

    • Heat the mixture to approximately 80 °C and maintain with stirring.[2]

    • Monitor the reaction progress by HPLC until the starting materials are consumed (typically 12-24 hours).

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup. The crude Boc-protected Linagliptin is often precipitated by adding the reaction mixture to water.

    • The solid product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

Step 3.2: Deprotection to Yield Linagliptin
  • Causality: The final step is the removal of the acid-labile Boc group to unveil the primary amine, which is crucial for the pharmacological activity of Linagliptin. Trifluoroacetic acid (TFA) is highly effective for this transformation as it cleanly protonates the carbamate, causing it to fragment into tert-butyl cation (which is trapped or evolves as isobutylene), carbon dioxide, and the desired free amine.

  • Protocol:

    • Dissolve the Boc-protected Linagliptin from the previous step in a chlorinated solvent like dichloromethane (CH₂Cl₂).[2][3]

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) dropwise.[2][3]

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or HPLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude product is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

    • The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product, Linagliptin, is purified by crystallization from a suitable solvent like methyl-tert-butyl ether (MTBE) to achieve high purity.[3]

Parameter Step 3.1 (Coupling) Step 3.2 (Deprotection)
Key Reagents Xanthine Core, (R)-3-Boc-aminopiperidineBoc-Protected Linagliptin, TFA
Solvent DMFDichloromethane (CH₂Cl₂)
Base / Acid K₂CO₃Trifluoroacetic Acid (TFA)
Temperature 80 °C0 °C to Room Temp.
Typical Yield ~75-80%>90%
Table 2: Summary of reaction conditions for the final assembly of Linagliptin.

Conclusion

The synthesis of Linagliptin is a multi-step process that relies on the precise and sequential construction of a complex xanthine core, followed by its strategic coupling with a chiral aminopiperidine derivative. The use of a Boc protecting group is critical for directing the regioselectivity of the key coupling reaction and is efficiently removed in the final step. The protocols outlined in this document represent a robust and well-established pathway to this important pharmaceutical agent, providing researchers with a solid foundation for its synthesis in a laboratory setting.

References

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (2020). Chemistry & Biology Interface, 10(5), 111-120. Available at: [Link]

  • Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1039. Available at: [Link]

  • European Patent Office. (2019). INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS (EP 3794001 B1).
  • PatSnap. (2021). Novel preparation process of linagliptin.
  • PubChem. 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. Available at: [Link]

Sources

Application Note: Protocol for Boc Deprotection of Tert-butyl (1-(3-aminopyyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key step often required in the synthesis of complex molecules containing the 2,3-diaminopyridine piperidine scaffold. This structural motif is of significant interest in the development of novel therapeutics.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides guidance on troubleshooting potential issues.

The Chemistry of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][5] This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[1][5] The liberated amine is then protonated under the acidic conditions to form an ammonium salt.[1][5]

Materials and Methods

Reagents and Equipment
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • LC-MS (optional, for reaction monitoring and product characterization)

  • NMR spectrometer (for product characterization)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Experimental Protocol

Step-by-Step Deprotection Procedure
  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C (ice bath). The concentration of the starting material in DCM can typically be in the range of 0.1-0.5 M.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary. The choice of eluent will depend on the polarity of the product.

Workflow Diagram

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Starting Material in DCM add_tfa Add TFA at 0 °C start->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve neutralize Wash with sat. NaHCO₃ dissolve->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Column Chromatography (if needed) filter_concentrate->purify characterize Characterize by NMR, MS purify->characterize

Caption: Experimental workflow for the Boc deprotection of this compound.

Results and Discussion

Reaction Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Key Parameters and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Acid Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)TFA is often preferred for its volatility, which simplifies its removal during work-up.[2] HCl in dioxane or methanol is also a common and effective alternative.[8] If the substrate is sensitive to strong acids, milder conditions may be required.
Solvent Dichloromethane (DCM)DCM is a good solvent for many Boc-protected amines and is unreactive towards the acidic conditions. Other aprotic solvents like 1,4-dioxane can also be used, particularly with HCl.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to control any potential exotherm and then allowed to warm to room temperature for completion.
Reaction Time 1-4 hoursReaction time can vary depending on the substrate. Monitoring by TLC or LC-MS is crucial to determine the point of complete conversion and avoid potential side reactions.[6]
Work-up Aqueous basic washNeutralization with a weak base like sodium bicarbonate is essential to remove excess acid and liberate the free amine.[6] In cases where the product is an ester and sensitive to basic hydrolysis, alternative work-up procedures, such as using a basic ion-exchange resin, can be employed.[9][10]
Stability Considerations

The aminopyridine moiety in the target molecule is generally stable under the acidic conditions used for Boc deprotection.[11] However, it is always prudent to monitor the reaction for any potential side reactions, such as degradation of the pyridine ring, especially if the reaction is heated or prolonged.

Conclusion

The acid-catalyzed deprotection of this compound using trifluoroacetic acid in dichloromethane is a reliable and efficient method for obtaining the corresponding free amine. This protocol provides a robust starting point for researchers, and the key parameters can be optimized to suit specific substrate and scale requirements. Careful monitoring and appropriate work-up procedures are essential for achieving high yields and purity of the desired product.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]

  • PubMed. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available from: [Link]

  • ResearchGate. Acid-base equilibrium of 4-aminopyridine derivatives. Available from: [Link]

  • Reddit. Removal of Boc protecting group as workup? Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available from: [Link]

Sources

Analytical methods for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Analytical Characterization of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such molecules is critical for the quality and safety of final active pharmaceutical ingredients (APIs).[1][2] This application note outlines field-proven protocols for chromatographic analysis (HPLC, LC-MS), definitive structural elucidation (¹H & ¹³C NMR), thermal properties assessment (TGA/DSC), and the development of a stability-indicating assay through forced degradation studies. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a reliable framework for quality control and regulatory compliance.[3][4]

Introduction and Physicochemical Overview

This compound is a complex molecule featuring a Boc-protected amine on a piperidine ring, which is, in turn, substituted onto an aminopyridine core. This combination of a labile protecting group and multiple basic centers presents unique analytical challenges. Accurate and precise analytical methods are essential to control potential impurities, including starting materials, by-products, and degradants, which can impact the safety and efficacy of the final drug product.[5]

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₅H₂₄N₄O₂[6]
Molecular Weight 292.38 g/mol [6]
CAS Number 1052705-54-0[6]
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N[6]
Structure Chemical Structure

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying related substances of pharmaceutical intermediates.[7] Coupling HPLC with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation.[8]

Causality Behind Experimental Choices
  • Reversed-Phase HPLC (RP-HPLC): This mode is selected due to the molecule's moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities for this type of compound.[9]

  • Buffered Mobile Phase: The molecule contains multiple basic nitrogen atoms (pyridine and piperidine rings). A buffered mobile phase (e.g., phosphate buffer at pH 7.0) is critical to suppress the silanol interactions and ensure that the analyte is in a consistent ionization state, leading to symmetrical peak shapes and reproducible retention times.[9][10]

  • UV Detection: The aminopyridine moiety contains a strong chromophore, making UV detection highly sensitive and suitable for quantification. A photodiode array (PDA) detector is recommended to assess peak purity.[11]

  • Mass Spectrometry (ESI+): Electrospray Ionization in positive mode (ESI+) is ideal for this molecule, as the basic nitrogen atoms are readily protonated, yielding a strong signal for the protonated molecular ion [M+H]⁺.

Chromatographic_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Weigh Compound Diluent Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Sample->Diluent Filter Filter (0.45 µm) Diluent->Filter HPLC HPLC System (Pump, Autosampler, Column Oven) Filter->HPLC LCMS LC-MS System Filter->LCMS PDA PDA Detector (Purity & Quantification) HPLC->PDA MS Mass Spectrometer (Identity Confirmation) LCMS->MS Purity Calculate % Area Purity PDA->Purity Identity Confirm [M+H]⁺ and Fragmentation MS->Identity Report Generate Report Purity->Report Identity->Report

Caption: High-level workflow for chromatographic analysis.

Protocol: RP-HPLC Method for Purity and Related Substances

This protocol is designed to separate the main compound from potential process-related impurities and degradation products.

Table 2: HPLC Instrumental Parameters

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate buffer, pH adjusted to 7.0 with o-Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[10]
Detection UV at 280 nm[10]
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. ~0.5 mg/mL

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if:

  • Tailing Factor for the main peak is ≤ 1.5.

  • %RSD for the peak area is ≤ 2.0%.

  • Theoretical Plates are ≥ 2000.

Protocol: LC-MS for Identity Confirmation

This method confirms the molecular weight of the compound and provides fragmentation data for structural verification.

Table 4: LC-MS Instrumental Parameters

ParameterRecommended Setting
LC System Use conditions from Table 2 & 3 (formic acid can be substituted for phosphate buffer if MS compatibility is an issue).[12]
MS Detector Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Scan Range (m/z) 50 - 500

Expected Observations:

  • Protonated Molecule [M+H]⁺: Expected at m/z 293.20.

  • Key Fragments: The Boc group is known to fragment easily.[13] Expect to see characteristic losses:

    • [M+H - 56]⁺: Loss of isobutylene (C₄H₈), m/z 237.14.[14]

    • [M+H - 100]⁺: Loss of the entire Boc group (C₅H₈O₂), m/z 193.14.[15]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming atom connectivity and stereochemistry.[16]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[16]

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • D₂O Shake: To confirm exchangeable protons (N-H), acquire a spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H signals will disappear or significantly diminish.[16]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Boc Group: -C(CH₃)₃ ~1.45 (s, 9H)~28.4, ~79.5Characteristic sharp singlet for the 9 equivalent protons.[17][18]
Piperidine Ring: -CH₂- 1.60-2.20 (m), 2.80-3.80 (m)~25-35, ~45-55Complex multiplets due to axial/equatorial protons.
Piperidine Ring: -CH-NHBoc ~3.90-4.10 (br m, 1H)~48-52Broad multiplet, adjacent to the carbamate nitrogen.
Pyridine Ring: Ar-H ~6.50-7.80 (m, 3H)~110-155Distinct signals in the aromatic region for the three pyridine protons.
Pyridine Ring: -NH₂ ~4.50 (br s, 2H)-Broad singlet, exchangeable with D₂O.
Carbamate: -NH- ~5.00 (br d, 1H)-Broad signal, may show coupling to adjacent CH, exchangeable with D₂O.
Carbamate: -C=O -~155.5Carbonyl carbon signal.[18]

Thermal Analysis (DSC/TGA)

Thermal analysis is crucial for characterizing the solid-state properties of a pharmaceutical intermediate, including its melting point, thermal stability, and the presence of volatile impurities like residual solvents or water.[19][20]

Protocol: TGA and DSC Analysis
  • Sample Preparation: Place 3-5 mg of the compound into an appropriate aluminum pan.

  • TGA Analysis: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere. Monitor for mass loss.[21]

  • DSC Analysis: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Table 6: Interpretation of Thermal Analysis Data

TechniqueObservationInterpretation
TGA Mass loss before decomposition (~100-150 °C)Presence of residual water or solvent.[22]
TGA Onset of major mass loss (>180 °C)Thermal decomposition temperature, indicating the compound's stability.
DSC Sharp endothermic peakMelting point (Tₘ) of the crystalline material.
DSC Broad endotherm or glass transition (T₉)Indicates amorphous content.

Development of a Stability-Indicating Method

Forced degradation studies are performed to demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from its degradation products.[23][24] These studies expose the compound to harsh conditions to produce potential degradants.[25]

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation API API Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo HPLC Analyze Stressed Samples by Validated HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity (PDA Detector) HPLC->Purity MassBal Calculate Mass Balance Purity->MassBal LCMS Identify Major Degradants by LC-MS MassBal->LCMS

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active compound. Conditions may need to be adjusted based on the molecule's stability.[24]

Table 7: Recommended Forced Degradation Conditions

ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.[24]Cleavage of the Boc-protecting group.
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.[24]Potential hydrolysis of the carbamate.
Oxidation Dissolve in 3% H₂O₂ at room temperature for 24 hours.[26]Oxidation of the aminopyridine ring to form N-oxides.[26]
Thermal Expose solid drug substance to 80 °C for 48 hours.[25]General decomposition, potential deprotection of Boc group.
Photolytic Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Photochemical reactions involving the aromatic pyridine ring.

Analytical Method Validation Framework

Once developed, the primary assay and impurity method (HPLC) must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4] Validation demonstrates that the method is reliable, reproducible, and accurate.[1][27]

Validation_Parameters cluster_Assay Assay & Impurity Tests Method Validated Analytical Method Specificity Specificity (Discrimination from interferents) Method->Specificity Linearity Linearity (Proportional response) Method->Linearity Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Range Range (Interval of reliability) Method->Range LOD_LOQ LOD / LOQ (Sensitivity) Method->LOD_LOQ Robustness Robustness (Resilience to small changes) Method->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical validation parameters.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The protocols detailed in this guide, encompassing chromatography, spectroscopy, and thermal analysis, provide a robust framework for confirming the identity, purity, and stability of this important pharmaceutical intermediate. Proper execution and validation of these methods are essential for ensuring product quality and supporting successful drug development programs.[2]

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Scielo Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded.... [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Scribd. (n.d.). HPLC Method Development Protocol. [Link]

  • In-ventech. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. [Link]

  • IJRPS. (n.d.). Analytical method validation: A brief review. [Link]

  • Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • Synlett. (n.d.). Supporting Information. [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Reddit. (2023). MS fragmentation pattern with Boc protected amines. [Link]

  • PubMed. (2010). Differentiation of Boc-protected...isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Physical Testing and Chemical Analysis Part B. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups...using on-column H/D exchange HPLC/ESI/MS. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. [Link]

  • PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine...Piperidine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine. [Link]

  • Physical Testing and Chemical Analysis Part B. (2019). HPLC Determination of Aminopyridines...in 3-Aminopiperidine Dihydrochloride. [Link]

  • PharmaTutor. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine...Piperidine in Rimonabant. [Link]

  • ResearchGate. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Determination of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key heterocyclic building block in pharmaceutical synthesis.[1] The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in drug development and manufacturing environments. The rationale for the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is provided.[2][3]

Introduction: The Analytical Imperative

This compound is a complex molecule featuring a substituted aminopyridine moiety linked to a carbamate-protected piperidine ring. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[4] Potential impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, a reliable and validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.[5]

This document provides a comprehensive guide to a validated HPLC method, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern the separation and validation process.

Chromatographic Method Development: A Logic-Driven Approach

The molecular structure of the analyte, possessing both polar (aminopyridine, carbamate) and non-polar (tert-butyl) groups, presents a moderate challenge for retention and peak shape in reversed-phase chromatography.[6][7] The basic nature of the aminopyridine and piperidine nitrogens necessitates careful control of the mobile phase pH to ensure consistent ionization and chromatographic behavior.

Rationale for Chromatographic Conditions

A systematic approach was employed to develop a method that provides optimal separation of the main peak from potential impurities.[4][8]

  • Column Selection: A C18 column is the workhorse of reversed-phase HPLC and was chosen as the initial stationary phase due to its versatility.[9] Specifically, a modern, high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing that can occur with basic analytes like aminopyridines due to interactions with residual silanols. A particle size of 3 or 5 µm in a 150 mm x 4.6 mm column provides a good balance between efficiency and backpressure.[8]

  • Mobile Phase Selection:

    • Aqueous Phase: A buffer is essential to control the pH. The pKa of aminopyridines is typically around 5-7.[10] To ensure good peak shape and reproducible retention, a buffer pH of approximately 7.0 was chosen. A phosphate buffer is a suitable choice in this pH range. Using a buffer helps to suppress the ionization of the basic nitrogen atoms, leading to better interaction with the C18 stationary phase.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[8][11]

  • Detection: The aminopyridine chromophore is expected to have a significant UV absorbance. A preliminary UV scan of the analyte would determine the optimal wavelength for detection. Based on similar compounds, a wavelength of 254 nm or 280 nm is a good starting point for ensuring high sensitivity for both the main compound and potential impurities.[11][12]

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the purity analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column oven, and DAD/VWD detector.
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with 1M KOH
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with 1M potassium hydroxide solution. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the Standard Stock Solution.

HPLC Analysis Workflow

The general workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation injection Inject Standard & Sample prep_sample->injection sys_suit->injection If Pass chromatography Chromatographic Separation injection->chromatography integration Peak Integration chromatography->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following parameters must be assessed as per ICH Q2(R1) guidelines.[2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][14]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the sample solution and a reference standard solution to confirm the retention time of the main peak.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the main peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[3]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target sample concentration. Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
525100
50250500
2501251000
5002502500
10005001000
15007505000
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] For a purity assay, the range is typically 80% to 120% of the test concentration.[3]

Accuracy

Accuracy is the closeness of the test results to the true value.[2] It is often determined by spike recovery.

  • Protocol: Spike the sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both occasions should be ≤ 2.0%.

Precision TypenMean Purity (%)RSD (%)
Repeatability 699.520.45
Intermediate Precision 1299.480.78
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.

Validation_Pyramid cluster_top cluster_mid cluster_low cluster_base Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness

Caption: Core Parameters of Method Validation.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust procedure for the determination of purity for this compound. The systematic approach to method development ensures effective separation from potential impurities, and the comprehensive validation protocol confirms its suitability for its intended purpose in a regulated pharmaceutical environment. This method provides the trustworthiness and scientific integrity required for confident quality assessment in drug development.

References

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ResearchGate. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Clinical Chemistry. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents. Its structure, featuring a substituted aminopyridine linked to a Boc-protected aminopiperidine, makes it a valuable intermediate for developing kinase inhibitors and other targeted therapies. The growing demand for novel pharmaceuticals based on this scaffold necessitates a robust, scalable, and well-characterized synthetic protocol.

This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this pivotal intermediate. We will delve into a scientifically sound two-step synthetic pathway, beginning with the preparation of the requisite precursors and culminating in a final palladium-catalyzed cross-coupling reaction. The causality behind experimental choices, safety considerations for scaled-up production, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and high purity of the final product.

Synthetic Strategy Overview

The most efficient and industrially viable approach for constructing the target molecule involves a two-stage process:

  • Preparation of Key Intermediates: This involves ensuring the availability and purity of the two primary building blocks:

    • Intermediate A: tert-Butyl piperidin-3-ylcarbamate: A chiral or racemic aminopiperidine derivative with the 3-amino group protected by a tert-butoxycarbonyl (Boc) group.

    • Intermediate B: 2-Chloro-3-aminopyridine: A commercially available and cost-effective halo-aminopyridine that serves as the electrophilic partner in the coupling reaction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction is employed to form the crucial C-N bond between the piperidine nitrogen of Intermediate A and the C2 position of the pyridine ring of Intermediate B. This reaction is favored for its high functional group tolerance and reliability in forming aryl-amine bonds.[1][2]

The overall synthetic transformation is depicted below:

Synthetic_Scheme cluster_precursors Starting Materials Intermediate_A tert-Butyl piperidin-3-ylcarbamate Buchwald_Hartwig Buchwald-Hartwig Amination Intermediate_A->Buchwald_Hartwig Intermediate_B 2-Chloro-3-aminopyridine Intermediate_B->Buchwald_Hartwig Final_Product This compound Buchwald_Hartwig->Final_Product

Caption: Overall synthetic workflow.

Part 1: Preparation and Quality Control of Starting Materials

The success of any large-scale synthesis hinges on the quality of the starting materials. This section details the preparation or procurement and necessary quality control for the key intermediates.

Intermediate A: tert-Butyl piperidin-3-ylcarbamate

This intermediate can be synthesized via several routes, with a common method involving the reduction of a corresponding pyridinyl precursor followed by Boc protection. For large-scale campaigns, it is often more practical to procure this material from a qualified vendor.

Procurement and Quality Control:

  • CAS Number: 172603-05-3

  • Appearance: White to off-white solid

  • Purity Specification: ≥98% (HPLC)

  • Analytical Confirmation:

    • ¹H NMR: To confirm the structure and absence of significant impurities.

    • HPLC: To verify purity.

    • Melting Point: 102-106 °C[3]

A detailed protocol for the synthesis of racemic tert-butyl piperidin-3-ylcarbamate is provided below for instances where in-house preparation is preferred. This method starts from 3-aminopyridine.

Protocol 1: Synthesis of Racemic tert-Butyl piperidin-3-ylcarbamate

This is a two-step process involving Boc-protection of 3-aminopyridine followed by catalytic hydrogenation.

Step 1: Synthesis of tert-Butyl (pyridin-3-yl)carbamate

  • Reaction Principle: The nucleophilic amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected pyridine.

  • Procedure:

    • To a stirred solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

    • The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel chromatography to yield tert-butyl (pyridin-3-yl)carbamate.

Step 2: Hydrogenation to tert-Butyl piperidin-3-ylcarbamate

  • Reaction Principle: The pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This process typically requires a platinum or rhodium catalyst and acidic conditions to activate the ring towards reduction.

  • Procedure:

    • Charge a high-pressure reactor with tert-butyl (pyridin-3-yl)carbamate (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on carbon (Rh/C).

    • Acidify the mixture with an acid such as acetic acid or hydrochloric acid to facilitate the reduction.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed in vacuo.

    • The crude product is worked up by basifying the residue and extracting with an organic solvent. The combined organic layers are dried and concentrated to yield tert-butyl piperidin-3-ylcarbamate.[4]

Reagent/ParameterStep 1 (Boc Protection)Step 2 (Hydrogenation)
Starting Material 3-Aminopyridinetert-Butyl (pyridin-3-yl)carbamate
Key Reagent Di-tert-butyl dicarbonateH₂, PtO₂ or Rh/C
Solvent THF or DCMMethanol or Ethanol
Temperature Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric50-100 psi
Typical Yield >90%>80%

Table 1: Summary of parameters for the synthesis of Intermediate A.

Intermediate B: 2-Chloro-3-aminopyridine

This is a commercially available starting material and is the most practical choice for large-scale synthesis.

Procurement and Quality Control:

  • CAS Number: 54330-17-9

  • Appearance: Off-white to light brown crystalline solid

  • Purity Specification: ≥98% (GC)

  • Analytical Confirmation:

    • ¹H NMR: To confirm identity.

    • GC-MS: To verify purity and absence of isomeric impurities.

Part 2: Large-Scale Synthesis via Buchwald-Hartwig Amination

This section provides a detailed protocol for the palladium-catalyzed cross-coupling of tert-butyl piperidin-3-ylcarbamate and 2-chloro-3-aminopyridine.

Reaction Principle: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][5][6] The choice of a bulky, electron-rich phosphine ligand is crucial for the challenging oxidative addition of the C-Cl bond.[7]

Buchwald_Hartwig_Mechanism Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd ArCl 2-Chloro-3-aminopyridine ArCl->OxAdd PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch Amine tert-Butyl piperidin-3-ylcarbamate Amine->Ligand_Exch Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺Cl⁻ Ligand_Exch->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base NaOtBu Base->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L₂ Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Final Product RedElim->Product

Sources

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate as a versatile building block in solid-phase synthesis (SPS). The unique trifunctional nature of this reagent—comprising a nucleophilic secondary amine on the piperidine ring, a Boc-protected primary amine, and a reactive 3-amino group on the pyridine moiety—opens avenues for the creation of diverse molecular scaffolds, peptidomimetics, and combinatorial libraries. This guide offers detailed protocols, discusses the underlying chemical principles, and provides expert insights into reaction optimization and monitoring. While this document presents a robust framework, it is intended to serve as a foundational methodology, encouraging adaptation and optimization for specific research objectives.

Introduction: A Scaffold for Innovation

Solid-phase synthesis (SPS) has revolutionized the discovery of novel chemical entities by enabling the rapid and efficient assembly of complex molecules.[1] The strategic choice of building blocks is paramount to the success of any solid-phase synthetic campaign. This compound is a compound of significant interest due to its pre-installed stereochemistry and orthogonally protected amino functionalities.

The core structure presents three key points of chemical diversity:

  • The Piperidine Nitrogen: Functions as a secondary amine for initial attachment to a solid support.

  • The Boc-Protected Amine at the 3-position of the Piperidine: A latent primary amine that can be deprotected and elaborated upon in later synthetic steps.

  • The 3-Amino Group on the Pyridine Ring: A nucleophilic site amenable to acylation, alkylation, or other coupling reactions.

This trifunctional nature allows for the systematic construction of complex molecules with precise control over the introduction of various substituents, making it an ideal candidate for the synthesis of libraries aimed at drug discovery and development.

Chemical Structure and Reactivity Profile

A thorough understanding of the reagent's structure and the differential reactivity of its functional groups is critical for designing a successful solid-phase synthesis strategy.

Caption: Chemical structure of the title compound.

The primary considerations for a synthetic strategy are:

  • The Piperidine Nitrogen: Being the most nucleophilic and unhindered amine, it is the logical point of attachment to an electrophilic resin.

  • The 3-Aminopyridine Moiety: The exocyclic amino group is nucleophilic and can participate in coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust acid-labile protecting group, ensuring the orthogonality required for selective deprotection and subsequent functionalization.[2]

Proposed Solid-Phase Synthesis Workflow

The following workflow is a proposed strategy for the utilization of this compound in solid-phase synthesis. This workflow is designed to be modular, allowing for the introduction of diversity at two key positions.

Caption: Proposed workflow for solid-phase synthesis.

Detailed Protocols and Methodologies

4.1. Materials and Reagents

Reagent/MaterialRecommended GradeSupplier Example
2-Chlorotrityl chloride resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-Aldrich
This compound>95% PurityChemScene
Dichloromethane (DCM)AnhydrousVWR
N,N-Dimethylformamide (DMF)Peptide SynthesisVWR
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Coupling Reagents (e.g., HBTU, HATU)Peptide SynthesisAAPPTEC
Carboxylic Acids (for coupling)As requiredVarious

4.2. Protocol 1: Immobilization of the Building Block

This protocol describes the attachment of the title compound to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-labile cleavage conditions, which are compatible with the Boc protecting group.

Procedure:

  • Swell 1.0 g of 2-chlorotrityl chloride resin (loading: 1.0-1.6 mmol/g) in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Dissolve 2.0 equivalents of this compound and 4.0 equivalents of DIPEA in 10 mL of anhydrous DCM.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • To cap any remaining reactive sites, add 1.0 mL of methanol and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Expertise & Experience: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. The capping step with methanol is essential to ensure that subsequent reactions proceed cleanly.

4.3. Protocol 2: Acylation of the 3-Aminopyridine Moiety

This protocol details the coupling of a carboxylic acid to the 3-amino group of the pyridine ring.

Procedure:

  • Swell the resin-bound scaffold from Protocol 1 in 10 mL of DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, pre-activate 3.0 equivalents of the desired carboxylic acid with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in 5 mL of DMF for 5 minutes.

  • Add the pre-activated solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin test on a small sample of resin beads. A negative test (beads remain colorless or yellow) indicates complete coupling.[3]

  • Once complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

  • Dry the resin under vacuum.

Trustworthiness: The pre-activation of the carboxylic acid is a standard and reliable method to ensure efficient coupling.[4][5] The ninhydrin test provides a simple and effective way to monitor the reaction progress in real-time.[3]

4.4. Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine on the piperidine ring.

Procedure:

  • Swell the functionalized resin from Protocol 2 in 10 mL of DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 20-50% TFA in DCM (v/v) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (v/v) (2 x 10 mL), and finally DCM (3 x 10 mL).

  • The resin is now ready for the final coupling step.

Expertise & Experience: The concentration of TFA can be optimized to ensure complete deprotection without premature cleavage from the highly acid-sensitive 2-chlorotrityl resin. The neutralization step with DIPEA is critical to prepare the free amine for the subsequent coupling reaction.[6]

4.5. Protocol 4: Final Coupling and Cleavage

This protocol outlines the final functionalization of the exposed piperidine amine and the subsequent cleavage of the product from the solid support.

Procedure:

  • Repeat the coupling procedure as described in Protocol 2, using the desired carboxylic acid for the final acylation.

  • After the final wash and drying, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS.

  • Add 10 mL of the cleavage cocktail to the fully elaborated resin-bound product.

  • Agitate for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding it dropwise to 50 mL of cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold ether.

  • Dry the crude product under vacuum.

Trustworthiness: The use of scavengers like TIS is essential during TFA cleavage to prevent side reactions, particularly the re-attachment of carbocations to electron-rich moieties.

Analytical Characterization

Rigorous analytical monitoring is key to a successful solid-phase synthesis.

StageRecommended Analytical TechniquePurpose
On-Resin Monitoring Qualitative Ninhydrin (Kaiser) Test, FT-IR SpectroscopyTo confirm the completion of coupling and deprotection steps.[7][8]
Final Product High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)To determine the purity and confirm the identity of the cleaved product.

HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.

  • Detection: UV detection at 220 nm and 254 nm.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust starting point for researchers looking to incorporate this compound into their solid-phase synthesis programs. The modular nature of the proposed workflow allows for the generation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. Future work could explore alternative coupling chemistries on the pyridine amine, the use of different resin linkers for varied cleavage strategies, and the development of one-pot multi-component reactions based on this versatile scaffold.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]

  • Ingenta Connect. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
  • Hart, D. J., & Brown, D. C. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Characterization of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards.[1][2][3][4] Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a key intermediate and pharmacophore with potential applications in the development of novel therapeutics.[5] Its molecular architecture, featuring a substituted aminopyridine ring linked to a carbamate-protected piperidine moiety, presents a rich case for the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

This application note provides a comprehensive guide to the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. We will delve into the rationale behind experimental choices, from solvent selection to the application of advanced pulse sequences like COSY and HSQC, to provide an unambiguous assignment of its ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR for the robust characterization of complex heterocyclic molecules.[6][7][8]

Molecular Structure and Rationale for NMR Analysis

The structure of this compound combines several key functional groups that produce distinct NMR signatures. The primary goal of the NMR analysis is to confirm the connectivity of the 3-aminopyridin-2-yl group to the piperidine nitrogen and the position of the tert-butyl carbamate (Boc) group on the piperidine ring.

Caption: Molecular structure of the target compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Solvent Selection: The choice of deuterated solvent is crucial as it can influence the chemical shifts of labile protons, such as those on amine and amide groups.[9][10][11][12] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a polar aprotic solvent that can effectively dissolve the compound while minimizing the rate of proton exchange, leading to sharper -NH signals.[13] Chloroform-d (CDCl₃) can also be used, but amine and amide protons may appear as broader signals or their chemical shifts could be more concentration-dependent.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate spectral dispersion.

Workflow for NMR Data Acquisition:

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Initial structural overview C 1D ¹³C{¹H} NMR Acquisition B->C Carbon backbone information D 2D COSY Acquisition C->D ¹H-¹H connectivities E 2D HSQC Acquisition D->E ¹H-¹³C one-bond correlations F Data Processing and Analysis E->F Full structure elucidation

Caption: Workflow for NMR data acquisition and analysis.

  • 1D ¹H NMR: This is the foundational experiment. It provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons.

  • 1D ¹³C{¹H} NMR: This experiment provides a count of the number of unique carbon atoms in the molecule. The use of proton decoupling simplifies the spectrum to a series of singlets, with their chemical shifts indicating the electronic environment of each carbon.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule, such as the protons on the piperidine and pyridine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to.[14][15][16] It is a powerful tool for definitively assigning carbon signals based on the assignment of their attached protons.

Data Analysis and Spectral Interpretation

Expected ¹H NMR Spectral Features

The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the key protons in this compound. The exact values may vary depending on the solvent and concentration.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
Boc -C(CH₃)₃ ~1.40Singlet9HNine equivalent protons with no adjacent protons to couple with, resulting in a strong singlet.[17][18][19][20]
Piperidine CH₂ 1.50 - 2.00Multiplets4HProtons on the C4 and C5 positions of the piperidine ring, showing complex coupling with each other and adjacent protons.
Piperidine CH (C3) 3.80 - 4.20Multiplet1HThe proton at the chiral center, deshielded by the adjacent nitrogen of the carbamate.
Piperidine CH₂ (C2, C6) 2.80 - 3.50Multiplets4HProtons adjacent to the piperidine nitrogen, deshielded by the nitrogen and the attached pyridine ring.
Pyridine -NH₂ ~5.80Broad Singlet2HThe chemical shift is highly dependent on solvent and concentration. The signal may be broad due to quadrupole effects from the nitrogen and chemical exchange.[21][22]
Carbamate -NH ~6.50 - 7.50Broad Singlet / Doublet1HThe amide proton, which may show coupling to the adjacent C3 proton of the piperidine ring. Its chemical shift is also solvent-dependent.
Pyridine H (H5) ~6.90Doublet of Doublets1HAromatic proton on the pyridine ring.
Pyridine H (H4) ~7.30Doublet of Doublets1HAromatic proton on the pyridine ring.
Pyridine H (H6) ~8.00Doublet of Doublets1HAromatic proton on the pyridine ring, typically the most deshielded.
Expected ¹³C NMR Spectral Features

The table below outlines the predicted chemical shifts for the carbon atoms.

Carbon Assignment Expected δ (ppm) Rationale
Boc -C(CH₃)₃ ~28.5Typical chemical shift for the methyl carbons of a Boc group.[18]
Piperidine CH₂ 25.0 - 35.0Aliphatic carbons of the piperidine ring.
Piperidine CH (C3) ~45.0The carbon bearing the carbamate group.
Piperidine CH₂ (C2, C6) 40.0 - 55.0Carbons adjacent to the piperidine nitrogen.
Boc -C(CH₃)₃ ~79.0Quaternary carbon of the Boc group.[23]
Pyridine C (C5) ~118.0Aromatic carbon of the pyridine ring.
Pyridine C (C3) ~125.0Aromatic carbon of the pyridine ring.
Pyridine C (C4) ~138.0Aromatic carbon of the pyridine ring.
Pyridine C (C6) ~145.0Aromatic carbon of the pyridine ring.
Pyridine C (C2) ~155.0Aromatic carbon attached to the piperidine nitrogen.
Boc -C=O ~156.0Carbonyl carbon of the carbamate group.

Application of 2D NMR for Structural Confirmation

While 1D NMR provides significant information, 2D NMR techniques are indispensable for unambiguous structural confirmation of complex molecules.[6][8][24][25]

  • COSY Analysis: The COSY spectrum will be instrumental in confirming the proton connectivity within the piperidine and pyridine rings. For instance, a cross-peak between the proton at C3 of the piperidine and the protons at C2 and C4 will confirm their adjacency. Similarly, correlations between the aromatic protons of the pyridine ring will confirm their relative positions.

  • HSQC Analysis: The HSQC spectrum will provide a direct link between the proton and carbon assignments. For example, the proton signal at ~1.40 ppm will show a correlation to the carbon signal at ~28.5 ppm, confirming the assignment of the Boc methyl groups. Each proton on the piperidine and pyridine rings will correlate to its directly attached carbon, allowing for the complete and confident assignment of the ¹³C spectrum.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and expected spectral features outlined in this application note serve as a robust guide for researchers in the pharmaceutical industry and academia. By following a logical workflow of data acquisition and analysis, a complete and unambiguous assignment of the molecule's structure can be achieved, which is a critical step in the drug discovery and development process.[2][26]

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR under GxP in Drug Development and Manufacturing. Almac Group. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • 3-Aminopyridine. PubChem. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

  • 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health. [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • 2D NMR. EPFL. [Link]

Sources

The Strategic Application of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient development of novel therapeutics. Among these, Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate has emerged as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural amalgamation of a Boc-protected aminopiperidine and an aminopyridine moiety provides a versatile platform for generating complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of its application, supported by detailed protocols and scientific rationale, for researchers and professionals in drug development.

The Architectural Advantage: Unpacking the Molecular Scaffolding

The utility of this compound lies in its inherent chemical functionalities. The piperidine ring offers a non-planar, three-dimensional structure that can effectively probe the binding pockets of biological targets.[1][2] The Boc-protected amine at the 3-position allows for selective deprotection and subsequent derivatization, enabling the exploration of structure-activity relationships (SAR). Furthermore, the 2-substituted-3-aminopyridine fragment is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase domain.[3][4]

Core Application: A Gateway to Potent Kinase Inhibitors

A prime application of this intermediate is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers like diffuse large B-cell lymphoma (DLBCL).[6][7] Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in medicinal chemistry.

The clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor, exemplifies the strategic use of aminopyridine-piperidine scaffolds.[2][8] this compound serves as a crucial precursor for analogous structures, providing the core framework for elaboration into the final active pharmaceutical ingredient (API).

The IRAK4 Signaling Cascade: A Therapeutic Target

Below is a diagram illustrating the pivotal role of IRAK4 in the MyD88-dependent signaling pathway, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines

IRAK4 Signaling Pathway

Synthetic Protocols: Harnessing the Potential of the Intermediate

The following protocols provide a generalized framework for the utilization of this compound in the synthesis of advanced intermediates for kinase inhibitors.

Protocol 1: Boc Deprotection of the Piperidine Amine

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a critical first step to enable further functionalization of the piperidine nitrogen.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or 1,4-dioxane.

  • To the stirred solution, add an excess of TFA (5-10 eq) or a 4M solution of HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, 2-(3-aminopiperidin-1-yl)pyridin-3-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Amide Coupling to a Carboxylic Acid Moiety

Following Boc deprotection, the newly freed secondary amine on the piperidine ring can be acylated through an amide coupling reaction with a carboxylic acid. This is a common strategy to introduce further diversity and target-specific functionalities.

Materials:

  • 2-(3-aminopiperidin-1-yl)pyridin-3-amine (from Protocol 1)

  • Carboxylic acid of interest (e.g., a substituted benzoic acid) (1.1 eq)

  • Coupling agent, such as HATU (1,1'-[Azobis(formamido)]bis(1,1,1,3,3,3-hexafluoropropane)) (1.2 eq) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) (1.2 eq each)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Lithium chloride (optional, to improve solubility)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Chromatography supplies for purification

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-(3-aminopiperidin-1-yl)pyridin-3-amine (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.

Synthetic_Workflow Start This compound Deprotection Protocol 1: Boc Deprotection Start->Deprotection Intermediate_1 2-(3-aminopiperidin-1-yl)pyridin-3-amine Deprotection->Intermediate_1 Coupling Protocol 2: Amide Coupling Intermediate_1->Coupling Final_Product Advanced Intermediate / Final Compound Coupling->Final_Product

Sources

Use of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate as a building block for DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Use of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate as a Key Building Block for the Synthesis of Novel DPP-4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism, which enhances the body's own incretin system, offers effective glycemic control with a low risk of hypoglycemia.[1][2] The design and synthesis of potent and selective DPP-4 inhibitors often rely on privileged scaffolds that effectively interact with the enzyme's active site. This document provides a detailed guide on the use of this compound, a critical building block that combines the essential features of an S2-binding aminopiperidine moiety with an S1-interacting aminopyridine group. We present the scientific rationale for its use, detailed protocols for its synthesis, and its application in the construction of a potent DPP-4 inhibitor, exemplified by the synthesis of a Trelagliptin analogue.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes Management

The Incretin Effect and Glucose Homeostasis

The "incretin effect" describes the phenomenon where oral glucose administration elicits a much higher insulin response than an equivalent intravenous glucose infusion. This is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are released from the intestine after a meal and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[1][4] They also suppress glucagon release from pancreatic α-cells, thereby reducing hepatic glucose production.[1][5]

Dipeptidyl Peptidase-4 (DPP-4): The Target Enzyme

The therapeutic potential of endogenous incretins is limited by their rapid inactivation, with a half-life of only 1-2.5 minutes in circulation.[5] The enzyme responsible for this rapid degradation is Dipeptidyl Peptidase-4 (DPP-4).[5] DPP-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, specifically where the penultimate residue is proline or alanine.[6][7] By cleaving GLP-1 and GIP, DPP-4 effectively terminates their insulin-stimulating and glucagon-suppressing actions.[4]

Mechanism of Action of DPP-4 Inhibitors ("Gliptins")

DPP-4 inhibitors are a class of oral hypoglycemic agents that function by competitively and reversibly binding to the active site of the DPP-4 enzyme.[1] This inhibition prevents the degradation of GLP-1 and GIP, leading to prolonged and elevated concentrations of these active incretin hormones.[3][8] The result is an enhancement of the natural incretin effect, leading to improved glycemic control in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[1][2]

DPP4_Mechanism cluster_0 Post-Meal State cluster_1 Physiological Pathway (Uninhibited) cluster_2 Therapeutic Pathway (Inhibited) Food Food Gut Gut Food->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Degradation by Pancreas Pancreas GLP1_GIP->Pancreas Prolonged Action on Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Blocked_DPP4 Inhibited DPP-4 DPP4_Inhibitor->Blocked_DPP4 Blocks Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose

Caption: Mechanism of DPP-4 Inhibition.

Featured Building Block: this compound

This key intermediate, hereafter referred to as BldgBlock-1 , is a highly valuable scaffold for constructing DPP-4 inhibitors. Its structure is pre-organized to present the necessary pharmacophoric elements to the DPP-4 active site.

Chemical Properties and Structural Features
PropertyValue
IUPAC Name tert-butyl N-[1-(3-amino-2-pyridinyl)piperidin-3-yl]carbamate
CAS Number 1052705-54-0[9]
Molecular Formula C₁₅H₂₄N₄O₂
Molecular Weight 292.38 g/mol
Appearance Off-white to pale yellow solid
Key Features - (R/S)-3-aminopiperidine core (often chiral) - Boc-protected amine for sequential synthesis - 2,3-diaminopyridine moiety
Rationale for Use: The Aminopyridine-Piperidine Moiety in DPP-4 Binding

The efficacy of many DPP-4 inhibitors is derived from their ability to mimic the natural dipeptide substrates. The active site of DPP-4 is often described with subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate.

  • Piperidine Amine: The (typically R-configured) primary amino group of the piperidine ring (after deprotection) is crucial. It becomes protonated under physiological pH and forms a critical salt bridge with two glutamate residues (Glu205, Glu206) in the S2 subsite of the enzyme.[10] This interaction is a hallmark of many potent DPP-4 inhibitors.[10]

  • Aminopyridine Moiety: The aminopyridine portion of BldgBlock-1 is designed to occupy the S1 subsite, which often features hydrophobic and aromatic residues. The pyridine ring can engage in favorable π-π stacking interactions with tyrosine residues (e.g., Tyr662, Tyr666), while the amino group can form hydrogen bonds, anchoring the inhibitor securely in the active site.[10]

Protocol: Synthesis of BldgBlock-1

The synthesis of BldgBlock-1 is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination, which couples a protected aminopiperidine with a dihalopyridine followed by a nucleophilic substitution of the second halogen. A more direct approach couples (R)- or (S)-tert-butyl piperidin-3-ylcarbamate directly with 2-chloro-3-aminopyridine.

Synthesis Overview

Synthesis_Workflow_1 A tert-butyl piperidin-3-ylcarbamate D Buchwald-Hartwig Amination A->D B 2-Chloro-3-aminopyridine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) C->D Conditions E BldgBlock-1 (tert-butyl (1-(3-aminopyridin-2-yl) piperidin-3-yl)carbamate) D->E Purification

Caption: Synthetic workflow for BldgBlock-1.
Materials and Reagents
  • (R)-tert-butyl piperidin-3-ylcarbamate (or racemic mixture)

  • 2-Chloro-3-aminopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Procedure
  • Inert Atmosphere: To a dry, oven-baked flask, add cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) and 2-chloro-3-aminopyridine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The choice of a bulky phosphine ligand like Xantphos is critical to facilitate the reductive elimination step for this electron-rich amine coupling.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield BldgBlock-1 as a solid.

Expected Yield and Quality Control
ParameterSpecificationAnalytical Method
Yield 65-80%Gravimetric
Appearance Off-white solidVisual Inspection
Purity >95%HPLC, LC-MS
Identity Conforms to structure¹H NMR, ¹³C NMR, HRMS

Application Protocol: Synthesis of Trelagliptin

Trelagliptin is a once-weekly DPP-4 inhibitor whose synthesis prominently features a nucleophilic aromatic substitution (SNAAr) reaction involving a deprotected aminopiperidine core.[11][12] We will use BldgBlock-1 to synthesize Trelagliptin.

Synthetic Strategy

The synthesis involves two main steps: the acidic deprotection of the Boc group on BldgBlock-1 to reveal the key nucleophilic amine, followed by its coupling with the chlorinated pyrimidinone core of the target molecule.

Synthesis_Workflow_2 A BldgBlock-1 B Acidic Deprotection (e.g., TFA or HCl in Dioxane) A->B C Deprotected Intermediate (1-(3-aminopyridin-2-yl)piperidin-3-amine) B->C E SNAAr Coupling (Base, e.g., NaHCO₃ or K₂CO₃ Solvent, e.g., EtOH or DMSO) C->E D 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl) -4-fluorobenzonitrile D->E F Trelagliptin E->F Purification

Caption: Synthesis of Trelagliptin from BldgBlock-1.
Step 1: Deprotection of the Boc Group
  • Dissolution: Dissolve BldgBlock-1 (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Slowly add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) (4-5 eq.) in DCM or a 4M solution of HCl in 1,4-dioxane. The Boc group is labile under acidic conditions, releasing isobutylene and carbon dioxide.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting product is the dihydrochloride or di-TFA salt of the free diamine, which is often a hygroscopic solid and can be used directly in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAAr)
  • Setup: In a sealed tube or round-bottom flask, combine the chlorinated pyrimidinone core (1.0 eq., prepared separately[12]), the deprotected amine salt from the previous step (1.2-1.5 eq.), and a suitable base such as sodium bicarbonate or potassium carbonate (3-5 eq.). The base is crucial to neutralize the amine salt in situ, freeing the nucleophilic primary amine.

  • Solvent: Add a polar solvent such as ethanol, DMSO, or DMF.[12][13]

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 2-12 hours.[12] The electron-withdrawing nature of the pyrimidinone ring activates the chlorine atom for displacement by the piperidine amine.

  • Workup: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction. If extracting, wash the organic layer with water and brine, then dry over sodium sulfate.

  • Purification: Concentrate the crude product and purify by flash chromatography or recrystallization (e.g., from ethanol/water) to obtain Trelagliptin as a pure solid.

Data Summary for Trelagliptin Synthesis
StepReactionTypical YieldPurity (HPLC)Key Considerations
1 Boc Deprotection>95% (crude salt)N/AEnsure complete removal of acid before next step.
2 SNAAr Coupling70-85%>98%Base selection is critical for reaction efficiency.
Overall BldgBlock-1 to Trelagliptin65-80%>98%Final product identity confirmed by NMR and HRMS.

Discussion and Scientific Insights

Causality in Protocol Design
  • Buchwald-Hartwig Amination: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like Xantphos) is deliberate. It promotes the crucial C-N bond-forming reductive elimination step, which can be challenging with electron-rich anilines. Cesium carbonate is used as it is a strong, non-nucleophilic base that has high solubility in organic solvents.

  • SNAAr Reaction: The use of a polar, aprotic solvent like DMSO or DMF can accelerate the reaction by stabilizing the charged Meisenheimer intermediate. Heating is required to overcome the activation energy for the aromatic substitution.

Self-Validation in Protocols

Each protocol incorporates self-validating checkpoints. The progress of reactions is monitored by TLC or LC-MS, ensuring that a step is not terminated prematurely. The identity and purity of the final products and key intermediates are not assumed but are rigorously confirmed using a suite of analytical techniques (HPLC, NMR, HRMS). This ensures the reliability and reproducibility of the synthesis.

Structure-Activity Relationship (SAR) Insights

The BldgBlock-1 scaffold is highly amenable to modification for SAR studies.

  • Piperidine Stereochemistry: The stereocenter at the 3-position of the piperidine ring is often critical. The (R)-enantiomer typically shows significantly higher potency than the (S)-enantiomer, highlighting the specific stereochemical requirements of the DPP-4 active site.[14]

  • Pyridine Substitution: Adding substituents to the aminopyridine ring can modulate electronic properties and introduce new interactions within the S1 pocket, potentially improving potency or selectivity against related proteases like DPP-8 and DPP-9.[7]

Conclusion

This compound is a robust and versatile building block for the synthesis of advanced DPP-4 inhibitors. Its structure strategically combines the key pharmacophoric elements required for high-affinity binding to the DPP-4 enzyme. The protocols provided herein offer reliable and reproducible methods for its synthesis and subsequent elaboration into clinically relevant molecules like Trelagliptin, empowering researchers in the field of antidiabetic drug discovery.

References

  • My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. [Link]

  • Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. [Link]

  • Dr.Oracle. (2025). How do DPP4 (dipeptidyl peptidase-4) inhibitors act?. [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]

  • Drucker, D. J. (2017). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, Oxford Academic. [Link]

  • Lotfy, M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH). [Link]

  • Kaczanowska, K., et al. (2010). Aminomethylpyridines as DPP-IV Inhibitors. PubMed. [Link]

  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • ResearchGate. (2025). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF. [Link]

  • ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Figshare. (2017). Synthesis of Trelagliptin Succinate. [Link]

  • Feng, J., et al. (2014). Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. PubMed Central. [Link]

  • New Drug Approvals. (2016). Trelagliptin. [Link]

  • Chung, Y-M. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • Popova, Y., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. [Link]

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers engaged in the synthesis of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. The content is structured to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

The primary synthetic route for this target molecule is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms the C-N bond between the pyridine ring and the piperidine nitrogen. Success hinges on the careful selection and optimization of the catalyst, ligand, base, and solvent system.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the first things to check?

A: Low conversion is often traced back to catalyst deactivation or suboptimal reaction setup. Systematically verify the following:

  • Atmosphere Integrity: The Buchwald-Hartwig reaction is highly sensitive to oxygen. The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.

  • Reagent Purity and Anhydrous Conditions: Water is detrimental. It can hydrolyze the strong base (e.g., sodium tert-butoxide) and interfere with the catalyst. Ensure you are using anhydrous solvents and that your starting materials, particularly the amine and the base, are dry.

  • Base Activity: Strong bases like sodium tert-butoxide (NaOtBu) are essential for catalyst turnover.[3] If the base is old or has been improperly stored, its activity may be compromised. Use a fresh, high-purity bottle of NaOtBu.

Q2: I'm observing a significant amount of a side product identified as 3-aminopyridine. What is causing this and how can I fix it?

A: The formation of 3-aminopyridine indicates a hydrodehalogenation side reaction, where the halide on the pyridine ring is replaced by a hydrogen atom. This competes with the desired C-N bond formation.

  • Causality: This side reaction can be promoted by several factors, including the presence of water or other protic impurities, or a catalytic cycle that favors β-hydride elimination from the amide intermediate over reductive elimination.

  • Solution:

    • Optimize the Ligand: Sterically hindered and electron-rich phosphine ligands are designed to promote reductive elimination, the final step that forms the desired product, over competing pathways. Consider switching to a more robust ligand like XPhos or BrettPhos, which have proven effective in challenging aminations.[3]

    • Strictly Anhydrous Conditions: Re-evaluate your solvent and reagent drying procedures. Any source of protons can facilitate the hydrodehalogenation pathway.

    • Temperature Control: Excessively high temperatures can sometimes favor side reactions. Try lowering the reaction temperature by 5-10 °C increments to see if the selectivity improves without sacrificing too much reaction rate.

Q3: The reaction works, but the yield is consistently low (<50%). How can I improve it?

A: Consistently low yields suggest a systematic issue rather than a complete reaction failure. The key is to optimize the interplay between the catalyst, ligand, and base.

  • Ligand-to-Palladium Ratio: The optimal ratio is crucial for maintaining a stable and active catalyst. A common starting point is a 1.5:1 to 2:1 ratio of ligand to palladium precursor. An incorrect ratio can lead to the formation of inactive palladium species.

  • Choice of Base: While NaOtBu is a common choice, its strength can sometimes lead to degradation of sensitive substrates. Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), especially if you suspect substrate incompatibility.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction. Toluene is a standard choice, but 1,4-dioxane or tert-amyl alcohol can sometimes provide superior results by improving the solubility of intermediates in the catalytic cycle.[2]

Q4: How should I approach the purification of the final product? It seems difficult to separate from baseline impurities on a silica column.

A: The product contains a basic piperidine nitrogen, a Boc-protecting group, and an aromatic amine, giving it a moderate polarity and making purification challenging.

  • Column Chromatography:

    • Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity with a more polar solvent like ethyl acetate, and finally methanol.

    • Base Additive: To prevent the product from tailing or streaking on the acidic silica gel, add a small amount of a volatile base like triethylamine (~0.5-1%) to your mobile phase.

  • Acid-Base Extraction: An alternative or preliminary purification step is an acid-base workup.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a protonated salt.

    • Wash the organic layer to remove non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Caution: The Boc protecting group can be labile under strongly acidic conditions. Use dilute acid and avoid prolonged exposure.

Part 2: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 2-Bromo-3-aminopyridine

  • Tert-butyl (piperidin-3-yl)carbamate[5][6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add 2-bromo-3-aminopyridine (1.0 eq) and tert-butyl (piperidin-3-yl)carbamate (1.1 eq).

  • Add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature and quench by adding water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine).

Part 3: Mechanistic Overview and Visualization

Understanding the underlying processes is key to effective troubleshooting.

Overall Reaction Scheme

The synthesis is a palladium-catalyzed coupling between an aryl halide and a secondary amine.

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 2-Bromo-3-aminopyridine reagents Pd Catalyst Ligand, Base Toluene, 110 °C r1->reagents r2 Tert-butyl (piperidin-3-yl)carbamate r2->reagents p1 Tert-butyl (1-(3-aminopyridin-2-yl) piperidin-3-yl)carbamate reagents->p1

Caption: Overall synthetic transformation.

Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium center.

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex  Ar-X amine_complex Amine Coordination Complex oa_complex->amine_complex  R₂NH amide_complex Palladium Amido Complex amine_complex->amide_complex  - H-X (Base) amide_complex->pd0  Reductive  Elimination product_out Ar-NR₂ (Product) amide_complex->product_out

Caption: Simplified Buchwald-Hartwig catalytic cycle.[4]

Troubleshooting Flowchart

Use this logical guide to diagnose and resolve common experimental issues.

Troubleshooting_Flowchart start Problem: Low Yield / No Reaction check_inert Is the inert atmosphere 100% secure? start->check_inert check_reagents Are reagents/solvents pure and anhydrous? check_inert->check_reagents Yes fix_inert Solution: Re-purge system, check for leaks. check_inert->fix_inert No check_base Is the base active and correct? check_reagents->check_base Yes fix_reagents Solution: Use fresh anhydrous solvent, dry reagents. check_reagents->fix_reagents No optimize_ligand Optimize Ligand: Try XPhos, BrettPhos check_base->optimize_ligand Yes fix_base Solution: Use fresh base, consider alternatives (e.g., LiHMDS). check_base->fix_base No optimize_temp Adjust Temperature (± 10-20 °C) optimize_ligand->optimize_temp

Caption: A logical workflow for troubleshooting.

Part 4: Summary of Reaction Parameters

This table summarizes typical conditions for related Buchwald-Hartwig aminations of 2-halopyridines, providing a basis for comparison and optimization.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
2-BromopyridineSecondary AminePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene8055-98[3]
Aryl BromidePrimary AminePd₂(dba)₃ (1)BrettPhos (3)K₂CO₃ (2.0)t-AmylOH110>90[4]
2-ChloropyridineSecondary AminePd(OAc)₂ (1-2)XPhos (2-4)K₃PO₄ (2.0)Toluene100High[3]
References
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: https://nopr.niscpr.res.in/handle/123456789/54815]
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/372991090_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor]
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. [URL: https://patents.google.
  • This compound. J&K Scientific. [URL: https://www.jk-scientific.com/en/products/1052705-54-0.html]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://www.researchgate.
  • (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. sioc-journal.cn. [URL: http://sioc-journal.cn/article/doi/10.6023/cjoc202400080]
  • EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents. [URL: https://patents.google.
  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents. [URL: https://patents.google.
  • tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1514171]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_01%3A_Reactions_of_Electrophiles_and_Nucleophiles/1.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17411066/]
  • Optimization of the reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-a_tbl1_275535384]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
  • Optimization of reaction conditions for 3-aminobutan-1-ol synthesis. Benchchem. [URL: https://www.benchchem.com/product/bchm001552/technical-support]
  • tert-Butyl piperidin-3-ylcarbamate. BLD Pharm. [URL: https://www.bldpharm.com/products/172603-05-3.html]

Sources

Technical Support Center: Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. This key intermediate is crucial in the development of various pharmaceutical agents. Its synthesis, typically involving a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, is often accompanied by challenges related to side reactions that can significantly impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the mechanistic origins of common side reactions and provide validated, actionable protocols to mitigate them, ensuring the integrity and success of your synthesis.

Overview of the Primary Synthesis Route

The target molecule is generally synthesized by coupling tert-butyl (piperidin-3-yl)carbamate with a suitable 2-halo-3-aminopyridine, such as 2-chloro-3-aminopyridine. This can be achieved via a thermal SNAr reaction or a palladium-catalyzed Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low, and LC-MS analysis shows multiple unknown peaks. What is the most likely cause?

This is a common issue stemming from several potential side reactions. The most prevalent are the self-condensation of the 2-halo-3-aminopyridine starting material and the formation of a double-addition product.

Side Reaction A: Dimerization of 3-Aminopyridine Starting Material

What is happening? The 3-amino group of one molecule of 2-chloro-3-aminopyridine can act as a nucleophile, attacking the C2 position of another molecule. This leads to the formation of a dimeric impurity, N-(2-chloropyridin-3-yl)pyridine-2,3-diamine, which consumes your starting material and complicates purification. This is especially problematic under harsh thermal conditions or with strong bases.

How can I prevent it? The key is to control the reaction conditions to favor the desired intermolecular reaction with the piperidine nucleophile over the self-condensation.

Mitigation Protocol: Slow Addition & Temperature Control

  • Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the tert-butyl (piperidin-3-yl)carbamate (1.2 equivalents) and a suitable base (e.g., K2CO3, 2.5 equivalents) in an appropriate high-boiling aprotic solvent like DMSO, NMP, or DMAc.

  • Slow Addition: Prepare a separate solution of 2-chloro-3-aminopyridine (1.0 equivalent) in the same solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 2-3 hours. This maintains a low concentration of the aminopyridine, minimizing the chance of self-reaction.

  • Temperature Management: Maintain the reaction temperature at a moderate level (e.g., 80-100 °C). While SNAr reactions on less activated chloropyridines can require heat, excessive temperatures accelerate side reactions.[1] Monitor the reaction by LC-MS and aim for the lowest effective temperature.

  • Monitoring: Take aliquots every hour after the addition is complete to monitor the consumption of starting material and the formation of product versus the dimer.

DOT Diagram: Dimerization Side Reaction

Dimerization cluster_mech Self-Condensation Mechanism SM1 2-Chloro-3-aminopyridine (Molecule A) Dimer Dimeric Impurity SM1->Dimer Amino group of A attacks C2 position of B SM2 2-Chloro-3-aminopyridine (Molecule B) SM2->Dimer

Caption: Mechanism of starting material dimerization.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. How can I suppress this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings, particularly with electron-rich or sterically hindered substrates.[2] It arises from competing pathways within the catalytic cycle, such as β-hydride elimination from the palladium-amide intermediate.

What is happening? Instead of reductive elimination to form the C-N bond, the palladium intermediate can undergo β-hydride elimination if the amine has β-hydrogens, or it can react with trace water or other proton sources, leading to the undesired arene. The choice of ligand, base, and solvent system is critical to steer the reaction towards the desired amination pathway.

How can I fix this? Optimizing the catalyst system is crucial. Sterically hindered, electron-rich phosphine ligands often favor reductive elimination over side reactions.

Table 1: Ligand and Base Selection for Buchwald-Hartwig Amination

LigandBaseSolventTemperature (°C)Expected Outcome
XantphosCs2CO3Toluene/Dioxane100-110Good general choice, balances activity and selectivity.[3]
RuPhosNaOt-BuToluene80-100Highly active system, may reduce hydrodehalogenation.
BINAPK3PO4Dioxane110Bidentate ligand, can suppress side reactions but may require higher temperatures.[2]
t-BuBrettPhosLHMDSTHF60-80Very active catalyst, allows for lower temperatures, minimizing thermal decomposition.

Mitigation Protocol: Catalyst System Optimization

  • Ligand Screening: If hydrodehalogenation is significant with a standard ligand like Xantphos, switch to a more sterically demanding, electron-rich ligand such as RuPhos or t-BuBrettPhos.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is common, but if side reactions persist, a weaker base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) may offer better selectivity, albeit potentially requiring longer reaction times.

  • Solvent Purity: Ensure the use of anhydrous solvents. Water can be a proton source for the hydrodehalogenation pathway.

  • Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol% Pd). Higher loadings can sometimes increase the rate of side reactions.

Question 3: My final product is contaminated with a species that appears to have lost its Boc protecting group. Why is this happening and how can it be avoided?

The tert-butoxycarbonyl (Boc) group is a robust protecting group, but it is specifically designed to be labile under acidic conditions.[4][5] Inadvertent deprotection can occur if the reaction or workup conditions become acidic.

What is happening? The Boc group is cleaved by acid via a mechanism that involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO2.[5] Trace acid in starting materials, acidic byproducts, or an improper aqueous workup can cause this premature deprotection.

DOT Diagram: Troubleshooting Workflow for Boc Deprotection

Boc_Troubleshooting Start Boc-deprotected impurity detected in LC-MS Check_pH Check pH of aqueous workup solution Start->Check_pH Check_SM Analyze starting materials for acidic impurities Start->Check_SM Check_pH->Check_SM No Acidic_Workup pH is acidic (< 7) Check_pH->Acidic_Workup Yes Acidic_SM Acid detected in starting material Check_SM->Acidic_SM Yes Solution1 Use mild basic wash (e.g., sat. NaHCO3 soln.) during workup Acidic_Workup->Solution1 Solution2 Purify starting material (e.g., wash with base or re-precipitate) Acidic_SM->Solution2

Caption: Decision tree for diagnosing premature Boc deprotection.

Mitigation Protocol: Ensuring Neutral/Basic Conditions

  • Reaction pH: If using a salt of an amine as a starting material, ensure that sufficient base is added to neutralize the salt and to act as the base for the reaction itself.

  • Aqueous Workup: During the workup, avoid acidic washes (e.g., dilute HCl, NH4Cl). Instead, perform an initial wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO3) or brine, to neutralize any latent acidity.

  • Chromatography: If using silica gel chromatography for purification, be aware that standard silica gel is slightly acidic. To prevent on-column deprotection, the silica gel can be pre-treated by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system).

  • Storage: Store the final product in a cool, dry place. Long-term exposure to atmospheric moisture can lead to slow hydrolysis if any acidic impurities are present.

References

  • Y. K. Chen, et al. (2003). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • S. Das, et al. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target compound. The synthesis of this molecule, typically achieved via a Buchwald-Hartwig amination, presents unique challenges that this guide aims to address systematically.

I. Reaction Overview and Key Challenges

The formation of the C-N bond between the electron-rich 3-aminopyridine ring and the secondary amine of the piperidine core is a classic example of a Buchwald-Hartwig cross-coupling reaction. While powerful, this transformation is sensitive to a variety of factors that can lead to low yields and difficult purification.

Core Reaction:

Key Challenges:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group of the 3-aminopyridine starting material can coordinate with the palladium catalyst, leading to deactivation and low conversion.

  • Side Reactions: Competing reactions such as hydrodehalogenation of the pyridine starting material and homocoupling can reduce the yield of the desired product.

  • Steric Hindrance: The bulky Boc-protecting group on the piperidine can influence the rate of the reaction.

  • Product Purification: The polar nature of the product, due to the free amino group and pyridine nitrogen, can lead to challenges in purification, such as tailing on silica gel chromatography.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

dot

Caption: Troubleshooting workflow for the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What should I investigate first?

A1: Low or no conversion is a common issue and often points to a problem with the catalytic cycle. Here’s a prioritized checklist:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently. It is highly recommended to use a modern palladium pre-catalyst (e.g., a palladacycle like XPhos Pd G3) which is more stable and provides a more consistent source of active catalyst compared to older sources like Pd(OAc)₂.[1]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Ligand Choice: For electron-rich and potentially coordinating substrates like 3-aminopyridine, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos, RuPhos, or BrettPhos are often effective as they promote the key oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibition by the pyridine nitrogen.[1]

  • Base and Solvent: Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and an anhydrous, aprotic solvent such as toluene or dioxane.[2] The presence of water can deactivate the catalyst and lead to side reactions.

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated 3-aminopyridine. How can I minimize this?

A2: This side product is a result of hydrodehalogenation, a common competing pathway in Buchwald-Hartwig reactions.[1] It occurs when the aryl halide is reduced instead of undergoing amination. To mitigate this:

  • Optimize the Catalyst System: A more active catalyst system that promotes rapid C-N bond formation can outcompete the hydrodehalogenation pathway. Screening different bulky phosphine ligands is a good starting point.

  • Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If you are observing significant hydrodehalogenation, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Ensure Anhydrous Conditions: Trace amounts of water can be a source of protons for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.

Q3: Is there a risk of the palladium catalyst coupling to the exocyclic amino group of the 3-aminopyridine instead of the piperidine nitrogen?

A3: While possible, the secondary amine of the piperidine is generally more nucleophilic than the aromatic exocyclic amine of the 3-aminopyridine, favoring the desired reaction. However, to further minimize the risk of self-coupling or double arylation, the use of bulky ligands is beneficial as they can sterically hinder the approach of the less nucleophilic aromatic amine.

Q4: My crude product shows a significant streak on the TLC plate, and I'm having trouble with purification by column chromatography. What can I do?

A4: Tailing on silica gel is a common issue for basic compounds like your product due to strong interactions with the acidic silanol groups on the silica surface. To improve your purification:

  • Basic Modifier in Eluent: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and lead to better peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina, which is more suitable for the purification of basic compounds.

  • Acid-Base Extraction: An acid-base workup can be an effective way to remove non-basic impurities. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

Q5: Could the Boc protecting group be cleaved under the reaction conditions?

A5: The Boc (tert-butoxycarbonyl) protecting group is generally stable to the basic conditions used in most Buchwald-Hartwig aminations.[3] Strong acids are typically required for its removal. However, if you are using very high temperatures for extended periods, some degradation may occur. It is always advisable to monitor your reaction by LC-MS to check for any deprotected product.

IV. Experimental Protocols

dot

Buchwald_Hartwig_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add 2-chloro-3-aminopyridine, tert-butyl piperidin-3-ylcarbamate, Pd pre-catalyst, ligand, and base to an oven-dried reaction vessel. B 2. Seal the vessel and purge with inert gas (Argon or Nitrogen). A->B C 3. Add anhydrous, degassed solvent (e.g., toluene) via syringe. B->C D 4. Heat the reaction mixture with vigorous stirring (e.g., 100 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water or brine. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: General experimental workflow.

Recommended Starting Protocol for Small-Scale Synthesis

This protocol provides a robust starting point for the synthesis. Optimization of the ligand, base, and temperature may be necessary depending on your specific results.

Reagent Molar Equivalents Amount (for 1 mmol scale) Notes
2-Chloro-3-aminopyridine1.0128.5 mgEnsure high purity.
Tert-butyl piperidin-3-ylcarbamate1.2240.3 mgCan be synthesized from 3-aminopiperidine.
XPhos Pd G30.02 (2 mol%)16.9 mgA reliable pre-catalyst.
XPhos0.02 (2 mol%)9.5 mgAdditional ligand can improve results.
Sodium tert-butoxide (NaOtBu)1.4134.5 mgA strong, non-nucleophilic base.
Anhydrous, Degassed Toluene-5 mLEnsure solvent is dry and oxygen-free.

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-3-aminopyridine, tert-butyl piperidin-3-ylcarbamate, XPhos Pd G3, XPhos, and sodium tert-butoxide.

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine.

V. References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Wu, J. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

Sources

Stability and storage conditions for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Welcome to the technical support guide for this compound (CAS No. 1052705-54-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical building block, thereby safeguarding the reproducibility and success of your experiments.

The stability of this compound is primarily governed by its two key functional moieties: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the potentially oxidizable aminopyridine ring. Understanding the interplay of these groups is crucial for proper handling and storage.

Quick Reference: Recommended Storage & Handling

For ease of use, the primary storage and stability parameters are summarized below. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

ParameterRecommended ConditionRationale & Notes
Form Solid (typically a powder or crystalline solid)Supplied as a solid for maximum stability.
Long-Term Storage Temp. -20°CMinimizes potential for slow degradation over months to years.[1]
Short-Term Storage Temp. 2-8°CSuitable for material that will be used within a few weeks.
Atmosphere Inert Gas (Argon or Nitrogen)The aminopyridine moiety is susceptible to slow oxidation.[2]
Light Store in amber vials or in the dark.Aromatic amines can be light-sensitive.[3]
Moisture Keep container tightly sealed in a dry place.Moisture can facilitate hydrolysis, especially under non-neutral pH.[4][5]
pH (in solution) Neutral to slightly basicThe Boc group is highly susceptible to cleavage under acidic conditions.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the solid compound?

For long-term storage (greater than 6 months), we strongly recommend storing the solid compound at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant (amber) vial.[1] This combination of low temperature, oxygen exclusion, and protection from light provides the most robust defense against all primary degradation pathways.

Q2: I plan to use the entire bottle within a month. Is refrigeration at 2-8°C sufficient?

Yes, for short-term use, storing the solid at 2-8°C is acceptable.[9][10][11] However, it is critical to minimize exposure to atmospheric moisture and oxygen. Always allow the container to warm to room temperature before opening to prevent water condensation on the cold solid. After dispensing the material, purge the vial headspace with an inert gas before re-sealing.

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions are inherently less stable than the solid material.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using protic solvents like methanol for long-term storage, as they can participate in degradation reactions.

  • Preparation: Prepare solutions at the desired concentration immediately before use if possible. If a stock solution is required, use a validated procedure like the one outlined in the "Experimental Protocols" section below.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming and cooling the solution increases the risk of water condensation and subsequent degradation.

Q4: What are the visual signs of compound degradation?

The pure compound is typically a white to off-white or light yellow solid. Signs of potential degradation include:

  • Significant color change: Deepening of yellow or a transition to tan or brown can indicate oxidation of the aminopyridine ring.

  • Change in physical state: Clumping, melting, or the appearance of an oily residue can suggest the absorption of moisture and/or hydrolysis.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

If you observe any of these changes, it is advisable to re-qualify the material by analytical methods (e.g., HPLC, LC-MS, NMR) before use.

Q5: Is this compound compatible with acidic reagents or reaction conditions?

No. The tert-butoxycarbonyl (Boc) group is a protecting group specifically designed to be removed under acidic conditions.[7][8] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or even moderate Lewis acids, will rapidly cleave the Boc group, yielding the free amine.[6][7] This deprotection is a common synthetic step but will be a source of significant impurities if it occurs unintentionally during a reaction or workup.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to the stability and handling of the compound.

Issue 1: My reaction is giving low yields or unexpected byproducts.

  • Probable Cause 1: Unintentional Boc Deprotection.

    • Diagnosis: Are any of your reagents, solvents, or additives acidic? This includes silica gel used for chromatography, which can be acidic. Did your reaction generate an acidic byproduct?

    • Solution: Ensure all reaction and workup conditions are maintained at a neutral or basic pH. If purification by silica gel chromatography is necessary, consider using silica that has been pre-treated with a base (e.g., triethylamine in the eluent) or using an alternative purification method like reverse-phase HPLC with a neutral mobile phase. The Boc group is generally stable to bases and most nucleophiles.[6][12]

  • Probable Cause 2: Compound Degradation Prior to Use.

    • Diagnosis: Was the compound stored improperly (e.g., at room temperature, in a loosely capped vial, for an extended period)? Do you observe any visual signs of degradation as described in the FAQ?

    • Solution: Re-verify the purity of your starting material using an appropriate analytical technique (e.g., LC-MS) to confirm its identity and integrity before proceeding with the reaction.

Issue 2: I am observing inconsistent results between different batches or experiments.

  • Probable Cause: Improper Handling of Stock Solutions.

    • Diagnosis: Are you using a stock solution that has been stored for a long time or subjected to multiple freeze-thaw cycles? Was it prepared with a non-anhydrous solvent?

    • Solution: Discard the old stock solution and prepare a fresh one from the solid material using the protocol below. Aliquot the new stock solution into single-use volumes to prevent contamination and degradation from repeated handling.

Visual Logic & Workflows

The following diagrams illustrate the key relationships governing compound stability and a decision-making process for troubleshooting.

Stability_Factors cluster_compound This compound cluster_stressors Stress Factors Compound Intact Compound Degradation Degradation Products (e.g., Deprotected Amine, Oxidized Species) Acid Acid (pH < 6) Acid->Degradation Boc Cleavage Moisture Moisture/H₂O Moisture->Degradation Hydrolysis Oxygen Oxygen (Air) Oxygen->Degradation Oxidation Light UV/Visible Light Light->Degradation Photodegradation Troubleshooting_Workflow start Problem Observed: Inconsistent Results / Low Yield check_reagents Are any reaction components or conditions acidic? start->check_reagents check_storage How was the solid starting material stored? start->check_storage check_solution Are you using an old stock solution? start->check_solution acid_yes Yes check_reagents->acid_yes Yes acid_no No check_reagents->acid_no No storage_improper Improperly (e.g., Room Temp, Air) check_storage->storage_improper Improperly storage_proper Properly (-20°C, Inert Gas) check_storage->storage_proper Properly solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No action_acid Action: Neutralize conditions. Use base-washed silica gel. acid_yes->action_acid action_storage Action: Re-qualify solid material (LCMS/NMR) before use. storage_improper->action_storage action_solution Action: Prepare fresh stock solution. Aliquot for single use. solution_yes->action_solution next_step Re-run experiment action_acid->next_step action_storage->next_step action_solution->next_step

Caption: Decision tree for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Best Practices for Handling and Dispensing Solid Compound

  • Equilibration: Before opening, remove the sealed vial from the freezer (-20°C) or refrigerator (2-8°C) and place it in a desiccator at room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: Perform weighing and dispensing in a glove box or, at minimum, in a controlled environment with low humidity.

  • Dispensing: Quickly weigh the desired amount of solid into a clean, dry secondary container. Minimize the time the primary container is open.

  • Resealing: Before closing the primary container, gently flush the headspace with a stream of dry argon or nitrogen gas. Seal the container tightly with the cap and parafilm for extra security.

  • Storage: Promptly return the primary container to its recommended storage condition (-20°C or 2-8°C).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Calculate the mass of the compound needed. For a 10 mM solution, you will need (Molecular Weight in g/mol ) / 100 grams per liter of solvent.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, high-purity DMSO. Use a sterile syringe to withdraw the required volume.

  • Dissolution: Add the calculated mass of the solid compound to a sterile, amber glass vial. Using the syringe, add the correct volume of anhydrous DMSO.

  • Mixing: Cap the vial and vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting & Storage: Divide the stock solution into smaller, single-use aliquots in appropriate microvials. Flush the headspace of each aliquot with argon or nitrogen, seal tightly, and store immediately at -20°C or -80°C in the dark.

By adhering to these guidelines, you can ensure the chemical integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Jubilant Ingrevia Limited (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • BLD Pharm (n.d.). 172603-05-3|tert-Butyl piperidin-3-ylcarbamate.
  • Water Treatment Products, Inc. (2009). CARBAMATE Material Safety Data Sheet.
  • Tokyo Chemical Industry (n.d.). tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3.
  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups.
  • Derouiche, A., & Driss, M.R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.
  • BASF (n.d.). Safety data sheet.
  • PubChem (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate.
  • Restek Corporation (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Chemos GmbH&Co.KG (n.d.). Safety Data Sheet: Methyl carbamate.
  • Chemistry Steps (n.d.). Boc Protecting Group for Amines.
  • WuXi Biology (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific (2023). SAFETY DATA SHEET - tert-Butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
  • J&K Scientific (n.d.). This compound | 1052705-54-0.
  • Foley, D. P. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • MDPI (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.
  • Open Research@CSIR-NIScPR (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Santa Cruz Biotechnology (n.d.). tert-butyl N-(piperidin-3-yl)carbamate | CAS 172603-05-3.
  • Toronto Research Chemicals (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Chemsrc (n.d.). tert-butyl N-[1-amino-3-(3,5-difluoropyridin-4-yl)propan-2-yl]carbamate.
  • Pharmaffiliates (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • Labsolu (n.d.). tert-butyl N-[(3S)-piperidin-3-ylmethyl]carbamate.

Sources

Technical Support Center: Boc Protection of Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc protection of aminopiperidine derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Incomplete or Sluggish Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of the starting aminopiperidine remaining even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The most common cause is an inadequate amount of di-tert-butyl dicarbonate (Boc)₂O. While a 1:1 molar ratio is theoretical, slight degradation of (Boc)₂O or weighing errors can occur.

    • Solution: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Monitor the reaction by TLC, and if necessary, add another small portion (0.1-0.2 eq.) of (Boc)₂O.

  • Inadequate Base: The reaction generates tert-butanol and CO₂, and the initial amine is consumed, leading to a drop in pH if not properly buffered. An appropriate base is crucial to neutralize the in-situ formed acidic species and to deprotonate the ammonium salt of the starting amine if it's used as a salt.[1]

    • Solution: Use at least one equivalent of a suitable base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate.[1][2] For aminopiperidine hydrochloride or other salt forms, two equivalents of base are required.

  • Low Reaction Temperature: While many Boc protections proceed well at room temperature, sterically hindered or less nucleophilic aminopiperidine derivatives may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, consider heating the mixture to 40-50°C.[2]

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol have been shown to accelerate the N-Boc protection of some amines, even without a base.[3][4]

    • Solution: Consider using solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system.[2] For weakly nucleophilic amines, switching to a protic solvent like methanol could be beneficial.[3]

Problem 2: Formation of Multiple Products (Side Reactions)

Symptom: TLC plate shows multiple spots, or LC-MS/NMR indicates the presence of impurities, particularly a higher molecular weight species.

Potential Causes & Solutions:

  • Di-Boc Protection: Aminopiperidines possess two nitrogen atoms (one primary/secondary exocyclic amine and the endocyclic secondary amine). The piperidine ring nitrogen can also react with (Boc)₂O, especially under forcing conditions or with a large excess of the reagent, leading to a di-Boc derivative.[5][6]

    • Solution: Carefully control the stoichiometry of (Boc)₂O (use 1.0-1.1 equivalents). Add the (Boc)₂O solution slowly to the amine solution to avoid localized high concentrations. Running the reaction at a lower temperature (0°C to room temperature) can also improve selectivity.

  • Urea Formation: If the (Boc)₂O degrades to form tert-butyl isocyanate, this can react with the starting amine to form a urea byproduct.[6]

    • Solution: Use fresh, high-quality (Boc)₂O. Store it properly under dry conditions.

  • Polymerization/Oligomerization: Although less common, intermolecular reactions can occur if the molecule has other reactive functionalities.

    • Solution: This is highly substrate-dependent. If suspected, consider using more dilute reaction conditions.

Problem 3: Difficult Product Isolation and Purification

Symptom: Low isolated yield after workup, or difficulty in separating the product from starting material or byproducts during column chromatography.

Potential Causes & Solutions:

  • Product Solubility in Aqueous Phase: The Boc-protected aminopiperidine products can have some water solubility, leading to loss during the aqueous workup.[5]

    • Solution: During the extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions (3-5 times) with a suitable organic solvent like DCM or ethyl acetate.[5]

  • Product Streaking on Silica Gel: The basicity of the free amine on the product (if the piperidine nitrogen is unprotected) or residual starting material can cause significant streaking during silica gel chromatography.[7]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent system.[7] This neutralizes the acidic silica surface and improves separation.

  • Co-elution of Product and Byproducts: The polarity of the desired mono-Boc product and the di-Boc byproduct might be very similar, making chromatographic separation challenging.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution might be necessary. If separation is still difficult, consider converting the crude mixture to a salt (e.g., hydrochloride) and attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for Boc protection of an aminopiperidine?

A1: The most common method involves reacting the aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8] A typical procedure would be to dissolve the aminopiperidine (1 eq.) and a base like triethylamine (1.1 eq.) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, (Boc)₂O (1.1 eq.), dissolved in the same solvent, is added dropwise at 0°C or room temperature. The reaction is stirred for a few hours to overnight and monitored by TLC.[2][9]

Q2: Which Boc reagent should I use: (Boc)₂O or BOC-ON?

A2: (Boc)₂O (Boc anhydride) is the most widely used reagent due to its high reactivity, cost-effectiveness, and the benign nature of its byproducts (tert-butanol and CO₂).[10] BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) is an alternative that can be advantageous in certain situations, such as for amino acids, as it reacts rapidly and the oxime byproduct is easily removed by extraction.[11] For most aminopiperidine applications, (Boc)₂O is the standard and preferred choice.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.[5][9] Spot the reaction mixture alongside the starting aminopiperidine. The Boc-protected product will be less polar and thus have a higher Rf value than the starting amine. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The spots can be visualized using a potassium permanganate (KMnO₄) stain or ninhydrin stain (which specifically stains primary/secondary amines).

Q4: My aminopiperidine is a hydrochloride salt. How does this affect the reaction?

A4: If you are starting with an aminopiperidine salt (e.g., aminopiperidine·HCl), you will need to add an additional equivalent of base to neutralize the acid and liberate the free amine. Therefore, a total of at least two equivalents of base (e.g., triethylamine) are required: one to neutralize the HCl and one to scavenge the acid produced during the reaction.

Q5: Can I selectively protect the exocyclic amine over the piperidine ring nitrogen?

A5: Yes, selective protection is generally achievable. The exocyclic primary or secondary amine is typically more nucleophilic and less sterically hindered than the endocyclic secondary amine of the piperidine ring. By using controlled stoichiometry (around 1.0-1.1 equivalents of (Boc)₂O) and non-forcing conditions (0°C to room temperature), you can achieve high selectivity for the exocyclic amine.[5]

Diagrams and Workflows

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse & Loss of Leaving Group Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts Troubleshooting_Workflow Start Reaction Start: Boc Protection of Aminopiperidine Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Side Products Observed Monitor->SideProducts Yes, Multiple Spots Incomplete Incomplete Reaction Complete->Incomplete No, Low Conversion Workup Proceed to Workup & Purification Complete->Workup Yes CheckStoich Check (Boc)₂O & Base Stoichiometry Incomplete->CheckStoich ControlStoich Use 1.0-1.1 eq. (Boc)₂O SideProducts->ControlStoich CheckTemp Increase Temperature (e.g., 40°C) CheckStoich->CheckTemp CheckSolvent Change Solvent (e.g., add MeOH) CheckTemp->CheckSolvent ControlTemp Lower Temperature (e.g., 0°C) ControlStoich->ControlTemp SlowAddition Slowly Add (Boc)₂O ControlTemp->SlowAddition

Caption: Troubleshooting Logic Flowchart.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 3-Aminopiperidine

This protocol is adapted from established methods for the direct N-Boc protection of 3-aminopiperidine. [12] Materials:

  • 3-Aminopiperidine (1.0 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.4 g, 11.0 mmol, 1.1 eq.)

  • Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq.)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopiperidine (1.0 g, 10.0 mmol) and anhydrous DCM (25 mL).

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Base Addition: Add triethylamine (1.53 mL, 11.0 mmol) to the stirred solution.

  • Reagent Addition: Dissolve (Boc)₂O (2.4 g, 11.0 mmol) in anhydrous DCM (25 mL) in a dropping funnel. Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM, visualize with KMnO₄ stain). The starting material should be consumed.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-aminopiperidine.

  • Purification: If necessary, purify the crude product by silica gel column chromatography, using an eluent system such as a gradient of 2-10% methanol in dichloromethane (pre-treated with 1% TEA).

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., 9:1 DCM:Methanol)

  • Capillary spotters

  • Visualizing agent: Potassium permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)

  • Heat gun or hot plate

Procedure:

  • Prepare Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Spot Plate: Using a capillary spotter, take a small aliquot from the reaction mixture and spot it on the baseline of the TLC plate. On the same plate, spot a reference sample of the starting aminopiperidine.

  • Develop Plate: Place the TLC plate in the developing chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the dried plate into the KMnO₄ stain solution, then gently heat with a heat gun. The starting material and product will appear as yellow/brown spots against a purple background.

  • Analyze: The product, being less polar, will have a higher Rf value than the starting amine. The reaction is complete when the spot corresponding to the starting material has disappeared.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Boc-3-aminopiperidine C₁₀H₂₀N₂O₂200.28184637-48-7 [13]
1-Boc-4-aminopiperidine C₁₀H₂₀N₂O₂200.2887120-72-7 [14]
(Piperidin-3-yl)carbamic acid tert-butyl ester C₁₀H₂₀N₂O₂200.28193914-27-9
(Piperidin-4-yl)carbamic acid tert-butyl ester C₁₀H₂₀N₂O₂200.2873874-95-0 [15]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MH Chem. (2020, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Andersson, H., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(17), 7845-7853. Retrieved from [Link]

  • Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • El-faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(10), 12274-12287. Retrieved from [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine. Retrieved from [Link]

Sources

Column chromatography techniques for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate purification.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this and structurally similar molecules.

The unique structure of this compound, featuring a basic aminopyridine moiety, a piperidine ring, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents a distinct set of challenges in column chromatography. This guide will equip you with the knowledge to overcome these obstacles and achieve high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Severe Peak Tailing

Symptom: The chromatographic peak for the target compound is asymmetrical, with a drawn-out trailing edge.

Root Cause Analysis: [1]

Peak tailing is a frequent problem when purifying basic compounds like your target molecule on standard silica gel. The primary cause is the [2][3][4]strong interaction between the basic nitrogen atoms (on both the pyridine ring and the piperidine) and the acidic silanol groups (Si-OH) on the silica surface. This leads to a secondary[2][4][5], non-ideal retention mechanism that broadens the peak. Other contributing factor[4]s can include column overload and a mismatch between the sample solvent and the mobile phase.

Solutions:

A multi-[3]faceted approach is often necessary to mitigate peak tailing:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v). These additives will pref[3][6]erentially interact with the acidic silanol sites, effectively masking them from your target compound.

    • Ammonium Hydrox[3]ide: For highly basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol, often mixed with dichloromethane, can be effective.

  • Stationary Phase S[5]election:

    • Amine-Functionalized Silica: Using an amine-treated silica gel can significantly reduce tailing by creating a more basic stationary phase surface, which repels the basic analyte.

    • End-Capped Sili[5][7]ca: Employing end-capped silica, where the residual silanol groups are derivatized, can also minimize unwanted interactions.

    • Alumina (Basic [1]or Neutral): As an alternative to silica, basic or neutral alumina can be an excellent choice for purifying basic compounds, as it lacks the acidic silanol groups.

  • Experimental Param[8]eters:

    • Column Load: Avoid overloading the column. Injecting too much sample can saturate the stationary phase and exacerbate tailing. As a rule of thumb, for s[1][3]ilica gel, the sample load should be 1-5% of the stationary phase weight.

    • Sample Solvent: Dissolve your sample in a solvent that is as non-polar as possible, or ideally, in the initial mobile phase.

Issue 2: Low or No[7] Recovery of the Product

Symptom: The desired compound is not eluting from the column, or the recovered yield is significantly lower than expected.

Root Cause Analysis:

This issue often stems from irreversible adsorption of the highly basic aminopyridine moiety onto the acidic silica gel. In some cases, the acidic[4][6] nature of the silica can also lead to the degradation of acid-sensitive functional groups.

Solutions:

  • Stationary Phase Change: If irreversible binding is suspected, switching to a more inert stationary phase is the most effective solution.

    • Alumina: Basic or neutral alumina is a prime alternative.

    • Amine-Functiona[8]lized Silica: This will minimize the acid-base interactions causing the strong adsorption.

  • Mobile Phase Additi[5]ves: The use of competing bases like triethylamine or ammonium hydroxide, as mentioned for peak tailing, can also help to elute the compound by displacing it from the active sites on the silica.

  • 2D-TLC Analysis for[5][6] Stability: Before committing to a large-scale column, perform a two-dimensional TLC. Spot your compound on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. The appearance of new spots indicates on-plate degradation, suggesting that the chosen stationary phase is not suitable.

Issue 3: On-Column[4] Deprotection of the Boc Group

Symptom: Analysis of the collected fractions shows the presence of the deprotected amine (1-(3-aminopyridin-2-yl)piperidin-3-amine) in addition to or instead of the desired product.

Root Cause Analysis:

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Standard silica gel is ac[9][10]idic and can catalyze the cleavage of the Boc group, especially when using more polar, protic solvents like methanol in the mobile phase. This deprotection can be [11][12]accelerated by prolonged exposure to the stationary phase and elevated temperatures during solvent evaporation.

Solutions:

  • Ne[13]utralize the Stationary Phase:

    • Pre-treat the silica gel by flushing the packed column with the mobile phase containing a basic additive (e.g., 1% triethylamine) before loading the sample.

  • Alternative Station[14]ary Phases:

    • Neutral or Basic Alumina: This is an excellent way to avoid the acidic environment of silica gel.

    • Amine-Functiona[8]lized Silica: Provides a basic environment that protects the Boc group.

  • Mobile Phase Consid[5]erations:

    • Avoid acidic additives in the mobile phase.

  • Post-Column Handling:

    • If some deprotection is unavoidable, consider reprotecting the pooled fractions.

    • During solvent evaporation, use lower temperatures to minimize acid-catalyzed hydrolysis.

Issue 4: Poor Sepa[15]ration from Structurally Similar Impurities

Symptom: Co-elution of the desired product with impurities, such as starting materials or side-products.

Root Cause Analysis:

Achieving good resolution requires optimizing the selectivity of the chromatographic system. This involves a careful balance of stationary phase, mobile phase composition, and other experimental parameters.

Solutions:

  • Mobile Phase Optimization:

    • Solvent System: Experiment with different solvent systems. For normal phase, combinations like dichloromethane/methanol or ethyl acetate/hexanes are common starting points.

    • Gradient Elutio[6]n: A shallow solvent gradient can often improve the separation of closely eluting compounds.

  • Stationary Phase Selection:

    • If standard silica or alumina does not provide adequate separation, consider stationary phases with different selectivities, such as those with cyano or diol functional groups.

  • Alternative Chromat[15]ographic Modes:

    • Reversed-Phase Chromatography (RPC): If the compound and impurities have different hydrophobicities, RPC on a C18 column can be effective. However, careful pH control of the mobile phase is crucial to manage the ionization of the amine groups.

    • Mixed-Mode Chro[4][16]matography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds. It can be particularly us[17][18][19]eful for complex mixtures.

Frequently Asked Ques[22]tions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound on silica gel?

A1: A good starting point is to use a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH). Begin with 100% DCM and gradually increase the percentage of MeOH. To counteract the issues with the basicity of the molecule, add 0.5-1% triethylamine (TEA) to the mobile phase. Develop the method using [6]TLC first to determine the optimal solvent ratio for good separation.

Q2: Can I use reversed-phase HPLC for this purification?

A2: Yes, reversed-phase HPLC can be a powerful tool, especially for achieving high purity. You would typically use a C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol. However, you must control[16][20] the pH of the mobile phase with a buffer. Operating at a low pH (e.g., 2.5-3.5) with an additive like formic acid can lead to sharp peaks, but you risk Boc group deprotection. A higher pH (e.g., 7-9) w[21]ill keep the amines neutral, but this requires a pH-stable column.

Q3: My compound is hig[3]hly polar and streaks badly on TLC even with basic additives. What are my options?

A3: For very polar and basic compounds, normal-phase chromatography on silica can be challenging. Consider these alternativ[8]es:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous solvent. It is well-suited for retaining and separating very polar compounds.

  • Mixed-Mode Chromato[16][19]graphy: As mentioned earlier, this combines multiple separation mechanisms and can provide excellent selectivity for polar, ionizable analytes.

  • Ion-Exchange Chroma[17][18]tography: This method separates molecules based on their charge and can be very effective for basic compounds.

Q4: How can I confirm that my Boc group is intact after purification?

A4: The most straightforward way is to use ¹H NMR spectroscopy. The tert-butyl group of the Boc protecting group gives a characteristic singlet peak at approximately 1.4-1.5 ppm, integrating to 9 protons. The absence of this peak and the appearance of a new N-H signal would indicate deprotection. Mass spectrometry can also be used to confirm the molecular weight of the purified product.

Q5: What are the key differences between using silica gel and alumina for purifying my compound?

A5: The primary difference is the surface chemistry. Silica gel is acidic due to the presence of silanol groups, while alumina is available in acidic, neutral, and basic forms. For your basic compound, basic or neutral alumina is generally preferred to avoid the strong interactions and potential for Boc deprotection that can occur on silica. The elution order of comp[8]ounds can also differ between silica and alumina, so method development on TLC is essential.

Summary of Key Parameters

ParameterRecommendation for this compoundRationale
Stationary Phase 1. Basic or Neutral Alumina2. Amine-functionalized Silica3. End-capped Silica GelMinimizes strong acid-base interactions, prevents Boc deprotection, and reduces peak tailing.
Mobile Phase (Norma[5][8]l Phase) Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.5-1% Triethylamine or PyridineThe basic additive masks acidic sites on the stationary phase, improving peak shape and recovery.
Mobile Phase (Rever[3][6]sed Phase) Water/Acetonitrile with buffer to control pHpH control is critical for managing the ionization state of the amine groups and ensuring reproducible retention.
Detection UV at[4] 254 nm or a wavelength where the pyridine ring absorbsThe aromatic pyridine ring provides a strong chromophore for UV detection.
Sample Loading < 5% of stationary phase weightPrevents column overload, which can lead to peak broadening and poor separation.

Experimental Workfl[2][4]ow Visualization

Purification_Workflow cluster_prep Method Development cluster_column Column Chromatography cluster_analysis Analysis & Workup TLC 1. TLC Analysis (Silica, Alumina, Amine-TLC) Test various solvent systems +/- TEA Pack 2. Pack Column (e.g., Basic Alumina) TLC->Pack Select best conditions Equilibrate 3. Equilibrate with Mobile Phase (containing 0.5% TEA) Pack->Equilibrate Load 4. Load Sample (dissolved in minimal solvent) Equilibrate->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, HPLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Purity > 95% Evaporate 9. Evaporate Solvent (low temperature) Pool->Evaporate Characterize 10. Characterize Product (NMR, MS) Evaporate->Characterize Troubleshooting_Logic Start Problem Observed Tailing Peak Tailing? Start->Tailing LowRecovery Low Recovery? Tailing->LowRecovery No Sol_Tailing Add TEA/Pyridine to Mobile Phase OR Use Amine-Silica/Alumina Tailing->Sol_Tailing Yes Deprotection Boc Deprotection? LowRecovery->Deprotection No Sol_Recovery Switch to Alumina or Amine-Silica OR Increase % of Competing Base LowRecovery->Sol_Recovery Yes PoorSep Poor Separation? Deprotection->PoorSep No Sol_Deprotection Use Neutral/Basic Alumina OR Pre-treat Silica with Base Deprotection->Sol_Deprotection Yes Sol_PoorSep Optimize Solvent Gradient OR Try Different Stationary Phase (e.g., C18, Cyano) PoorSep->Sol_PoorSep Yes

Caption: A decision tree for troubleshooting common purification issues.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nawrocki, J., et al. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Scypinski, S., et al. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Scypinski, S., et al. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • McCalley, D. V. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Dong, M. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Sbardella, G., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Appiah-padi, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]

  • Hesapche. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?[Link]

  • Zhang, M.-J., et al. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.

Sources

Technical Support Center: Recrystallization of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. This molecule, with its combination of a polar aminopyridine head, a flexible piperidine core, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges for purification by recrystallization. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common issues encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for this specific compound?

A1: The molecular structure of this compound suggests a molecule of intermediate polarity. The aminopyridine moiety is polar and capable of hydrogen bonding, while the N-Boc protected piperidine is significantly more non-polar or "greasy". Therefore, a single solvent is unlikely to be ideal.

The most effective approach is typically a two-solvent system .[1] A good starting point involves:

  • A "good" solvent in which the compound is highly soluble, even at room temperature. This is often a more polar solvent like ethyl acetate (EtOAc) , acetone , or isopropanol (IPA) .

  • An "anti-solvent" or "bad" solvent in which the compound is poorly soluble. This is typically a non-polar solvent like hexanes , heptane , or diethyl ether .

The strategy is to dissolve the crude material in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes persistently cloudy. A drop or two of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[1]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice.[2] This is a common problem for compounds with bulky, flexible, or greasy protecting groups like the Boc group, or when the concentration of impurities is high. The oil is essentially a supersaturated solution or a molten state of your compound that is below its melting point.

Causality & Solutions:

  • Cooling Too Quickly: Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal lattice. Solution: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Solvent Boiling Point Too High: The compound may be "melting" in the high-temperature solvent before it has a chance to crystallize. Solution: Switch to a lower-boiling point solvent system. For example, if you are using Toluene, consider switching to an Ethyl Acetate/Hexane mixture.

  • Supersaturation is Too High: Too little solvent was used, causing the compound to crash out of solution as an amorphous oil. Solution: Add a small amount of the hot "good" solvent back to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

Q3: My solution is clear and cool, but no crystals are forming. What should I do?

A3: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3]

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[2]

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[2][4] If no seed is available, a small amount of the crude starting material can sometimes work.

  • Reduce Solvent Volume: The solution may not be sufficiently concentrated. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.

  • Flash Cooling: Briefly cool the solution in an ice-water or dry ice/acetone bath. This can sometimes force nucleation. Once tiny crystals appear, allow the solution to warm back to room temperature and then cool slowly to promote the growth of larger, purer crystals.[2]

Q4: Are there alternative purification methods if recrystallization consistently fails?

A4: Yes. While recrystallization is ideal for large-scale purification, highly polar or difficult-to-crystallize compounds may require chromatographic methods.

  • Flash Column Chromatography: For basic compounds like this, using silica gel treated with a small amount of a base (e.g., 1-2% triethylamine in the eluent) can prevent streaking and improve separation. Alternatively, using a different stationary phase like alumina can be effective for basic compounds.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a largely organic mobile phase, which is excellent for retaining and separating polar compounds that have poor retention in traditional reversed-phase chromatography.[6][7]

  • Salt Formation: The basic nitrogen on the piperidine or the aminopyridine can be protonated with an acid (e.g., HCl in ether) to form a salt.[8] Salts often have very different solubility profiles and may be easier to crystallize. The free base can then be regenerated after purification.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific experimental outcomes and provides a logical workflow for troubleshooting.

Problem: Low or No Crystal Yield
  • Symptom: After cooling, only a very small amount of solid has formed, or the solution remains clear.

  • Underlying Principle: The concentration of your compound in the cold solvent is too low to exceed its solubility limit, or it is too soluble in the chosen solvent system.[3]

  • Workflow:

Caption: Troubleshooting workflow for low crystal yield.

Problem: Oily Product Formation
  • Symptom: A sticky, viscous liquid separates from the solution instead of a free-flowing solid.

  • Underlying Principle: The nucleation process is kinetically disfavored compared to the separation of a liquid phase, often due to impurities or rapid temperature changes.[2]

  • Workflow:

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocols & Data

Solvent System Screening

The choice of solvent is the most critical parameter in recrystallization.[4] The following table provides a starting point for screening single and two-solvent systems for this compound.

Solvent SystemTypeRationalePotential Issues
Isopropanol (IPA) / Water Two-SolventIPA dissolves the compound, water acts as a polar anti-solvent.Oiling out is possible if water is added too quickly.
Ethyl Acetate (EtOAc) / Hexanes Two-SolventA classic system for medium-polarity compounds. EtOAc is the "good" solvent, hexanes the "bad".[9]May need to be left for an extended period to crystallize.
Acetone / Diethyl Ether Two-SolventBoth solvents are highly volatile, making crystal drying easy.Low boiling points may not provide a large enough solubility differential.
Acetonitrile (ACN) Single-SolventOften provides a good balance of solubility at high and low temperatures for polar molecules.Can be difficult to remove completely from the final product.
Ethanol (EtOH) Single-SolventA general-purpose polar solvent good for compounds with H-bond donors/acceptors.[9]The compound might be too soluble even when cold, leading to low recovery.[3]
Protocol 1: Two-Solvent Recrystallization (Ethyl Acetate / Hexanes)
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of warm ethyl acetate (EtOAc) dropwise while stirring until the solid just dissolves. Use of a minimal amount of near-boiling solvent is crucial for good recovery.[3]

  • While the solution is still warm, slowly add hexanes dropwise. You will observe the solution becoming cloudy. Continue adding hexanes until the cloudiness persists even with vigorous stirring.

  • Add 1-2 drops of warm EtOAc to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[3]

  • Dry the crystals under vacuum.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Marquette University. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (2009).
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (2012). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Google Patents. (2021).
  • Reddit. (2020). Recrystallisation Help. [Link]

  • Google Patents. (2015).
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Journal of the American Chemical Society. (n.d.). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1). [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

Sources

Technical Support Center: Identification of Synthesis Byproducts of Tert-butyl (1-(3-amimopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A540 Last Updated: January 19, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. The formation of the C-N bond between the piperidine and pyridine rings is a critical step, typically achieved through palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). While powerful, these reactions can be sensitive to reaction conditions, leading to the formation of various byproducts that complicate purification and reduce yields. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, identify potential byproducts, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Reaction Performance & Optimization

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?

A1: A stalled reaction is a common issue, often pointing to catalyst deactivation or suboptimal conditions.

  • For Buchwald-Hartwig Reactions:

    • Catalyst Poisoning: The palladium catalyst is sensitive to impurities. Water, oxygen, and certain functional groups can poison the catalyst.[1] Ensure all solvents and reagents are rigorously dried and degassed. The appearance of "palladium black" is a clear indicator of catalyst decomposition.[1]

    • Ligand Degradation: Phosphine-based ligands are prone to oxidation. Use fresh ligands and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Insufficient Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K3PO4 or Cs2CO3 may be necessary for sensitive substrates to avoid functional group incompatibilities.

    • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may prevent the reaction from reaching completion, especially with less reactive aryl chlorides.[2]

  • For SNAr Reactions:

    • Insufficient Activation: SNAr on 2-halopyridines requires the ring to be sufficiently electron-deficient. The 3-amino group is electron-donating, which can slow the reaction. While the pyridine nitrogen helps activate the 2-position, elevated temperatures are often required.[3][4]

    • Leaving Group: The reactivity order for the leaving group (the halogen) can be counterintuitive. For pyridinium ions, the reactivity can be similar across Cl, Br, and I, while F is sometimes faster due to its strong inductive electron withdrawal.[5][6]

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are typically required to stabilize the charged Meisenheimer intermediate and facilitate the reaction.[3]

Q2: My crude product shows a lower Rf spot on TLC that I suspect is the deprotected (de-Boc'd) amine. How can I prevent this?

A2: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[7][8]

  • Reaction Conditions: Ensure the reaction medium is basic. If you are using an ammonium salt as a starting material, ensure enough base is added to neutralize it and drive the reaction.

  • Aqueous Workup: Avoid acidic washes (e.g., pH < 4) during the workup. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or a neutral salt wash (brine).

  • Purification: Silica gel is slightly acidic and can cause gradual deprotection, especially with prolonged exposure. To mitigate this, you can either:

    • Neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent.

    • Use a different stationary phase like alumina (basic or neutral).

    • Expedite the chromatography to minimize contact time.

Q3: I'm observing the formation of a black precipitate in my Buchwald-Hartwig reaction. What is it and is it a problem?

A3: The black precipitate is almost certainly elemental palladium ("palladium black"), which forms when the active Pd(0) catalyst decomposes.[1] This is a significant problem as it removes the active catalyst from the reaction cycle, leading to a stalled reaction and low yields. Common causes include:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents.

  • Excessive Temperature: Can accelerate catalyst decomposition pathways.

  • Ligand Instability: The phosphine ligand may be oxidizing or dissociating from the metal center. Consider using more robust, sterically hindered ligands or pre-formed catalysts which often show greater stability.

Byproduct Identification & Characterization

Q4: My LC-MS shows a peak with a mass corresponding to double my expected product mass (dimerization). What are the possible structures?

A4: Dimerization can occur through several pathways, leading to different isobaric structures.

  • Aryl-Aryl Homocoupling: A common side reaction in palladium catalysis where two molecules of the 2-halo-3-aminopyridine couple to form a bipyridine derivative. This is favored at high catalyst concentrations or when the amination step is slow.

  • N-Arylation of the Product: The 3-amino group of the desired product molecule can act as a nucleophile and react with another molecule of the 2-halo-3-aminopyridine starting material. This forms a di-pyridin-amino-piperidine structure.

Q5: My 1H NMR is complex, with more aromatic signals than expected. What could they be?

A5: Unexpected aromatic signals often point to isomeric byproducts or side-reactions involving the pyridine ring.

  • Positional Isomers: If the starting 2-halo-3-aminopyridine is impure, you may be forming isomers. For instance, contamination with a 4- or 6-halo isomer would lead to the piperidine attacking at a different position. Nucleophilic attack on pyridines strongly favors the 2- and 4-positions due to the ability to delocalize the negative charge onto the electronegative nitrogen atom in the reaction intermediate.[9]

  • Hydrodehalogenation: The palladium catalyst can sometimes mediate the reduction of the aryl halide, replacing the halogen with a hydrogen atom. This would result in the formation of tert-butyl (1-(3-aminopyridin)piperidin-3-yl)carbamate, a byproduct that is 79 Da (for Br) or 35.5 Da (for Cl) lighter than the starting material.

  • Chichibabin-type Products: Under very strong basic conditions and high temperatures, direct amination at other positions on the pyridine ring could occur, though this is less likely under standard coupling conditions.[4]

Troubleshooting Guide: Symptoms, Causes, and Solutions

Symptom / Observation Potential Cause Proposed Identification Method & Solution
Low or No Product Yield 1. Catalyst poisoning/decomposition.[1] 2. Inactive catalyst/ligand. 3. Suboptimal base or temperature.ID: Monitor by LC-MS for disappearance of starting materials. Solution: Use a pre-catalyst. Screen different ligands, bases (e.g., K2CO3, Cs2CO3), and solvents (e.g., Toluene, Dioxane, DMF). Ensure rigorously inert and anhydrous conditions.
Multiple Spots on TLC / Peaks in LC-MS 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Degradation of product or starting material.ID: Use LC-MS to get mass data for each peak. Use 1H NMR on the crude mixture to identify characteristic signals (e.g., Boc group at ~1.4 ppm). Solution: Isolate major impurities for full characterization. Adjust reaction conditions based on byproduct identity (see below).
Mass Peak at [M-56] or [M-100] Loss of tert-butyl group (C4H8, 56 Da) or the full Boc group (C5H9O2, 101 Da).ID: Confirm by LC-MS. Solution: Avoid acidic conditions during workup and purification.[8] Consider using a more robust protecting group if deprotection during the reaction is unavoidable.
Mass Peak at [MAryl-X - X + H] Hydrodehalogenation of the aryl halide starting material.[10]ID: LC-MS analysis of the crude reaction mixture. Solution: Use a high-purity catalyst and ligand. Avoid hydrogen sources. Sometimes, adding a small amount of a sacrificial oxidant can suppress this pathway.
Mass Peak at [2 x MAryl-X - 2X] Homocoupling of the aryl halide starting material.ID: LC-MS and NMR. The byproduct will have C2 symmetry. Solution: Lower the catalyst loading. Ensure the amine is added before the catalyst becomes fully active. Use ligands that favor reductive elimination over homocoupling.

Visualizing Potential Byproducts

The following diagram illustrates the desired product and the most common process-related byproducts that may be encountered.

Byproducts cluster_start Inputs Product Desired Product (M) Byproduct1 De-Boc Product (M - 100) Product->Byproduct1 Acidic Conditions Byproduct4 Product N-Arylation (Product + SM1 - HX) Product->Byproduct4 Side Reaction SM1 Starting Material 1 (Aryl Halide) SM1->Product Main Reaction (e.g., Buchwald-Hartwig) Byproduct2 Aryl Homocoupling (2SM1 - 2X) SM1->Byproduct2 Side Reaction Byproduct3 Hydrodehalogenation (SM1 - X + H) SM1->Byproduct3 Side Reaction SM1->Byproduct4 Side Reaction SM2 Starting Material 2 (Piperidine) SM2->Product Main Reaction (e.g., Buchwald-Hartwig)

Caption: Common reaction pathways and byproduct formation.

Experimental Protocols for Identification

Protocol 1: Reaction Monitoring and Byproduct Profiling by LC-MS

This method is designed for rapid analysis of crude reaction mixtures to track the consumption of starting materials and the formation of the product and major byproducts.

  • Sample Preparation: Quench a ~5 µL aliquot of the reaction mixture in 1 mL of acetonitrile or methanol. Vortex and centrifuge to pellet any solids. Analyze the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Extract ion chromatograms for the expected masses of starting materials, product, and suspected byproducts (refer to the Troubleshooting Table).

Protocol 2: Troubleshooting Workflow for Failed Reactions

This workflow provides a systematic approach to diagnosing problematic reactions.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Complex Mixture) check_sm Analyze Starting Materials (NMR, LC-MS for purity) start->check_sm analyze_crude Analyze Crude Mixture (LC-MS, NMR) start->analyze_crude sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Inertness, Temp, Purity) optimize Optimize Conditions (Screen Ligand/Base/Solvent) check_conditions->optimize byproduct_id Identify Major Byproducts analyze_crude->byproduct_id sm_ok->check_conditions Yes re_purify Re-purify Starting Materials sm_ok->re_purify No byproduct_id->optimize Known Side Reaction redesign Redesign Synthesis Route byproduct_id->redesign Intractable Mixture re_purify->start

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Pyridine. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • PubMed. (n.d.). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Strategic Insights for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a crucial building block in the synthesis of numerous pharmacologically active molecules. Its unique structural motif, featuring a substituted aminopyridine linked to a chiral aminopiperidine, is a common feature in a variety of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in the field of drug development.

This comprehensive guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the strategic considerations behind each pathway, offering a critical evaluation of their respective advantages and limitations. This analysis is supported by a compilation of experimental data from the scientific literature, enabling an objective assessment of reaction yields, scalability, and overall efficiency.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two key fragments: the protected 3-aminopiperidine core and the 3-aminopyridine moiety. The principal disconnection lies at the C-N bond between the pyridine and piperidine rings. This immediately suggests two primary strategies for the final coupling step: a palladium-catalyzed Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution (SNAr).

G Target This compound Fragments Key Fragments Target->Fragments C-N Disconnection Coupling Coupling Strategies Fragments->Coupling Piperidine Tert-butyl piperidin-3-ylcarbamate Fragments->Piperidine Pyridine 2-Halo-3-aminopyridine or 2-Halo-3-nitropyridine Fragments->Pyridine Buchwald Buchwald-Hartwig Amination Coupling->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) Coupling->SNAr G start 3-Aminopiperidine product Tert-butyl piperidin-3-ylcarbamate start->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NEt3, NaOH) reagent->product

Caption: Direct Boc-protection of 3-aminopiperidine.

Route B: Multi-step Synthesis from L-Glutamic Acid

For a more cost-effective and scalable approach, particularly for the synthesis of enantiomerically pure material, a multi-step route starting from L-glutamic acid is often employed. [1]This pathway involves several transformations, including esterification, Boc-protection, reduction, tosylation, and cyclization. [1]

G cluster_0 Synthesis from L-Glutamic Acid A L-Glutamic Acid B Diester A->B Esterification C N-Boc Diester B->C Boc Protection D Diol C->D Reduction (e.g., NaBH4) E Ditosylate D->E Tosylation F Tert-butyl piperidin-3-ylcarbamate E->F Cyclization (with NH3)

Caption: Multi-step synthesis from L-glutamic acid.

Comparison of Precursor Synthesis Routes

ParameterRoute A: Direct Boc-ProtectionRoute B: From L-Glutamic Acid
Starting Material Cost Higher (for enantiopure 3-aminopiperidine)Lower
Number of Steps 15-6
Scalability GoodExcellent
Control of Stereochemistry Dependent on starting materialExcellent (from chiral pool)
Overall Yield High (typically >90%)Moderate (44-55% over multiple steps) [1]

The Crucial Coupling Step: Buchwald-Hartwig vs. SNAr

The final and most critical step in the synthesis is the coupling of the piperidine and pyridine fragments. The two most viable methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2]This method is known for its broad substrate scope and functional group tolerance. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

G cluster_0 Buchwald-Hartwig Amination Piperidine Tert-butyl piperidin-3-ylcarbamate Product Target Molecule Piperidine->Product Pyridine 2-Halo-3-aminopyridine Pyridine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu, Cs2CO3) Catalyst->Product

Caption: Buchwald-Hartwig amination coupling.

Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The base plays a crucial role in the deprotonation of the amine, and its strength can significantly impact the reaction rate and yield. [3]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classic method for the formation of aryl-amine bonds. [4]This reaction is typically favored when the aromatic ring is activated by electron-withdrawing groups. In the context of 2-halopyridines, the ring nitrogen itself provides some activation. For the synthesis of the target molecule, a 2-halo-3-nitropyridine would be a more reactive electrophile, followed by reduction of the nitro group.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Piperidine Tert-butyl piperidin-3-ylcarbamate Intermediate Coupled Nitro Intermediate Piperidine->Intermediate Pyridine 2-Halo-3-nitropyridine Pyridine->Intermediate Base Base (e.g., K2CO3, DIPEA) Base->Intermediate Product Target Molecule Intermediate->Product Nitro Reduction Reduction Reduction (e.g., H2/Pd-C, Fe/HCl) Reduction->Product

Caption: SNAr coupling followed by nitro reduction.

Causality in Experimental Choices: The SNAr reaction proceeds via a Meisenheimer complex, and its rate is influenced by the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing ability of substituents on the pyridine ring. [5]The use of a nitro group at the 3-position significantly enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack by the piperidine nitrogen. The subsequent reduction of the nitro group is a well-established transformation.

Comparative Analysis of Coupling Strategies

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium catalyst and phosphine ligand requiredTypically catalyst-free
Reaction Conditions Generally mild to moderate temperaturesOften requires elevated temperatures
Substrate Scope Broader; less dependent on activating groupsMore effective with electron-deficient pyridines
Cost Higher due to catalyst and ligandLower (no catalyst cost)
Atom Economy GoodCan be lower if a nitro reduction step is needed
Yields Generally good to excellent (can reach >90%)Variable, often moderate to good
Scalability Can be challenging due to catalyst cost and removalGenerally good

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • Tert-butyl piperidin-3-ylcarbamate (1.0 equiv)

  • 2-Bromo-3-aminopyridine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd2(dba)3, Xantphos, and sodium tert-butoxide.

  • Add tert-butyl piperidin-3-ylcarbamate and 2-bromo-3-aminopyridine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl. [6]7. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

Step A: SNAr Coupling

Materials:

  • Tert-butyl piperidin-3-ylcarbamate (1.0 equiv)

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add tert-butyl piperidin-3-ylcarbamate, 2-chloro-3-nitropyridine, and potassium carbonate in DMSO.

  • Heat the reaction mixture at 80-100 °C with stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the coupled nitro intermediate.

Step B: Nitro Group Reduction

Materials:

  • Coupled nitro intermediate from Step A

  • Iron powder (5.0 equiv)

  • Ammonium chloride (1.0 equiv)

  • Ethanol/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the coupled nitro intermediate, iron powder, and ammonium chloride in an ethanol/water mixture.

  • Heat the reaction mixture at reflux (around 80 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution routes offer viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.

  • For laboratory-scale synthesis and rapid access to analogs with diverse substitution patterns on the pyridine ring, the Buchwald-Hartwig amination is often the preferred method. Its broad scope and generally high yields make it a versatile tool for medicinal chemistry applications.

  • For large-scale, cost-effective production, the SNAr approach is a strong contender. The avoidance of expensive and potentially toxic palladium catalysts is a significant advantage. While this route may require an additional nitro reduction step, the overall process can be more economical on an industrial scale.

Ultimately, the optimal synthetic route will be a balance of factors including cost, scale, desired purity, and available resources. This guide provides the foundational knowledge and experimental framework to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH National Library of Medicine. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. NIH National Library of Medicine. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. [Link]

  • Conversion of Aryl Azides to Aminopyridines. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Thieme Gruppe. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. [Link]

  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[3][7]hiadiazole Series. ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Library of Medicine. [Link]

Sources

A Comparative Guide to the Synthesis of Alogliptin: Evaluating Established and Novel Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in improving glycemic control with a low risk of hypoglycemia has made it a significant therapeutic agent.[1] The manufacturing of Alogliptin has evolved, with various synthetic routes developed to enhance efficiency, reduce costs, and ensure scalability.[2] This guide provides an in-depth technical comparison of the prominent synthetic pathways to Alogliptin, offering valuable insights for researchers and professionals in medicinal chemistry and pharmaceutical development. We will delve into the established industrial syntheses and analyze the potential role of novel intermediates.

The Pivotal Role of (R)-3-Aminopiperidine: The Chiral Core

Alogliptin's structure features a chiral center, the (R)-3-aminopiperidine moiety, which is crucial for its selective binding to the DPP-4 enzyme. The introduction of this chiral amine is a critical step in the synthesis, and various strategies have been developed to achieve this efficiently and with high enantiomeric purity. The most common and well-documented intermediate for introducing this core is (R)-tert-butyl piperidin-3-ylcarbamate (also known as (R)-3-(Boc-amino)piperidine), the Boc-protected form of (R)-3-aminopiperidine.[3] This intermediate is commercially available and has been extensively used in the synthesis of Alogliptin and other DPP-4 inhibitors.[4][5]

A Note on Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

This guide addresses the efficacy of this compound in Alogliptin synthesis. While this is a valid chemical structure, a thorough review of the scientific and patent literature does not reveal its use as a standard or published intermediate in the synthesis of Alogliptin. The established synthetic routes for Alogliptin consistently utilize an intermediate where the piperidine nitrogen is unsubstituted at the point of coupling with the pyrimidinedione core. The presence of a 3-aminopyridin-2-yl group on the piperidine nitrogen in the queried compound represents a significant structural deviation from the known key intermediates of Alogliptin. It is plausible that this compound is being explored in novel, proprietary synthetic routes not yet disclosed in the public domain, or it may be intended for the synthesis of other DPP-4 inhibitors. For the purpose of this guide, we will focus on the publicly available and industrially relevant synthetic pathways.

Comparative Analysis of Alogliptin Synthetic Routes

The synthesis of Alogliptin has seen significant evolution from its initial discovery to more streamlined industrial processes. Here, we compare the primary synthetic strategies.

The Original Synthesis Pathway

The initial synthesis of Alogliptin, as disclosed by Takeda Pharmaceuticals, is a multi-step process.[2] It begins with the alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile. This is followed by methylation and subsequent nucleophilic substitution with (R)-3-aminopiperidine dihydrochloride to yield Alogliptin.[6] Finally, the free base is converted to the more stable benzoate salt.[2]

Key Features:

  • Multi-step process: Involves several distinct reaction stages.

  • Moderate overall yield: The cumulative yield of the multi-step process is modest.[7]

  • Use of hazardous reagents: Employs reagents like sodium hydride, which requires careful handling on a large scale.[8]

Original_Alogliptin_Synthesis start 6-Chlorouracil intermediate1 N-benzyluracil derivative start->intermediate1 Alkylation intermediate2 1,3-disubstituted uracil intermediate1->intermediate2 Methylation alogliptin_base Alogliptin (free base) intermediate2->alogliptin_base Displacement alogliptin_benzoate Alogliptin Benzoate alogliptin_base->alogliptin_benzoate Salt Formation reagent1 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSO reagent2 Iodomethane, NaH, DMF/THF reagent3 (R)-3-aminopiperidine dihydrochloride, K2CO3 reagent4 Benzoic acid, Ethanol

Caption: The original multi-step synthesis of Alogliptin Benzoate.

Cost-Effective Synthesis via Asymmetric Hydrogenation

To meet the increasing demand for Alogliptin, a more efficient and cost-effective manufacturing process was developed.[9] This advanced pathway utilizes a ruthenium-catalyzed asymmetric hydrogenation to establish the chiral center of the aminopiperidine core at a later stage of the synthesis.[10] This approach is more atom-economical and scalable.[9]

Key Features:

  • Improved Efficiency: Fewer steps and higher overall yield.

  • Scalability: More suitable for large-scale industrial production.[5]

  • Cost-Effective: Utilizes less expensive starting materials and catalysts.[9]

  • Enhanced Safety: Avoids some of the more hazardous reagents of the original route.

Asymmetric_Hydrogenation_Route start Nicotinamide enamide Enamide Intermediate start->enamide Preparation chiral_amine Chiral Aminopiperidine Core enamide->chiral_amine Asymmetric Hydrogenation alogliptin_base Alogliptin (free base) intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate->alogliptin_base Coupling with Chiral Amine alogliptin_benzoate Alogliptin Benzoate alogliptin_base->alogliptin_benzoate Salt Formation reagent1 Multi-step transformation reagent2 Ru-catalyzed Asymmetric Hydrogenation reagent3 Hofmann Rearrangement reagent4 Benzoic acid

Caption: A more cost-effective synthesis of Alogliptin via asymmetric hydrogenation.

Alternative Patented Synthetic Routes

Several other synthetic pathways for Alogliptin have been reported in patent literature, aiming to further improve efficiency and circumvent existing patents.

  • Urea Derivative Pathway: This method involves the reaction of a urea derivative with malonic acid or its derivatives to construct the pyrimidinedione ring system, which is then converted to Alogliptin.[8]

  • N-Methylbarbituric Acid Pathway: Another patented process starts from N-methylbarbituric acid, which is halogenated and then reacted with 2-(bromomethyl)benzonitrile to form a key intermediate.[4]

These alternative routes provide flexibility in manufacturing and demonstrate the ongoing innovation in the synthesis of this important drug.

Quantitative Data Summary: A Comparative Overview

Parameter Original Synthesis Asymmetric Hydrogenation Route Alternative Patented Routes
Starting Materials 6-Chlorouracil, 2-(bromomethyl)benzonitrileNicotinamideUrea derivatives, N-methylbarbituric acid
Key Step Nucleophilic substitution with chiral amineRu-catalyzed asymmetric hydrogenationRing formation from acyclic precursors
Overall Yield Moderate (around 20-30%)[7]HighVariable, generally moderate to high
Scalability Less suitable for very large scaleHighly scalable[9]Potentially scalable
Cost-Effectiveness LowerHigher[9]Potentially high
Reagent Safety Use of NaHGenerally safer reagentsVaries by specific route

Experimental Protocols

Key Protocol: Asymmetric Hydrogenation of the Enamide Intermediate

This protocol is a generalized representation based on published synthesis routes.[9]

Objective: To synthesize the chiral aminopiperidine core via ruthenium-catalyzed asymmetric hydrogenation.

Materials:

  • Enamide intermediate (1,4,5,6-tetrahydropyridine-3-carboxamide derivative)

  • Ru(OAc)₂(S)-BINAP (or a similar chiral ruthenium catalyst)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor, dissolve the enamide intermediate in degassed methanol under an inert atmosphere.

  • Add the chiral ruthenium catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously for the required duration (typically 12-24 hours).

  • Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by crystallization or other chromatographic techniques to yield the desired chiral aminopiperidine derivative with high enantiomeric excess.

Conclusion

The synthesis of Alogliptin has evolved from a conventional multi-step process to a highly efficient and cost-effective asymmetric hydrogenation route, which is now the preferred method for industrial production.[9] This advancement highlights the importance of developing scalable and sustainable synthetic strategies in pharmaceutical manufacturing. While alternative routes starting from urea derivatives or N-methylbarbituric acid offer additional options, the asymmetric hydrogenation pathway currently represents the state-of-the-art in Alogliptin synthesis. The exploration of novel intermediates continues, but for now, the established routes utilizing (R)-3-aminopiperidine or its precursors remain the gold standard. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers in medicinal chemistry and pharmaceutical development.

References

  • Feng, J., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. Available at: [Link]

  • Google Patents. US8841447B2 - Process for the preparation of alogliptin.
  • Google Patents. EP3292112B1 - Process for the preparation of alogliptin.
  • ACS Publications. Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Available at: [Link]

  • Google Patents. CN104803976A - Industrial production method of Alogliptin benzoate raw material medicine.
  • New Drug Approvals. ALOGLIPTIN. Available at: [Link]

  • Int J Pharm Chem Anal. Steps in discovery of alogliptin. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. Alogliptin. Available at: [Link]

  • BriefingWire. Alogliptin Production Cost: An Overview. Available at: [Link]

  • Google Patents. EP2410855B1 - Process for the preparation of alogliptin.
  • Google Patents. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride.
  • Google Patents. US20120029000A1 - Process for the preparation of alogliptin.
  • Pharmaffiliates. Alogliptin-Impurities. Available at: [Link]

  • Allmpus. Alogliptin Impurity 37. Available at: [Link]

  • Pharmace Research Laboratory. Alogliptin Impurity 4. Available at: [Link]

  • Pharmaffiliates. (R)-3-(Boc-Amino)piperidine. Available at: [Link]

Sources

A Technical Guide to the Strategic Application of Substituted Boc-Protected Aminopiperidines: A Comparative Analysis of tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and synthetic tractability allow for the precise spatial orientation of pharmacophoric elements, making it a privileged structure in numerous drug candidates. The strategic introduction of a Boc-protected amino group further enhances its utility, providing a versatile handle for subsequent synthetic elaborations. This guide presents an in-depth comparison of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a key building block in contemporary drug discovery, with other structurally significant Boc-protected aminopiperidines. We will delve into a comparative analysis of their synthesis, reactivity, and physicochemical properties, supported by experimental protocols and data to inform rational drug design and development.

Introduction: The Versatility of Boc-Protected Aminopiperidines in Drug Discovery

The tert-butoxycarbonyl (Boc) protecting group is a mainstay in organic synthesis due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] When appended to an aminopiperidine core, it enables selective functionalization at other positions of the heterocyclic ring. The position of the Boc-protected amino group (2, 3, or 4) and the nature of other substituents on the piperidine nitrogen dramatically influence the molecule's steric and electronic properties, and consequently, its reactivity and application.

This guide focuses on the unique characteristics of this compound, a molecule that combines the conformational features of a 3-aminopiperidine with the electronic and coordinating properties of a 2-aminopyridine moiety. We will compare this compound to other key Boc-protected aminopiperidines to highlight its distinct advantages in specific synthetic contexts.

Structural and Physicochemical Properties: A Comparative Overview

The seemingly subtle variation in the substitution pattern of Boc-protected aminopiperidines leads to significant differences in their physicochemical properties. These differences, including polarity, basicity, and steric hindrance, are critical determinants of their behavior in both synthetic transformations and biological systems.

CompoundStructureMolecular Weight ( g/mol )Key Differentiating Features
This compound 292.38Presence of a 3-aminopyridin-2-yl group on the piperidine nitrogen introduces an additional basic center and potential for metal chelation.[2][3]
(S)-1-Boc-3-aminopiperidine 200.28[4]A chiral building block with a free secondary amine on the piperidine ring, allowing for N-substitution.
(R)-3-(Boc-amino)piperidine 200.28[5]The enantiomer of (S)-1-Boc-3-aminopiperidine, crucial for stereospecific interactions in drug-target binding.
1-Boc-4-aminopiperidine 200.28A symmetrical molecule with a primary amino group at the 4-position, offering different vectoral projection of substituents compared to the 3-amino isomer.[6]

Table 1. Comparison of key Boc-protected aminopiperidine building blocks.

The introduction of the 3-aminopyridin-2-yl moiety in our title compound significantly increases its molecular weight and introduces a new dimension of chemical reactivity. The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, a feature absent in the other compared aminopiperidines. This has profound implications for its application in transition metal-catalyzed cross-coupling reactions.

Synthesis of Substituted Aminopiperidines: A Strategic Approach

The synthesis of Boc-protected aminopiperidines can be achieved through various routes, often starting from commercially available pyridines or piperidines. For our target molecule, a plausible and efficient synthetic strategy involves the nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction between a suitable halopyridine and a Boc-protected aminopiperidine.

Proposed Synthesis of this compound

A likely synthetic route involves the coupling of 2-bromo-3-aminopyridine with tert-butyl piperidin-3-ylcarbamate. This transformation can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.

G cluster_0 Buchwald-Hartwig Amination 2-bromo-3-aminopyridine 2-Bromo-3-aminopyridine Target_Molecule This compound 2-bromo-3-aminopyridine->Target_Molecule + tert-butyl_piperidin-3-ylcarbamate tert-Butyl piperidin-3-ylcarbamate tert-butyl_piperidin-3-ylcarbamate->Target_Molecule + Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Target_Molecule Ligand Ligand (e.g., BINAP) Ligand->Target_Molecule Base Base (e.g., NaOtBu) Base->Target_Molecule

Figure 1. Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on established Buchwald-Hartwig amination procedures.[7]

Materials:

  • 2-Bromo-3-aminopyridine

  • tert-Butyl piperidin-3-ylcarbamate[8]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-5 mol%), BINAP (1.5-7.5 mol%), and NaOtBu (1.2-1.5 equivalents).

  • Add 2-bromo-3-aminopyridine (1.0 equivalent) and tert-butyl piperidin-3-ylcarbamate (1.1-1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Comparative Reactivity: The Influence of the Aminopyridinyl Moiety

The presence of the 3-aminopyridin-2-yl group on the piperidine nitrogen of the title compound imparts unique reactivity compared to its counterparts where the piperidine nitrogen is unsubstituted or protected.

Boc-Deprotection

The removal of the Boc group is a critical step to unmask the amino functionality for further elaboration. This is typically achieved under acidic conditions.

G cluster_0 Boc-Deprotection Workflow Boc_Protected_Amine Boc-Protected Aminopiperidine Deprotected_Amine Deprotected Aminopiperidine Boc_Protected_Amine->Deprotected_Amine  + Acid Acid Acid (e.g., TFA, HCl) Side_Products tert-Butyl Cation + CO2 Deprotected_Amine->Side_Products  (byproducts)

Figure 2. General workflow for Boc-deprotection.

Comparative Deprotection Conditions:

CompoundDeprotection ConditionsExpected Outcome & Considerations
This compound Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/methanol.[9]The presence of the basic aminopyridine moiety may require slightly stronger acidic conditions or longer reaction times for complete deprotection. The product will be a diamine salt.
(S)-1-Boc-3-aminopiperidine Standard acidic conditions (e.g., TFA/DCM).[10]Straightforward deprotection to yield the corresponding piperidin-3-amine salt.
(R)-3-(Boc-amino)piperidine Standard acidic conditions (e.g., TFA/DCM).Similar to the (S)-enantiomer, yielding the (R)-piperidin-3-amine salt.
1-Boc-4-aminopiperidine Standard acidic conditions (e.g., TFA/DCM).Efficient deprotection to the piperidin-4-amine salt.

Table 2. Comparison of Boc-deprotection conditions and considerations.

The additional basic sites on the aminopyridine ring of the title compound could potentially form salts with the acid used for deprotection, thereby modulating the overall basicity of the reaction medium and influencing the deprotection kinetics.

Reactivity in Coupling Reactions

The deprotected aminopiperidines serve as nucleophiles in a variety of coupling reactions, such as amide bond formation. The nucleophilicity of the newly revealed primary amine is a key factor in these transformations.

Comparative Nucleophilicity and Reactivity:

The nucleophilicity of the primary amino group in the deprotected aminopiperidines is influenced by the electronic environment of the piperidine ring. For the deprotected product of our title compound, 1-(3-aminopyridin-2-yl)piperidin-3-amine, the electron-withdrawing nature of the pyridine ring is expected to slightly decrease the nucleophilicity of the piperidin-3-amine compared to the unsubstituted piperidin-3-amine. However, this effect is likely to be modest.

In contrast, the 2-aminopyridine moiety itself offers a site for further functionalization, such as N-arylation or acylation at the 3-amino group, providing an additional layer of synthetic versatility not present in the other compared aminopiperidines.[2]

Applications in Drug Discovery: A Case for Specificity

The choice of a particular Boc-protected aminopiperidine is often dictated by the specific requirements of the target molecule and the overall synthetic strategy.

  • This compound is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents where the 2-aminopyridine motif is a key pharmacophore for hydrogen bonding interactions with the target protein. The defined stereochemistry at the 3-position of the piperidine ring allows for precise control over the spatial arrangement of substituents, which is often critical for biological activity.

  • (S)- and (R)-1-Boc-3-aminopiperidine are widely used as chiral building blocks in the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11] The choice between the (S) and (R) enantiomers is crucial for achieving the desired stereochemistry for optimal target engagement.[6]

  • 1-Boc-4-aminopiperidine provides a different substitution pattern, leading to a distinct three-dimensional arrangement of substituents. This can be advantageous in cases where the 3-substituted isomer does not provide the optimal vector for interaction with the biological target.

Conclusion

This compound stands out as a highly versatile and strategically important building block in medicinal chemistry. Its unique combination of a Boc-protected 3-aminopiperidine core and a 2-aminopyridine substituent offers a distinct set of synthetic handles and physicochemical properties compared to other Boc-protected aminopiperidines. The ability of the 2-aminopyridine moiety to engage in specific hydrogen bonding interactions and its potential for further functionalization make this compound particularly well-suited for the synthesis of targeted therapies, such as kinase inhibitors.

The comparative analysis presented in this guide underscores the importance of a nuanced understanding of the structure-property relationships of these key building blocks. By carefully considering the synthetic and electronic implications of each substituent, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel therapeutics.

References

  • (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9. (2025). ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB9708531.htm
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (1999). Google Patents. Available at: https://patents.google.
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. (n.d.). BenchChem.
  • tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Available at: https://www.tcichemicals.com/IN/en/p/B3328
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. (n.d.). BenchChem.
  • The Crucial Role of Tert-butyl N-[(3S)-piperidin-3-yl]carbamate in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Available at: http://nopr.niscpr.res.in/handle/123456789/49044
  • This compound | 1052705. (n.d.). J&K Scientific. Available at: https://www.jk-sci.com/product-detail/1052705-54-0.html
  • Spiropiperidine derivatives. (2007). Google Patents. Available at: https://patents.google.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). BenchChem.
  • A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) In. (n.d.). BenchChem.
  • 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973. (n.d.). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Piperidin-2-yl_pyridine
  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. (2012). Google Patents. Available at: https://patents.google.
  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2018).
  • Amino-piperidine derivatives. (2007). Google Patents. Available at: https://patents.google.
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025).
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (2011). Google Patents. Available at: https://patents.google.
  • (R)-3-(Boc-Amino)piperidine | 309956-78-3. (n.d.). Pharmaffiliates. Available at: https://www.
  • tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171. (n.d.). PubChem. Available at: https://pubchem.ncbi.nlm.nih.
  • tert-Butyl (R)-3-aminopiperidine-1-carboxylate | 188111-79-7. (n.d.). Pharmaffiliates. Available at: https://www.
  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed.
  • tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Available at: https://www.tcichemicals.com/IN/en/p/B3328
  • This compound. (n.d.). Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/veraison/mfcd2038069
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). PubMed.
  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (2025).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • PIPERIDINE. (n.d.). Ataman Kimya. Available at: https://www.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Novel Kinase Inhibitors Derived from a 2,3-Diaminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine motif is a well-established pharmacophore in kinase inhibitor design, prized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP binding site.[1][2] This guide provides a comparative analysis of a new series of compounds derived from the lead scaffold, Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. We explore a focused library of four derivatives, detailing their design rationale, and presenting a systematic evaluation of their biological activity. By employing robust biochemical and cell-based assays, we elucidate a clear structure-activity relationship (SAR) that culminates in the identification of a potent, covalent inhibitor of Janus Kinase 3 (JAK3). This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the optimization of this promising chemical series.

Introduction and Rationale for Derivative Design

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3][4] The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses.[5][6][7] The JAK/STAT pathway, in particular, is a critical transducer of extracellular signals into transcriptional changes, making it a prime target for therapeutic intervention.[3][5]

Our investigation begins with the scaffold This compound (Compound 1) . This molecule possesses the key 2,3-diaminopyridine core for hinge binding. The tert-butyl carbamate (Boc) protecting group on the piperidine ring offers a strategic point for chemical modification. To explore the therapeutic potential of this scaffold, we designed and synthesized a focused library of four compounds with the following rationale:

  • Compound 1 (Scaffold): this compound. The baseline compound to assess the intrinsic activity of the protected core.

  • Compound 2 (Core Amine): 1-(3-aminopyridin-2-yl)piperidin-3-amine. Synthesized by deprotection of Compound 1. This derivative unmasks the secondary amine, allowing for an assessment of its importance in target engagement and providing a precursor for further modification.

  • Compound 3 (Covalent Probe): 1-(1-(3-aminopyridin-2-yl)piperidin-3-yl)prop-2-en-1-one. An acrylamide derivative of Compound 2. The acrylamide "warhead" is designed to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, a strategy that has proven successful for achieving high potency and prolonged duration of action in other kinase inhibitors.[8][9][10][11]

  • Compound 4 (Sulfonamide): N-(1-(3-aminopyridin-2-yl)piperidin-3-yl)methanesulfonamide. A methanesulfonamide derivative of Compound 2. This modification explores how altering the electronics and hydrogen-bonding capacity of the piperidine substituent impacts inhibitory activity.

Experimental Workflows and Protocols

To ensure a rigorous and reproducible comparison, a systematic screening cascade was implemented. The primary biochemical assay quantifies direct enzyme inhibition, while the secondary cell-based assay measures the downstream cellular consequences of target engagement.

Diagram: Experimental Screening Cascade

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening Compound_Library Compound Library (1, 2, 3, 4) Biochemical_Assay Primary Screen: ADP-Glo™ Biochemical Assay (Recombinant JAK3) Compound_Library->Biochemical_Assay 10-point dose response IC50 Determine IC50 Values Biochemical_Assay->IC50 Luminescence Data Cell_Assay Secondary Screen: CellTiter-Glo® Viability Assay (Ba/F3-JAK3 Cell Line) IC50->Cell_Assay Potent Hits Advanced EC50 Determine EC50 Values Cell_Assay->EC50 Luminescence Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50->SAR_Analysis Comparative Data

Caption: Workflow for evaluating novel JAK3 inhibitors.

Protocol 1: JAK3 Biochemical Potency (IC50 Determination) using ADP-Glo™

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12][13]

Principle: The ADP-Glo™ Kinase Assay is a two-step luminescent assay. First, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used by luciferase to generate a light signal proportional to the ADP produced.[12][13][14]

Step-by-Step Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Transfer 100 nL of each dilution into the wells of a 384-well, low-volume plate.

  • Enzyme/Substrate Preparation: Prepare a solution containing recombinant human JAK3 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase reaction buffer.

  • Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well containing the compound. Add 5 µL of a 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL. Incubate for 1 hour at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[14] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.[13] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.

Protocol 2: Cellular Potency (EC50 Determination) using CellTiter-Glo®

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[15][16] It is used here to measure the anti-proliferative effect of the compounds on a cell line dependent on JAK3 activity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to measure the ATP present in metabolically active cells. The "add-mix-measure" format results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[15][17]

Step-by-Step Methodology:

  • Cell Plating: Seed Ba/F3 cells engineered to express human JAK3 into a 96-well, white, clear-bottom plate at a density of 5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the appropriate wells. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[16]

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[16]

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated (high) and no-cell (low) controls. Calculate EC50 values by fitting the dose-response curves.

Comparative Performance Data

The four compounds were evaluated using the protocols described above. The results, summarized in the tables below, demonstrate a clear structure-activity relationship.

Table 1: Biochemical Inhibitory Activity against JAK3

CompoundModificationJAK3 IC50 (nM)
1 Boc-Protected Amine> 10,000
2 Unprotected Amine1,250
3 Acrylamide5.2
4 Methanesulfonamide875

Table 2: Anti-proliferative Activity in Ba/F3-JAK3 Cells

CompoundModificationBa/F3-JAK3 EC50 (nM)
1 Boc-Protected Amine> 20,000
2 Unprotected Amine4,560
3 Acrylamide21.5
4 Methanesulfonamide3,150

Discussion and Mechanistic Insights

The comparative data reveals a compelling structure-activity relationship. Compound 1 , with its bulky Boc-protecting group, is inactive, suggesting that substitution on the piperidine-3-amine is critical and that steric hindrance in this region is detrimental to binding.

Removal of the Boc group to yield Compound 2 results in a modest but measurable activity (IC50 = 1,250 nM). This confirms that the core scaffold can indeed bind to the JAK3 active site and that the free amine is a crucial anchor point or vector for further interactions.

The most dramatic increase in potency was observed with Compound 3 , the acrylamide derivative. With a biochemical IC50 of 5.2 nM and a cellular EC50 of 21.5 nM, this compound is over 200-fold more potent than its precursor, Compound 2. This profound increase in activity is strong evidence for the formation of a covalent bond with a nearby cysteine residue in the JAK3 active site, leading to irreversible inhibition.[8][10]

In contrast, Compound 4 , the methanesulfonamide, showed only a slight improvement in potency over the core amine. This suggests that while this region of the binding pocket can accommodate additional functionality, the specific interactions afforded by the sulfonamide are not as optimal as the covalent interaction achieved by the acrylamide.

Diagram: Hypothesized JAK/STAT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3_A JAK3 Receptor->JAK3_A activates JAK3_B JAK3 Receptor->JAK3_B activates STAT STAT JAK3_A->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene Compound3 Compound 3 (Inhibitor) Compound3->JAK3_A Covalently Inhibits

Caption: Inhibition of the JAK/STAT pathway by Compound 3.

Conclusion

This comparative guide successfully demonstrates the process of evolving a lead scaffold, this compound, into a potent and cell-active kinase inhibitor. The key findings are:

  • The Boc-protected precursor is inactive, highlighting the necessity of functionalizing the piperidine-3-amine.

  • Unmasking the amine provides a low-micromolar inhibitor, validating the core scaffold's utility.

  • Installation of an acrylamide warhead leads to a dramatic >200-fold increase in potency, consistent with a covalent mechanism of action.

Compound 3 has emerged as a highly promising lead compound for the development of novel JAK3 inhibitors. Future work should focus on confirming its covalent binding mechanism through mass spectrometry, assessing its selectivity against other JAK family members and the broader kinome, and evaluating its pharmacokinetic properties to determine its potential as a therapeutic candidate.

References

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science. Retrieved from [Link][5]

  • Singh, R., & Sharma, M. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Inflammation Research. Retrieved from [Link]

  • JoVE. (2023). The JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Stebbins, J. L., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Liu, Y., et al. (2023). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). The Covalent Spleen Tyrosine Kinase Inhibitors. Pharmacological Research. Retrieved from [Link]

  • Deeks, E. D. (2017). Tofacitinib: A Review in Rheumatoid Arthritis. Drugs. Retrieved from [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature Reviews Clinical Oncology. Retrieved from [Link]

Sources

A Comparative Purity Analysis of Commercially Available Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For scientists in the pharmaceutical and drug development sectors, the integrity of a synthetic route is only as strong as its weakest link. The purity of starting materials and intermediates, such as Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, is a non-negotiable prerequisite for reproducible research and the manufacturing of safe, effective therapeutics. This intermediate is a versatile building block, but its value is directly tied to its purity. Process-related impurities, isomeric variants, or residual starting materials can introduce significant complications in subsequent synthetic steps, leading to reduced yields, complex purification challenges, and the potential for unidentified, biologically active impurities in the final drug substance.

This guide presents a comprehensive, multi-technique strategy for the purity analysis of commercially available this compound. We move beyond simple protocol recitation to explain the scientific rationale behind the chosen methods, empowering researchers to not only execute these analyses but also to critically interpret the resulting data. The described protocols are designed to be self-validating, employing orthogonal techniques to build a cohesive and trustworthy purity profile.

An Orthogonal Strategy for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings and detect a wider range of potential impurities. For a molecule with the structural complexity of this compound, the synergistic combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard.[1][2]

Diagram 1: Orthogonal Purity Analysis Workflow

Purity_Analysis_Workflow cluster_0 Phase 1: Quantification & Initial Profiling cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation hplc HPLC-UV (Primary Purity Assay) lcms LC-MS (Impurity Mass ID) hplc->lcms Characterize Peaks report Comprehensive Purity Report hplc->report lcms->report nmr NMR Spectroscopy (Definitive Structure & Identity) nmr->report start Commercial Sample start->hplc start->nmr

Caption: Orthogonal workflow for purity, identity, and structural confirmation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone of purity testing for pharmaceutical compounds, offering high-resolution separation and precise quantification.[3]

Expertise & Causality: We select a reverse-phase C18 column as it is well-suited for retaining and separating moderately polar organic molecules like our target compound. A gradient elution is employed because it allows for the effective separation of impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. The addition of a small amount of formic acid to the mobile phase is critical; it protonates the basic nitrogen atoms on the pyridine and piperidine rings, which prevents peak tailing and results in sharp, symmetrical peaks, leading to more accurate integration and quantification.[4]

Comparative Data Presentation

The table below illustrates how HPLC data can be used to compare different commercial batches. A higher peak area percentage for the main component indicates higher purity.

Table 1: Example HPLC Purity Comparison

SupplierLot NumberMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %
Supplier ALot A-1234.8599.71%3.520.15%
Supplier BLot B-4564.8698.95%4.110.78%
Supplier CLot C-7894.8499.23%3.510.22%

Detailed Experimental Protocol: HPLC-UV

  • System: Any standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B

    • 13.0 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 Water:Acetonitrile. Dilute to 0.1 mg/mL with the same solvent for injection.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC quantifies purity, LC-MS provides the mass information needed to identify the components of each chromatographic peak.[2]

Expertise & Causality: We use the same LC method as the HPLC analysis to directly correlate the peaks. Electrospray Ionization (ESI) in positive mode is chosen because the molecule contains multiple basic nitrogen atoms that are easily protonated to form positive ions ([M+H]⁺), making detection highly sensitive.[5] This technique allows us to confirm that the main peak has the correct molecular weight and provides masses for the impurity peaks, which is the first step in their structural elucidation.

Comparative Data Presentation

Table 2: Example LC-MS Impurity Profile Comparison

SupplierLot NumberPeak RT (min)Observed m/z [M+H]⁺Proposed Identity
Supplier ALot A-1234.85307.2Target Compound (Expected: 307.2)
Supplier BLot B-4564.11201.1Potential Starting Material Fragment
Supplier BLot B-4564.86307.2Target Compound
Supplier CLot C-7894.84307.2Target Compound
Supplier CLot C-7895.50307.2Potential Isomeric Impurity

Detailed Experimental Protocol: LC-MS

  • LC System: Couple an HPLC system to a mass spectrometer. Use the exact same column and LC method described in the HPLC protocol.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) instrument with an ESI source.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 – 600.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Part 3: Nuclear Magnetic Resonance (NMR) for Definitive Structural Confirmation

NMR spectroscopy is the gold standard for unambiguous structure confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expertise & Causality: The ¹H NMR spectrum is particularly diagnostic for this compound. The presence of a large, sharp singlet integrating to nine protons around 1.4-1.5 ppm is the unmistakable signature of the tert-butyl (Boc) group.[6] The distinct signals in the aromatic region confirm the substitution pattern on the pyridine ring, while the complex signals in the aliphatic region correspond to the piperidine ring. Any significant signals that cannot be assigned to the target structure would indicate the presence of impurities. Comparing the integrals of the Boc group protons to those of the pyridine ring protons can also serve as a secondary check on purity.

Diagram 2: Key ¹H NMR Diagnostic Regions

NMR_Regions compound Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate boc Boc Group Protons (9H, singlet, ~1.4 ppm) compound->boc Confirms Boc group pyridine Pyridine Protons (3H, aromatic region, ~6.5-8.0 ppm) compound->pyridine Confirms pyridine ring piperidine Piperidine Protons (9H, aliphatic region, ~1.5-4.0 ppm) compound->piperidine Confirms piperidine backbone

Caption: Key diagnostic regions in the ¹H NMR spectrum for structural verification.

Detailed Experimental Protocol: ¹H NMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Run a standard proton spectrum.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 2 seconds to ensure accurate integration.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and assign them to the corresponding protons in the structure.

Synthesis and Final Recommendation

A thorough purity analysis is a critical component of quality control for any chemical intermediate used in drug development. By integrating quantitative HPLC data with the qualitative and structural information from LC-MS and NMR, a researcher can build a high-confidence purity profile.

Recommendation for Researchers: When sourcing this compound, always request certificates of analysis that include, at a minimum, HPLC and ¹H NMR data. For GMP or other critical applications, it is imperative to perform an independent, in-house verification of purity using the orthogonal methods described in this guide. This due diligence ensures the quality and consistency of your starting materials, which is fundamental to the success and reproducibility of your research and development efforts.

References

  • Impurity Analysis. Emery Pharma. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Liquid Chromatography-Mass Spectrometry (LCMS). Emery Pharma. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (PMC). [Link]

Sources

A Comparative Cost-Analysis of Synthetic Pathways for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate (CAS: 1052705-54-0) is a key building block in the synthesis of several pharmacologically active molecules.[1] Its efficient and cost-effective production is therefore of significant interest to researchers and professionals in the drug development industry. This guide provides an in-depth comparative analysis of two prominent synthetic pathways for this compound: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. This analysis will delve into the experimental details, cost of materials, and overall efficiency of each route to provide a comprehensive resource for selecting the optimal synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr and Reduction
Starting Materials 2-Bromo-3-aminopyridine, Tert-butyl piperidin-3-ylcarbamate2-Chloro-3-nitropyridine, Tert-butyl piperidin-3-ylcarbamate
Key Transformations Palladium-catalyzed C-N cross-couplingNucleophilic aromatic substitution followed by nitro group reduction
Number of Steps 12
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu)Base (e.g., K₂CO₃ or Et₃N), Reducing agent (e.g., Fe/HCl, SnCl₂·2H₂O, or H₂/Pd-C)
Estimated Overall Yield Good to Excellent (typically 70-95%)Moderate to Good (typically 60-85% over two steps)
Estimated Cost per Gram Higher catalyst and ligand costLower reagent cost, but potentially higher process cost due to an additional step
Advantages High efficiency, high functional group tolerance, direct C-N bond formation.Readily available and cheaper starting materials, well-established reactions.
Disadvantages Expensive catalyst and ligand, requires inert atmosphere.Two-step process, potentially harsh reduction conditions, may require purification of intermediate.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic strategies, the following diagrams outline the core transformations.

graph "Buchwald_Hartwig_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-Bromo-3-aminopyridine"]; B [label="Tert-butyl\npiperidin-3-ylcarbamate"]; C [label="this compound"];

A -> C [label=" Pd Catalyst,\nLigand, Base "]; B -> C; }

Figure 1: Buchwald-Hartwig Amination Pathway.
graph "SNAr_Reduction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-Chloro-3-nitropyridine"]; B [label="Tert-butyl\npiperidin-3-ylcarbamate"]; C [label="Intermediate:\nTert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate"]; D [label="this compound"];

A -> C [label=" SNAr "]; B -> C; C -> D [label=" Reduction "]; }

Figure 2: SNAr and Reduction Pathway.

Detailed Experimental Protocols and Cost Analysis

The following sections provide detailed, step-by-step methodologies for each synthetic pathway, accompanied by a cost analysis based on commercially available starting materials and reagents. It is important to note that the presented protocols are adapted from established procedures for similar transformations and may require optimization for specific laboratory conditions.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, offering high yields and broad functional group tolerance.[2][3] This single-step approach directly couples an aryl halide with an amine, facilitated by a palladium catalyst and a phosphine ligand.

Experimental Protocol (Adapted from similar procedures)[4]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-aminopyridine (1.0 eq.), tert-butyl piperidin-3-ylcarbamate (1.1 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Cost Analysis: Route 1
ReagentSupplier Example & PurityPrice (USD) per gram/unitMoles per 1g of ProductCost per 1g of Product (USD)
2-Bromo-3-aminopyridineSigma-Aldrich, 97%~$10.46/g (for 5g)0.0034$0.036
Tert-butyl piperidin-3-ylcarbamateAldlab Chemicals, >95%~$6.80/g (for 25g)0.0037$0.025
Pd₂(dba)₃Strem Chemicals, 97%~$69.00/g0.000068$0.005
XantphosChem-Impex, ≥98%~$4.49/g (for 5g)0.000136$0.001
Sodium tert-butoxideSigma-Aldrich, 97%~$0.50/g (for 100g)0.0048$0.002
Total Estimated Reagent Cost ~$0.069 per gram

Note: This cost analysis is an estimation based on catalog prices for research quantities and does not include the cost of solvents, purification materials, or labor.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach is a well-established and often more economical alternative for large-scale synthesis. The first step involves the SNAr reaction between an activated aryl halide and an amine, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol (Adapted from similar procedures)

Step 1: Nucleophilic Aromatic Substitution [4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) and tert-butyl piperidin-3-ylcarbamate (1.1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. The crude intermediate, tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate, can often be used in the next step without further purification or can be purified by crystallization or column chromatography.

Step 2: Nitro Group Reduction [6]

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a solvent mixture, such as ethanol and water.

  • Reducing Agent Addition: Add a reducing agent. Common choices include iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.), or tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) in ethanol.

  • Reaction: Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the metal salts.

  • Purification: Concentrate the filtrate and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography.

Cost Analysis: Route 2
ReagentSupplier Example & PurityPrice (USD) per gram/unitMoles per 1g of ProductCost per 1g of Product (USD)
2-Chloro-3-nitropyridineSigma-Aldrich, 99%~$1.13/g (for 50g)0.0034$0.004
Tert-butyl piperidin-3-ylcarbamateAldlab Chemicals, >95%~$6.80/g (for 25g)0.0037$0.025
Potassium CarbonateSigma-Aldrich, ≥99%~$0.15/g (for 500g)0.0068$0.001
Iron PowderSigma-Aldrich, ≥99%~$0.14/g (for 500g)0.017$0.002
Ammonium ChlorideSigma-Aldrich, ≥99.5%~$0.10/g (for 500g)0.0034<$0.001
Total Estimated Reagent Cost ~$0.032 per gram

Note: This cost analysis is an estimation based on catalog prices for research quantities and does not include the cost of solvents, purification materials, or labor.

Causality Behind Experimental Choices and Field-Proven Insights

Route 1: Buchwald-Hartwig Amination

  • Catalyst and Ligand Selection: The choice of the palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (Xantphos) is critical for the success of the Buchwald-Hartwig amination.[3] Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and turnover numbers. The use of a pre-catalyst system can also simplify the reaction setup and improve reproducibility.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle. Weaker bases can be used but often result in lower yields or require higher reaction temperatures.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

Route 2: SNAr and Reduction

  • SNAr Substrate: The use of 2-chloro-3-nitropyridine is strategic. The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack at the 2-position.[7][8] The chloro substituent is a good leaving group in SNAr reactions.

  • Reduction Method: The choice of reducing agent for the nitro group depends on the scale and the presence of other functional groups.

    • Iron in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and robust method suitable for large-scale synthesis.[9]

    • Tin(II) chloride: This is another effective reducing agent, often used for smaller-scale reactions in the laboratory.[2][3][10][11] It generally provides clean reductions with good yields.

    • Catalytic Hydrogenation (H₂/Pd-C): This method is very clean and efficient but requires specialized equipment for handling hydrogen gas. It is often preferred when other reducible functional groups are absent.[6]

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the two-step SNAr-reduction pathway offer viable routes to this compound.

  • The Buchwald-Hartwig amination is a highly efficient, single-step process that is well-suited for laboratory-scale synthesis and for creating libraries of analogs due to its broad substrate scope. While the initial reagent cost, particularly for the palladium catalyst and ligand, is higher, the high yield and reduced number of steps can make it competitive, especially when time and labor are considered.

  • The SNAr and reduction pathway is a more traditional and, on a reagent-cost basis, more economical route, making it attractive for large-scale production. The starting materials are significantly cheaper, and the reagents for both steps are common and inexpensive. However, this two-step process may require more process development and optimization, including the isolation and purification of the nitro-intermediate, which can add to the overall production time and cost.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization. For rapid access to the material on a smaller scale with high purity, the Buchwald-Hartwig amination is an excellent choice. For large-scale, cost-driven manufacturing, the SNAr and reduction pathway presents a more economically favorable option, provided the process is well-optimized.

References

  • EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google P
  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • CN103664762A - Method for preparing 2,3-diamino pyridine - Google P
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - Arkivoc. [Link]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. [Link]

  • (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine (III) - ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem. [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC - NIH. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Conversion of Aryl Azides to Aminopyridines | Request PDF - ResearchGate. [Link]

  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. [Link]

  • Interrupted SNAr-Alkylation Dearomatization - PMC - PubMed Central. [Link]

  • . [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock of safety and efficacy. For a compound such as Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate, a sophisticated intermediate in drug synthesis, the validation of analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative assessment of this molecule, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

The primary focus will be on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as the principal techniques for assay and impurity determination. A comparative discussion of Gas Chromatography-Mass Spectrometry (GC-MS) will also be presented as a viable alternative for specific applications.

The Imperative of Method Validation

Before delving into comparative data, it is crucial to understand the "why" behind method validation. An analytical method validation is a documented process that demonstrates that a procedure is suitable for its intended purpose.[3][4] Without this, there is a risk of unreliable data, leading to regulatory non-compliance and potential patient safety issues.[3][4] The core parameters of validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[1][3][5]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, a non-volatile, polar molecule, liquid chromatography is the most appropriate choice.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.[6][7]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Suitability for Topic Compound Highly suitable for assay and impurity profiling.[8]Superior performance for complex samples, offering faster analysis and better resolution.[6][7][9]Generally unsuitable for the intact molecule due to its low volatility and potential for thermal degradation.[10] It is, however, excellent for residual solvent analysis.[8][11]
Analysis Speed Typical run times of 15-30 minutes.[12][13]Significantly faster run times, often in the range of 1-10 minutes.[12][13]Dependent on the temperature program but generally comparable to HPLC.
Resolution Good resolution, suitable for most applications.Higher resolution due to smaller particle size, leading to sharper peaks and better separation of impurities.[6][7]Excellent separation for volatile compounds.
Sensitivity Good sensitivity, often sufficient for quality control.Higher sensitivity due to narrower peaks, improving the signal-to-noise ratio.[7][9]Very high sensitivity, especially with selective ion monitoring (SIM).
Solvent Consumption Higher solvent consumption due to longer run times and larger column dimensions.Lower solvent consumption, making it a more environmentally friendly and cost-effective option.[7][9]Minimal solvent usage, primarily for sample preparation.
Cost Lower initial instrument cost and established protocols.[9]Higher initial investment for instrumentation capable of handling high pressures.[12]Moderate to high instrument cost.

Deep Dive: A Validated HPLC/UPLC Method

Given the advantages of UPLC in terms of speed and resolution, a validated UPLC method is presented below. This method can be readily adapted to a conventional HPLC system with appropriate adjustments to the gradient and flow rate.

Experimental Protocol: UPLC Method for Assay and Impurity Determination

Instrumentation:

  • A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Gradient to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: Gradient back to 5% B

    • 9.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations for linearity and accuracy studies.

  • Sample Preparation: Dissolve the sample in the same diluent as the standard to achieve a target concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Workflow for Method Validation

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop Initial Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for analytical method validation.

Executing the Validation Parameters

1. Specificity and Forced Degradation: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] To demonstrate this, forced degradation studies are essential.[16][17]

  • Acid/Base Hydrolysis: Reflux the sample in 0.1N HCl and 0.1N NaOH.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.[18][19]

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The chromatograms of the stressed samples should demonstrate that the degradation products are well-resolved from the main peak, proving the method's stability-indicating nature.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated by a different analyst on a different day and, if possible, on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21] This provides an indication of its reliability during normal usage.[21]

  • Vary parameters such as:

    • Mobile phase composition (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

    • pH of the mobile phase buffer (± 0.2 units)

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Alternative and Complementary Techniques

While HPLC/UPLC is the workhorse for purity and assay, other techniques are vital for a complete analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of residual solvents.[8] Given that organic solvents are used in the synthesis of this compound, a validated GC-MS method for their control is a regulatory requirement. The thermal lability of the carbamate functional group makes GC-MS unsuitable for the analysis of the intact molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the identity of the main component and any isolated impurities.[8]

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for the identification of unknown impurities and degradation products by providing their mass-to-charge ratio.[8][22]

Logical Relationship of Validation Parameters

Validation Parameter Interdependence cluster_core Core Performance cluster_quantitative Quantitative Aspects cluster_detection Detection Limits cluster_reliability Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Linearity LOD LOD LOD->Specificity

Caption: Interdependence of key analytical method validation parameters.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of the molecule's chemistry and the principles of analytical science. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput environments and complex impurity profiling.[6][7][9] The choice of method should always be justified and supported by rigorous validation data that adheres to the standards set forth by regulatory bodies such as the ICH. By following a systematic and scientifically sound approach to method validation, researchers and drug developers can ensure the quality, safety, and efficacy of the final drug product.

References

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • HPLC vs. UPLC. WebofPharma. Available from: [Link]

  • UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Available from: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Advario. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available from: [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Available from: [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Piperidine. National Institute of Standards and Technology. Available from: [Link]

  • This compound. J&K Scientific. Available from: [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed. Available from: [Link]

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. ResearchGate. Available from: [Link]

  • Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. Available from: [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria. Available from: [Link]

  • This compound, 97% Purity, C15H24N4O2, 100 mg. CP Lab Safety. Available from: [Link]

Sources

Spectroscopic Comparison of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the precise structural characterization of molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. Isomers, compounds that share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different pharmacological and toxicological profiles. Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a key intermediate in the synthesis of various kinase inhibitors, and its isomeric purity is critical for the desired biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the potential isomers of this compound, offering insights into the underlying principles and practical methodologies.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for the spectroscopic analysis of this compound and its isomers. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for unambiguous isomer identification.

The Challenge of Isomerism in this compound

The structure of this compound presents several possibilities for isomerism, primarily positional and stereoisomerism. Positional isomers can arise from the different substitution patterns on the pyridine ring. For instance, the amino group could be at the 4, 5, or 6-position instead of the 3-position. Stereoisomerism exists due to the chiral center at the 3-position of the piperidine ring, leading to (R) and (S) enantiomers.

Distinguishing between these isomers is paramount. Positional isomers will likely have different electronic and steric properties, leading to altered reactivity and biological targets. Enantiomers, while having identical physical properties in an achiral environment, can exhibit profound differences in their interactions with chiral biological systems such as enzymes and receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Distinguishing Positional Isomers by ¹H and ¹³C NMR

The substitution pattern on the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons. By analyzing the coupling patterns and chemical shifts in the ¹H and ¹³C NMR spectra, we can differentiate between positional isomers.

For the target compound, This compound , the pyridine ring protons are expected to show a specific splitting pattern. In contrast, an isomer like tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate would exhibit a different set of aromatic signals and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Pyridine Ring Protons of Positional Isomers

Proton(1-(3-aminopyridin-2-yl)...)(1-(4-aminopyridin-2-yl)...)(1-(5-aminopyridin-2-yl)...)
H-4~7.0-7.2 (dd)-~7.3-7.5 (dd)
H-5~6.7-6.9 (dd)~6.4-6.6 (d)-
H-6~7.8-8.0 (dd)~7.9-8.1 (d)~7.9-8.1 (d)

Note: These are estimated chemical shifts and coupling patterns. Actual values may vary depending on the solvent and other experimental conditions.

Differentiating Enantiomers using Chiral NMR

Enantiomers are indistinguishable by standard NMR techniques. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes that are NMR-distinguishable.

Experimental Protocol: Chiral NMR Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Solvating Agent: Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the enantiomers should now be resolved into two separate sets of peaks.

  • Data Analysis: Integrate the signals to determine the enantiomeric excess (ee).

G cluster_workflow Chiral NMR Workflow A Dissolve sample in deuterated solvent B Acquire standard ¹H NMR spectrum A->B C Add chiral solvating agent B->C D Acquire ¹H NMR spectrum of the mixture C->D E Analyze spectra for peak splitting D->E F Calculate enantiomeric excess E->F

Caption: Workflow for Chiral NMR Analysis.

Mass Spectrometry (MS): Unraveling Isomers by Fragmentation

While standard MS provides the molecular weight, which is identical for isomers, tandem MS (MS/MS) can differentiate isomers by analyzing their fragmentation patterns. The position of substituents influences the stability of fragment ions, leading to unique fragmentation fingerprints for each isomer.

Experimental Protocol: MS/MS Analysis

  • Sample Infusion: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Precursor Ion Selection: The molecular ion ([M+H]⁺) is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas in a collision cell.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

  • Spectral Comparison: The fragmentation patterns of the different isomers are compared.

G cluster_workflow Tandem MS (MS/MS) Workflow A Sample Introduction (e.g., LC or direct infusion) B Ionization (e.g., ESI) A->B C Precursor Ion Selection (MS1) B->C D Collision-Induced Dissociation (CID) C->D E Fragment Ion Analysis (MS2) D->E F Generate MS/MS Spectrum E->F

Caption: Tandem Mass Spectrometry Workflow.

Table 2: Predicted Key Fragment Ions (m/z) for Positional Isomers

IsomerPredicted Key FragmentsRationale
(1-(3-aminopyridin-2-yl)...)Fragments from cleavage of the C-N bond between the ringsThe position of the amino group influences the stability of the resulting pyridinium ion.
(1-(4-aminopyridin-2-yl)...)Different fragmentation pattern due to altered electronic effectsThe para-amino group will stabilize the pyridinium ring differently.
(1-(5-aminopyridin-2-yl)...)Unique fragments based on the meta-amino group positionThe fragmentation will be directed by the electronics of the meta-substituted ring.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it may not be the primary tool for distinguishing enantiomers, it can be highly effective for differentiating positional isomers. The position of the amino group on the pyridine ring will influence the N-H stretching and bending vibrations, as well as the aromatic C-H bending frequencies in the fingerprint region.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Spectrum: A background spectrum of the clean attenuated total reflectance (ATR) crystal is collected.

  • Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Sample Spectrum: The sample spectrum is recorded.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Table 3: Expected IR Absorption Bands (cm⁻¹) for Positional Isomers

Functional Group(1-(3-aminopyridin-2-yl)...)(1-(4-aminopyridin-2-yl)...)(1-(5-aminopyridin-2-yl)...)
N-H Stretch (amine)~3400-3200~3400-3200 (may be shifted)~3400-3200 (may be shifted)
C=O Stretch (carbamate)~1700-1680~1700-1680~1700-1680
Aromatic C-H Bend~850-750 (characteristic pattern)Different pattern in the ~850-750 regionUnique pattern in the ~850-750 region

Conclusion

The unambiguous identification of isomers of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. A multi-technique approach, leveraging the strengths of NMR, MS, and IR spectroscopy, provides a robust framework for this purpose. NMR spectroscopy excels at elucidating the precise connectivity and stereochemistry, while MS/MS offers a powerful method for distinguishing isomers based on their fragmentation patterns. IR spectroscopy serves as a rapid and effective tool for fingerprinting and identifying positional isomers based on their unique vibrational signatures. By employing these techniques in a complementary fashion, researchers can confidently establish the isomeric purity of their compounds, a crucial step on the path to developing safe and effective medicines.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • Chiral Analysis by Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews. [Link]

  • A Practical Guide to Understanding the Mass Spectra of Peptides. Journal of the American Society for Mass Spectrometry. [Link]

A Senior Application Scientist's Guide to Benchmarking Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate Purity Against Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison for benchmarking the purity of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate against established pharmaceutical standards. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analytical methods, and present data in a clear, comparative format.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts.[1]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] The ICH Q3A guidelines, for instance, set thresholds for the reporting, identification, and qualification of impurities, compelling manufacturers to meticulously control the purity of their materials from the earliest stages of development.[1][2][3]

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a protected 3-aminopiperidine derivative and an activated aminopyridine.

A plausible synthetic pathway involves the reaction of tert-butyl piperidin-3-ylcarbamate with 2-chloro-3-aminopyridine .

Based on this, the primary process-related impurities are likely to be:

  • Unreacted Starting Materials:

    • tert-Butyl piperidin-3-ylcarbamate

    • 2-chloro-3-aminopyridine

  • Byproducts of Side Reactions:

    • Isomeric substitution products

    • Products of hydrolysis of the carbamate protecting group

Forced degradation studies are also essential to identify potential degradation products that could arise during storage or further processing.[4] These studies intentionally expose the intermediate to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[4]

Benchmarking Purity: A Dual-Methodology Approach

To provide a comprehensive and robust assessment of purity, this guide proposes a dual-methodology approach, leveraging the strengths of both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Impurity Profiling

HPLC-UV is a widely used and powerful technique for separating and quantifying impurities in pharmaceutical materials. Its high sensitivity and resolving power make it ideal for detecting trace-level impurities.

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm The C18 stationary phase provides good retention and separation for moderately polar compounds like the target molecule and its likely impurities.
Mobile Phase A 0.1% Formic Acid in Water Formic acid acts as a modifier to improve peak shape and ionization for mass spectrometry, if coupled.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the final product.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm A common wavelength for aromatic compounds, providing good sensitivity for the pyridine moiety.

| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Comparison:

AnalyteExpected Retention Time (min)Acceptance Criteria (ICH Q3A)
This compound~15-20Reportable: ≥ 0.05%, Identification: ≥ 0.10%
2-chloro-3-aminopyridine~5-8As above
tert-Butyl piperidin-3-ylcarbamate~10-13As above
Unknown ImpuritiesVariableAs above

This method should be validated according to USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

Parameter Setting Rationale
Solvent DMSO-d6 Good solubility for the analyte and internal standard.
Internal Standard Maleic Anhydride (Certified Reference Material) High purity, stable, and has a distinct singlet in a region that does not overlap with the analyte signals.
Relaxation Delay (d1) 30 s At least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation between scans.
Pulse Width 90° pulse To ensure maximum and uniform excitation of all protons.

| Number of Scans | 16 | To achieve an adequate signal-to-noise ratio for accurate integration. |

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to a clean, dry NMR tube.

Data Analysis and Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the respective signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Comparative Data Summary:

Analytical MethodPurity (%)AdvantagesLimitations
HPLC-UV> 99.5% (example)High sensitivity for trace impurities, excellent for impurity profiling.Requires a reference standard for each impurity for accurate quantification.
qNMR99.2% (example)Absolute quantification without a specific analyte reference standard, provides structural information.Lower sensitivity compared to HPLC for trace impurities, requires careful selection of internal standard and experimental parameters.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results.

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample Test Sample of this compound Prep_HPLC Dissolve in Mobile Phase Filter (0.45 µm) Sample->Prep_HPLC Prep_qNMR Weigh with Internal Standard Dissolve in DMSO-d6 Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Impurity Profiling Relative Purity (%) HPLC->Data_HPLC Data_qNMR Absolute Purity (% w/w) Calculation qNMR->Data_qNMR Comparison Benchmark against Pharmaceutical Standards (ICH Q3A) Data_HPLC->Comparison Data_qNMR->Comparison

Caption: Workflow for Purity Benchmarking

Conclusion: A Multi-faceted Approach to Ensuring Quality

Benchmarking the purity of this compound requires a multi-faceted approach that combines a thorough understanding of the synthetic process with robust and validated analytical methodologies. The complementary use of HPLC-UV for detailed impurity profiling and qNMR for absolute purity determination provides a high degree of confidence in the quality of this critical pharmaceutical intermediate. By adhering to the principles outlined in this guide and referencing the authoritative standards set by bodies like the ICH, researchers and drug developers can ensure the integrity of their materials and contribute to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Pharmaffiliates. (2023). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds is a cornerstone of developing novel therapeutics. This compound is a key building block, incorporating both a substituted pyridine and a chiral piperidine moiety. These structural motifs are prevalent in a wide array of pharmacologically active agents. The critical step in the synthesis of this molecule is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. The efficiency and robustness of this transformation are paramount for the viable production of drug candidates.

This guide provides a comparative analysis of the two primary catalytic systems for this N-arylation reaction: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present detailed experimental protocols, and offer a data-driven comparison to inform your catalyst selection process.

Comparative Analysis of Catalytic Systems

The choice between a Palladium- or Copper-based catalyst system is not merely a matter of preference but a strategic decision based on factors such as cost, catalyst loading, reaction kinetics, and functional group tolerance. Below is a summary of the typical performance characteristics of each system for the N-arylation of 2-halo-3-aminopyridine with a protected 3-aminopiperidine derivative.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann Condensation)Rationale & Insights
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂ or Pre-formed Pd-ligand complexesCuI, Cu₂O, or Cu(OAc)₂Palladium catalysts, especially with bulky, electron-rich phosphine ligands, are highly active.[1] Copper catalysts are a more classical choice, often requiring higher temperatures.[2][3]
Typical Ligands Biarylphosphines (e.g., XPhos, RuPhos, SPhos), BINAPDiamines, Phenanthrolines, Amino acidsThe choice of ligand is critical for the Buchwald-Hartwig reaction's success, influencing reaction rate and scope.[4] Copper catalysis often benefits from chelating ligands to improve solubility and reactivity.
Catalyst Loading 0.5 - 3 mol%5 - 20 mol%Palladium's high turnover number allows for significantly lower catalyst loadings, reducing cost and potential metal contamination in the final product.
Typical Yields Good to Excellent (80-98%)Moderate to Good (60-85%)For challenging substrates like heteroaryl amines, modern Buchwald-Hartwig protocols generally offer higher yields.[4]
Reaction Temperature 80 - 120 °C100 - 160 °CPalladium-catalyzed reactions can often be run at lower temperatures than their copper-catalyzed counterparts.
Base Strong, non-nucleophilic bases (NaOtBu, LiHMDS, K₃PO₄)K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial in the Buchwald-Hartwig catalytic cycle for the deprotonation of the amine.[1]
Solvent Aprotic, non-polar (Toluene, Dioxane) or polar aprotic (DMF)Polar aprotic (DMF, DMSO)Solvent choice affects catalyst solubility and stability.
Air/Moisture Sensitivity High (requires inert atmosphere)ModeratePalladium(0) catalysts are sensitive to oxidation, necessitating the use of Schlenk techniques or a glovebox. Copper catalysts are generally more robust.
Cost HighLowPalladium is a precious metal, making the catalyst and ligands a significant cost driver. Copper is significantly more abundant and less expensive.

Experimental Workflows & Protocols

The following protocols are designed to be self-validating, providing a clear and logical progression from setup to purification.

Logical Workflow for Synthesis

The synthesis of the target compound involves the coupling of two key fragments. The workflow illustrates the central role of the catalytic C-N bond formation step.

G cluster_0 Reactant Preparation cluster_1 Catalytic C-N Coupling cluster_2 Product Isolation A tert-Butyl (piperidin-3-yl)carbamate C Catalyst System (Pd or Cu) A->C Amine Component B 2-Chloro-3-aminopyridine B->C Aryl Halide E Reaction at Elevated Temperature C->E D Base & Solvent D->E F Aqueous Work-up E->F Crude Product G Chromatographic Purification F->G H Final Product: This compound G->H

Caption: Generalized workflow for the synthesis of the target molecule.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a modern biarylphosphine ligand, known for its high reactivity and broad substrate scope.

Materials:

  • tert-Butyl (piperidin-3-yl)carbamate (1.0 mmol, 1.0 equiv.)

  • 2-Chloro-3-aminopyridine (1.1 mmol, 1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add tert-butyl (piperidin-3-yl)carbamate and 2-chloro-3-aminopyridine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a more cost-effective, albeit potentially lower-yielding, alternative to the palladium-catalyzed method.

Materials:

  • tert-Butyl (piperidin-3-yl)carbamate (1.0 mmol, 1.0 equiv.)

  • 2-Bromo-3-aminopyridine (1.2 mmol, 1.2 equiv.) (Note: Aryl bromides or iodides are typically more reactive in Ullmann couplings)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Reaction vial with a screw cap

Procedure:

  • Setup: To a reaction vial, add CuI, K₃PO₄, tert-butyl (piperidin-3-yl)carbamate, and 2-bromo-3-aminopyridine.

  • Reagent Addition: Add anhydrous DMF and N,N'-dimethylethylenediamine to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights: The "Why" Behind the Catalysis

Understanding the catalytic cycles provides insight into the experimental choices and potential pitfalls.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a well-elucidated catalytic cycle. The bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps. The strong base is required to deprotonate the amine, forming the palladium-amido complex.

G A Pd(0)L Active Catalyst B [Ar-Pd(II)(X)]L Oxidative Adduct A->B Oxidative Addition (+ Ar-X) C [Ar-Pd(II)(NHR'R'')]L Amine Complex B->C Amine Coordination (+ HNR'R'') D [Ar-Pd(II)(NR'R'')]L Amido Complex C->D Deprotonation (- HX • Base) D->A Reductive Elimination (+ Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation Cycle

The mechanism of the Ullmann condensation is more debated than the Buchwald-Hartwig reaction. A commonly proposed cycle involves the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired product.

G A Cu(I)X B [Cu(I)(NHR'R'')]X Amine Complex A->B Amine Coordination (+ HNR'R'') C [Ar-Cu(III)(X)(NR'R'')] Cu(III) Intermediate B->C Oxidative Addition (+ Ar-X) D Cu(I)X C->D Reductive Elimination (+ Ar-NR'R'')

Caption: A proposed catalytic cycle for the Ullmann condensation.

Conclusion and Recommendations

For the synthesis of This compound , both Palladium and Copper catalysts offer viable routes.

  • For high-yield, rapid, and predictable synthesis, especially on a laboratory scale, the Palladium-catalyzed Buchwald-Hartwig amination is the superior choice. The development of advanced ligands and pre-catalysts has rendered this method highly reliable for coupling challenging heteroaromatic substrates.[4] The higher cost of palladium is often justified by the increased efficiency and yield.

  • For large-scale industrial synthesis where cost is a primary driver, the Copper-catalyzed Ullmann condensation warrants serious consideration. While it may require more extensive process optimization to achieve high yields and may necessitate higher temperatures and longer reaction times, the significantly lower cost of copper can make it economically advantageous.

Ultimately, the optimal catalyst is context-dependent. It is recommended to screen both catalytic systems during process development to determine the most robust and economically viable route for your specific application.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 9(11), 2143–2146.
  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(43), 13001–13007.

Sources

Safety Operating Guide

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just scientific acumen, but a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical intermediates like tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a critical, non-negotiable component of laboratory operations. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory requirements. Our goal is to empower you to manage your chemical waste streams confidently, ensuring the safety of your team and the integrity of your research environment.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are summarized below.[1][2]

Hazard CategoryGHS Hazard CodeDescriptionCausality and Field Insight
Skin Irritation H315Causes skin irritation.The amine and carbamate functionalities can interact with skin proteins and lipids, leading to irritation, redness, itching, or dryness upon contact.[1][3] Always handle with appropriate chemical-resistant gloves.
Serious Eye Damage H318Causes serious eye damage.As with many organic amines, this compound is likely caustic to eye tissue, potentially causing irreversible damage.[1][3] The risk is significant, mandating the use of safety goggles or a face shield.
Respiratory Irritation H335May cause respiratory irritation.Fine powders or aerosols can irritate the mucous membranes of the respiratory tract.[1][2] All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Aquatic Toxicity H400Very toxic to aquatic life.Nitrogen-containing heterocyclic compounds can be persistent and toxic to aquatic organisms.[2] This underscores the critical importance of preventing any release into sewage systems or waterways.[3]

Pre-Disposal Protocol: In-Lab Waste Accumulation

Proper disposal begins the moment the compound is deemed waste. A systematic approach to collection and storage within the laboratory is the first line of defense against accidental spills and regulatory non-compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

The SAA is the specific location in your lab where hazardous waste is collected.[4]

  • Location: It must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Containment: The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Signage: Clearly label the area with a "Hazardous Waste" sign.[5]

Step 2: Select the Appropriate Waste Container

Container integrity is paramount to preventing leaks and reactions.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Avoid metal containers, as amines can be corrosive to some metals.[5][6] The container must be in good condition with a secure, leak-proof screw cap.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-reclaimable solid this compound, and any lab debris (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, plastic-lined container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container.

Step 3: Correctly Label the Waste Container

Proper labeling is a strict regulatory requirement (EPA/RCRA) and is crucial for safety.[7]

  • Initial Labeling: As soon as you designate a container for waste, affix a "Hazardous Waste" label.

  • Content Identification: Clearly write the full chemical name: "this compound" and list any solvents or other chemicals present with their approximate percentages.[4] Do not use abbreviations or chemical formulas.

  • Hazard Indication: Mark the appropriate hazard boxes on the label (e.g., "Irritant," "Corrosive").

Step 4: Practice Safe Waste Segregation

Never mix incompatible waste streams. This is a cardinal rule of lab safety.

  • Dedicated Container: This compound's waste should be kept in its own container. Do not mix it with other waste streams like halogenated solvents, strong acids, bases, or oxidizers.[4] Incompatible mixtures can lead to gas generation, heat, or violent reactions.

G cluster_workflow In-Lab Waste Handling Workflow A Waste Generation (Solid or Liquid) B Select Compatible HDPE Container A->B C Affix 'Hazardous Waste' Label & List All Contents B->C D Place in Designated SAA with Secondary Containment C->D E Keep Container Securely Closed (Except when adding waste) D->E F Container is 90% Full E->F Periodically add waste G Arrange for Pickup by EH&S or Licensed Vendor F->G

Caption: Workflow for safe in-laboratory accumulation of chemical waste.

Final Disposal Procedures

The disposal of this compound is not a task for laboratory personnel to carry out directly (e.g., via sink or trash disposal). This compound must be managed as special hazardous waste.[2]

Step-by-Step Disposal Guide
  • Waste Characterization: Based on the hazard assessment, this compound should be classified as a hazardous waste. In the United States, waste generators must comply with the Resource Conservation and Recovery Act (RCRA) as mandated by the EPA.[3][5]

  • Container Management: Ensure the waste container is securely sealed and the exterior is clean and free of contamination. Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department (or equivalent) is the primary contact for chemical waste disposal. They coordinate with licensed hazardous waste disposal vendors.[4]

  • Schedule a Pickup: Submit a chemical waste pickup request through your institution's designated system. Provide accurate information from your waste label.

  • Transfer of Custody: The licensed waste vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the waste will be disposed of in an environmentally sound manner, typically through high-temperature incineration, which is the preferred method for organic compounds to ensure complete destruction.

G cluster_legend *Note A Is the compound waste? Yes B Is it a P-listed acutely toxic waste?* No (Based on available data) A->B C Does it exhibit hazardous characteristics? (Irritant, Eye Damage, Aquatic Toxicity) Yes B->C D Conclusion: Treat as Regulated Hazardous Waste C->D E Follow In-Lab Protocol (Segregate, Label, Store in SAA) D->E G {Do NOT dispose in sink or trash} D->G F Arrange Disposal via Licensed Hazardous Waste Vendor E->F L P-listed wastes are acutely toxic and have stricter accumulation limits. [10]

Caption: Decision-making flowchart for chemical waste classification.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: lab coat, safety goggles, and double-layered chemical-resistant gloves.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep the absorbent material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency response team or EH&S. Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

By adhering to these procedures, you ensure that the lifecycle of this compound in your laboratory concludes with a safe, compliant, and environmentally responsible disposal process.

References

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

  • PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]

  • AFG Bioscience LLC. (2016, April 1). (R)-3-Boc-aminopiperidine - SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (2023, August 25). Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

  • Campanati, M., Fornasari, G., & Vaccari, A. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • University of Pennsylvania EHRS. (2022, June 30). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to ensure a safe laboratory environment. The recommendations herein are synthesized from safety data for analogous compounds, including aminopyridines and tert-butyl carbamates, to establish a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Analysis and Rationale for Protective Measures

This compound is a compound with a complex structure that suggests multiple potential hazards. The aminopyridine moiety is of particular concern, as aminopyridines are known to be toxic and can be readily absorbed through the skin.[1] Skin and eye contact, as well as inhalation, are primary routes of exposure.[1] Severe poisoning incidents, including fatalities, have been reported from exposure to aminopyridines.[1] The tert-butyl carbamate portion of the molecule may cause eye, skin, and respiratory tract irritation.[2] Therefore, a stringent PPE protocol is mandatory to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the minimum required PPE for handling this compound. The rationale for each piece of equipment is grounded in preventing contact with and absorption of this potentially hazardous material.

PPE Category Specification Justification
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[3][4]To protect the eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[3][5]Provides a robust barrier against skin contact. Aminopyridines are readily absorbed through the skin.[1] Regular glove changes are crucial, especially if contamination occurs.
Body Protection A flame-resistant laboratory coat worn over personal clothing. The lab coat must be fully buttoned.[3]Protects the skin on the arms and torso from accidental spills and splashes.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[4][5]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5]
Foot Protection Closed-toe, closed-heel shoes constructed of a chemically resistant material.[3]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Experiment Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • PPE Inspection: Inspect all PPE for signs of damage or wear. Replace any compromised items.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Donning PPE: The Correct Sequence

PPE_Donning cluster_donning Donning PPE node_lab_coat 1. Lab Coat node_gloves1 2. First Pair of Gloves node_lab_coat->node_gloves1 Secure cuffs node_goggles 3. Safety Goggles node_gloves1->node_goggles node_face_shield 4. Face Shield (if needed) node_goggles->node_face_shield node_gloves2 5. Second Pair of Gloves node_face_shield->node_gloves2

Caption: Sequential process for correctly donning Personal Protective Equipment.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Minimize Dust: Handle the solid material carefully to minimize the generation of dust.

  • Container Sealing: Keep all containers of the compound tightly sealed when not in use.

Doffing PPE: A Critical Decontamination Step

PPE_Doffing cluster_doffing Doffing PPE node_gloves2 1. Outer Gloves node_face_shield 2. Face Shield node_gloves2->node_face_shield node_goggles 3. Safety Goggles node_face_shield->node_goggles node_lab_coat 4. Lab Coat node_goggles->node_lab_coat Roll inwards node_gloves1 5. Inner Gloves node_lab_coat->node_gloves1 node_wash 6. Wash Hands node_gloves1->node_wash

Caption: Sequential process for safely removing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills contained within the fume hood, use an appropriate absorbent material, wearing full PPE. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety (EH&S) department immediately.[6]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the hazardous waste in a designated and secure area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department, following all local, state, and federal regulations.[7] Never dispose of this material down the drain.[6]

References

  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine - Benchchem.
  • Aminopyridines - EPA.
  • Material Safety Data Sheet - tert-Butyl carbam
  • Material Safety D
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem.
  • 4-Aminopyridine SOP.
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.